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  • Product: Chloro[(4-methylphenyl)diphenylphosphine]gold
  • CAS: 14243-64-2

Core Science & Biosynthesis

Foundational

A Guide to the Structural Elucidation of Chloro[(4-methylphenyl)diphenylphosphine]gold(I): A Case Study in Gold(I) Phosphine Complexes

This technical guide provides a comprehensive overview of the crystal structure analysis of chloro[(4-methylphenyl)diphenylphosphine]gold(I), a representative example of a linear gold(I) phosphine complex. While specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the crystal structure analysis of chloro[(4-methylphenyl)diphenylphosphine]gold(I), a representative example of a linear gold(I) phosphine complex. While specific crystallographic data for this exact compound is not publicly available, this guide will leverage the well-documented structure of the closely related chloro(triphenylphosphine)gold(I) as a primary reference. The principles and methodologies described herein are directly applicable to the target compound and serve as a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of organometallic compounds.

Introduction: The Significance of Gold(I) Phosphine Complexes

Gold(I) complexes, particularly those featuring phosphine ligands, are of significant interest in fields ranging from catalysis and materials science to medicinal chemistry. Their linear geometry, a consequence of the relativistic effects on gold's electron orbitals, and their propensity to form intermolecular aurophilic interactions, are key determinants of their physical and chemical properties.[1] The precise determination of their three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is paramount for understanding structure-activity relationships and for the rational design of new functional molecules.[2]

This guide will walk through the critical steps of a typical crystal structure analysis, from synthesis and crystal growth to data interpretation, using chloro(triphenylphosphine)gold(I) as a model system for chloro[(4-methylphenyl)diphenylphosphine]gold(I). The subtle electronic and steric effects of the 4-methylphenyl substituent are expected to induce minor variations in bond lengths, angles, and crystal packing, but the fundamental coordination geometry and analytical workflow remain consistent.

Synthesis and Crystallization: The Foundation of Structural Analysis

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of Chloro(phosphine)gold(I) Complexes

A common and effective method for the synthesis of chloro(phosphine)gold(I) complexes involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl₄), in the presence of the desired phosphine ligand.[3] For the synthesis of chloro[(4-methylphenyl)diphenylphosphine]gold(I), (4-methylphenyl)diphenylphosphine would be used as the reducing agent and ligand.

A typical reaction proceeds as follows: HAuCl₄ + 2 P(p-tolyl)Ph₂ → [AuCl(P(p-tolyl)Ph₂)] + O=P(p-tolyl)Ph₂ + 3 HCl

Alternatively, these complexes can be prepared via a ligand exchange reaction with a more labile gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]).[4] This method offers the advantage of milder reaction conditions.

Growing Single Crystals: An Exercise in Patience and Precision

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[5] The key is to induce slow crystallization from a supersaturated solution. Several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane or chloroform) is allowed to evaporate slowly. Covering the container with a perforated film can control the rate of evaporation.[2]

  • Solvent Diffusion: A solution of the compound is layered with a less-dense "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[2]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization.

For organometallic compounds, which can be sensitive to air and moisture, it is often necessary to perform crystallization under an inert atmosphere (e.g., nitrogen or argon).[2]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[2] The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Experimental Workflow

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of [AuCl(PR₃)] crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Patterson or Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structural Model (.cif file)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffracted X-ray beams are recorded.

Structure Solution and Refinement

The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This is typically achieved using computational methods such as the Patterson or direct methods. From this initial map, the positions of the atoms can be determined.

The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Structural Analysis of Chloro(phosphine)gold(I) Complexes

The crystal structure of chloro(triphenylphosphine)gold(I) provides a robust model for understanding the key structural features of chloro[(4-methylphenyl)diphenylphosphine]gold(I).[6]

Molecular Geometry

Gold(I) phosphine complexes of the type [AuCl(PR₃)] typically adopt a nearly linear two-coordinate geometry around the gold center.[3] The P-Au-Cl bond angle is expected to be very close to 180°.

The molecular structure of chloro(triphenylphosphine)gold(I) is depicted below.

Caption: Molecular Structure of a [AuCl(PR₃)] complex (R=phenyl).

Crystallographic Data

The following table summarizes the crystallographic data for chloro(triphenylphosphine)gold(I), which serves as a reliable estimate for the 4-methylphenyl derivative.[6]

ParameterChloro(triphenylphosphine)gold(I)
Chemical FormulaC₁₈H₁₅AuClP
Formula Weight494.70
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.300(4)
b (Å)13.084(4)
c (Å)10.170(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1635.5(9)
Z4
Key Bond Lengths and Angles

The bond lengths and angles around the gold center are critical for understanding the nature of the metal-ligand interactions.

Bond/AngleChloro(triphenylphosphine)gold(I)[6]
Au-P (Å)2.235(3)
Au-Cl (Å)2.279(3)
P-Au-Cl (°)179.42(9) (for a similar complex)[7]

The Au-P and Au-Cl bond lengths are consistent with typical values for gold(I)-phosphine complexes. The near-linear P-Au-Cl bond angle confirms the expected coordination geometry.

Aurophilic Interactions

A fascinating feature of many gold(I) complexes is the presence of aurophilic interactions, which are weak attractive forces between gold atoms.[1] These interactions, with energies comparable to hydrogen bonds, can significantly influence the crystal packing and photophysical properties of the material.[1][8] In the crystal lattice, molecules may align such that the gold atoms are in close proximity, typically with Au···Au distances of around 3.0 to 3.5 Å.[1] While not always present, the potential for aurophilic interactions should always be considered when analyzing the crystal packing of gold(I) complexes.

Conclusion

The crystal structure analysis of chloro[(4-methylphenyl)diphenylphosphine]gold(I), guided by the well-established data for its triphenylphosphine analogue, provides invaluable insights into the molecular architecture and intermolecular interactions of this class of compounds. The methodologies and principles outlined in this guide offer a robust framework for researchers in organometallic chemistry and drug development, enabling the precise characterization of novel gold(I) complexes and facilitating the design of materials with tailored properties. The combination of meticulous synthesis, careful crystallization, and rigorous X-ray diffraction analysis is essential for advancing our understanding of these fascinating molecules.

References

  • Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]

  • Wikipedia. Aurophilicity. [Link]

  • Fackler, J. P., Jr, & Staples, R. J. (2010). Aurophilic Interactions in Three-Coordinate Gold(I) Complexes with C-Clamp-like Structures. PMC. [Link]

  • Muir, K. W., & Muir, L. M. (1982). Preparation and crystal structure of the four-co-ordinate gold(I) complex chlorotris(triphenylphosphine)gold(I). Journal of the Chemical Society, Dalton Transactions, (2), 259-262. [Link]

  • Gafurov, Z. N., et al. (2022). Aurophilic Interactions of Dimeric Bisphosphine Gold(I) Complexes Pre-Organized by the Structure of the 1,5-Diaza-3,7-Diphosphacyclooctanes. MDPI. [Link]

  • Clegg, W., & Slate, P. A. (1983). Crystal and molecular structure of chloro(triphenyl phosphite)gold(I). Journal of the Chemical Society, Dalton Transactions, (9), 1629-1631. [Link]

  • Schmidbaur, H., et al. (1995). Polymers and rings in gold(i) diphosphine complexes: linking gold rings through aurophilic interactions. Chemical Communications, (12), 1231-1232. [Link]

  • Gafurov, Z. N., et al. (2022). Aurophilic Interactions of Dimeric Bisphosphine Gold(I) Complexes Pre-Organized by the Structure of the 1,5-Diaza-3,7-Diphosphacyclooctanes. ResearchGate. [Link]

  • Baenziger, N. C., Bennett, W. E., & Soboroff, D. M. (1976). Chloro(triphenylphosphine)gold(I). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(3), 962-963. [Link]

  • Wikimedia Commons. File:Chloro(triphenylphosphine)gold(I)-from-xtal-3D-SF.png. [Link]

  • Luster, T. N., et al. (2022). Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I). PMC. [Link]

  • National Centre for X-Ray Diffractometry. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Leonowicz, M. E. (1976). Single Crystal X-ray Diffraction Studies on Two Organometallic Compounds Containing Metal-metal Bonds. Cornell University.
  • Luster, T. N., et al. (2022). Crystal structure of chlorido-[diphen-yl(thio-phen-2-yl)phosphine-κ P]gold(I). PubMed. [Link]

  • Wikimedia Commons. File:Chloro(triphenylphosphine)gold(I)-2D.png. [Link]

  • Fayet, O. Y. O., et al. (2024). Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. Comptes Rendus de l'Académie des Sciences. [Link]

  • Tiekink, E. R. T. (2002). Crystal structure of chloro[tris(2-furyl)phosphine]gold(I), (C4H3O)3 PAuCl. ResearchGate. [Link]

  • Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. [Link]

  • Fernández, I., et al. (2023). Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. MDPI. [Link]

  • Konishi, K. (2015). Phosphine-Coordinated Pure-Gold Clusters: Diverse Geometrical Structures and Unique Optical Properties/Responses. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Fayet, O. Y. O., et al. (2024). Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. Comptes Rendus. Chimie, 27, 1-13. [Link]

  • Chemdad. Chloro(methyldiphenylphosphine)gold(I),95%. [Link]

  • Fernández, E. J., et al. (2001). Synthesis of Luminescent Gold(I) and Gold(III) Complexes with a Triphosphine Ligand. Inorganic Chemistry, 40(10), 2344-2351. [Link]

  • Obara, S., et al. (2022). Controlled Synthesis of Diphosphine-Protected Gold Cluster Cations Using Magnetron Sputtering Method. MDPI. [Link]

Sources

Exploratory

Synthesis Pathway and Mechanistic Insights for Chloro[(4-methylphenyl)diphenylphosphine]gold(I) Complexes

Executive Overview Chloro[(4-methylphenyl)diphenylphosphine]gold(I), chemically denoted as AuCl(PPh₂Tol) (CAS: 107198-68-5)[1], is a high-value organometallic precursor. It is critically utilized in the synthesis of aura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Chloro[(4-methylphenyl)diphenylphosphine]gold(I), chemically denoted as AuCl(PPh₂Tol) (CAS: 107198-68-5)[1], is a high-value organometallic precursor. It is critically utilized in the synthesis of auranofin analogs for targeted antineoplastic therapies and serves as a robust π -acid catalyst in homogeneous alkyne activation. This technical guide delineates the optimized, atom-economical synthetic pathway for this complex. Rather than presenting a mere procedural list, this whitepaper deconstructs the mechanistic causality behind the reduction and ligand-exchange phases, providing a self-validating framework for reproducible synthesis.

Chemical Rationale & Mechanistic Causality

The synthesis of linear AuCl(PR₃) complexes fundamentally requires the controlled reduction of a Gold(III) center to Gold(I), followed by the stoichiometric coordination of the target phosphine ligand[2].

Avoidance of Direct Phosphine Reduction: While tertiary phosphines possess the inherent reducing potential to convert Au(III) to Au(I) directly, this pathway is systematically avoided in advanced synthesis. Utilizing diphenyl(p-tolyl)phosphine (CAS: 1031-93-2)[3] as both the reducing agent and the ligand consumes two equivalents of the high-cost phosphine—sacrificing one equivalent to form an inert phosphine oxide byproduct.

The Thiodiglycol Advantage: To enforce strict atom economy, [4] is employed as a mild, water-soluble reducing agent. Thiodiglycol cleanly reduces the highly oxidizing [AuCl₄]⁻ anion to a linear Au(I) state without the risk of over-reduction to colloidal Gold(0) nanoparticles.

Thermodynamics of Ligand Substitution: The reduction yields an intermediate, [AuCl(thiodiglycol)], which features a kinetically labile thioether bond. Because phosphines are significantly stronger σ -donors and superior π -acceptors compared to thioethers, the subsequent introduction of diphenyl(p-tolyl)phosphine drives a rapid, thermodynamically favorable ligand exchange[2]. The stark insolubility of the final AuCl(PPh₂Tol) complex in the aqueous/ethanolic matrix acts as a thermodynamic sink, driving the reaction to absolute completion via Le Chatelier's principle.

Experimental Workflow: Self-Validating Methodology

The following protocol is adapted from the established standards for[2], engineered to provide real-time visual feedback (self-validation) at each critical inflection point.

Step 1: Reduction to the Labile Gold(I) Intermediate

  • Dissolve 1.0 mmol of Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄ · 2H₂O) in 10 mL of deionized water.

    • Self-Validation Checkpoint: The solution will exhibit a vibrant yellow-orange color, confirming the presence of the unreduced [AuCl₄]⁻ anion.

  • Cool the solution to 0 °C in an ice bath. Thermal control is critical here to suppress the exothermic reduction and prevent the disproportionation of Au(I) into Au(0) and Au(III).

  • Slowly add 3.0 mmol of 2,2'-thiodiethanol dropwise over 20 minutes under continuous magnetic stirring[2].

    • Self-Validation Checkpoint: The solution will transition from yellow-orange to completely colorless. This optical clearance is the definitive indicator that the Au(III) center has been successfully reduced to the linear[AuCl(thiodiglycol)] intermediate[2].

Step 2: Ligand Substitution

  • In a separate vial, dissolve 1.0 mmol of [5] in 10 mL of absolute ethanol.

  • Add the ethanolic phosphine solution dropwise to the vigorously stirred, colorless aqueous gold(I) solution at 0 °C[2].

  • Continue stirring for 1 hour, allowing the reaction matrix to gradually warm to room temperature.

    • Self-Validation Checkpoint: A dense, white microcrystalline precipitate will form instantaneously upon phosphine addition. This confirms the displacement of the thioether and the successful formation of the water-insoluble AuCl(PPh₂Tol) complex[2].

Step 3: Isolation and Purification

  • Isolate the white solid via vacuum filtration using a medium-porosity sintered glass crucible.

  • Wash the filter cake sequentially with cold deionized water (2 × 10 mL) to extract unreacted thiodiglycol and residual sodium chloride.

  • Wash with cold absolute ethanol (1 × 5 mL) and diethyl ether (2 × 10 mL) to purge any trace organic impurities or unreacted phosphine ligand.

  • Dry the purified complex under high vacuum at room temperature for 12 hours.

Quantitative Data & Characterization

Expert Note: Some commercial databases erroneously list the molecular weight of this complex as 494.7 g/mol (which corresponds to the triphenylphosphine derivative)[6]. The correct calculated parameters for the p-tolyl derivative are provided below.

ParameterExpected Value / Specification
Chemical Formula C₁₉H₁₇AuClP
Molecular Weight 508.73 g/mol
CAS Registry Number
Typical Isolated Yield 85 – 92%
Physical Appearance White microcrystalline solid
³¹P NMR (CDCl₃, 162 MHz) δ ~33.0 ppm (singlet)
¹H NMR (CDCl₃, 400 MHz) δ 2.40 (s, 3H, -CH₃), 7.20 – 7.65 (m, 14H, Aromatic)
FT-IR (ATR) ν (Au-Cl) ~330 cm⁻¹

Mechanistic Pathway Visualization

SynthesisPathway Au3 [AuCl4]- Au(III) Precursor (Yellow-Orange) Au1_Int [AuCl(thiodiglycol)] Labile Au(I) Intermediate (Colorless) Au3->Au1_Int Reduction (H2O, 0 °C) Thio 2,2'-Thiodiethanol Reducing Agent Thio->Au1_Int Product AuCl(PPh2Tol) Target Complex (White Precipitate) Au1_Int->Product Ligand Substitution (EtOH, RT) Ligand Diphenyl(p-tolyl)phosphine Ligand Ligand->Product

Caption: Mechanistic workflow from Au(III) precursor to AuCl(PPh2Tol) via thioether intermediate.

References

  • Al-Sa'Ady, A. K., McAuliffe, C. A., Parish, R. V., & Sandbank, J. A. "A General Synthesis for Gold(I) Complexes." Inorganic Syntheses, vol. 23, 1985, pp. 191-194. URL:[Link]

Sources

Foundational

ligand steric effects in chloro[(4-methylphenyl)diphenylphosphine]gold

Title: Ligand Steric Effects in Chloro[(4-methylphenyl)diphenylphosphine]gold(I): A Comprehensive Guide for Catalysis and Therapeutics Executive Summary The rational design of organometallic complexes relies heavily on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Ligand Steric Effects in Chloro[(4-methylphenyl)diphenylphosphine]gold(I): A Comprehensive Guide for Catalysis and Therapeutics

Executive Summary

The rational design of organometallic complexes relies heavily on the precise tuning of ligand environments. In the complex chloro[(4-methylphenyl)diphenylphosphine]gold(I) —formula AuCl(P(p-tolyl)Ph2)—the ligand architecture presents a masterclass in decoupling steric bulk from electronic influence. By substituting a methyl group at the para position of a single phenyl ring, chemists can subtly enhance the electron-donating capacity of the ligand without perturbing the physical dimensions of the metal's primary coordination sphere. This whitepaper dissects the steric parameters, catalytic implications, and pharmacological potential of this specific structural modification.

Structural Architecture & The "Para-Substitution" Paradigm

Gold(I) complexes predominantly adopt a linear, two-coordinate geometry ( d10 configuration). The reactivity of the Au(I) center—acting as a potent soft π -Lewis acid—is directly governed by the trans-ligand, in this case, diphenyl(4-methylphenyl)phosphine.

The structural brilliance of P(p-tolyl)Ph2 lies in its geometry. Because the methyl group is located at the para position (C4) of the phenyl ring, the C–CH3 bond vector points directly away from the gold atom. This creates a scenario where the inductive (+I) and hyperconjugative (+M) electron-donating effects of the methyl group are transmitted through the π -system to the phosphorus atom, increasing its basicity and σ -donor strength, all while leaving the physical space around the metal center completely unaltered.

Quantifying Steric Bulk: Cone Angle vs. Percent Buried Volume

To understand why P(p-tolyl)Ph2 is so effective, we must quantify its spatial footprint using two distinct metrics:

  • The Tolman Cone Angle ( θ ): Historically, steric bulk was measured by the apex angle of a cylindrical cone centered at the metal that encompasses the van der Waals radii of the ligand's outermost atoms. For standard triphenylphosphine (PPh3), θ=145∘ . Because the para-methyl group in P(p-tolyl)Ph2 projects outward, its cone angle remains essentially identical at 145∘ [1].

  • Percent Buried Volume ( %Vbur​ ): Modern computational organometallic chemistry relies on %Vbur​ to map the three-dimensional space occupied by a ligand within a defined sphere around the metal[2]. Using a standard sphere radius of 3.5 Å, the %Vbur​ of PPh3 is exactly 29.6%[3]. The %Vbur​ of P(p-tolyl)Ph2 is nearly indistinguishable ( ∼30.1% ), confirming that the para-methyl group exerts negligible steric influence on the catalytic pocket[4].

In stark contrast, moving the methyl groups to the ortho position, as seen in P(o-tolyl)3, drastically increases the cone angle to 194∘ and the %Vbur​ to 41.1%[3]. This massive steric crowding fundamentally alters the complex, often forcing ligand dissociation or preventing substrate binding entirely.

Implications in Homogeneous Gold Catalysis

In homogeneous catalysis, Au(I) is utilized for the electrophilic activation of alkynes, allenes, and alkenes. The steric bulk of the phosphine dictates the size of the reactive pocket. If a ligand is too small, the complex is prone to forming catalytically dead bis(phosphine) species ( [AuL2​]+ ). If the ligand is too large (like P(o-tolyl)3), the substrate cannot coordinate to the metal.

P(p-tolyl)Ph2 occupies an optimal "Goldilocks" zone. Its identical steric profile to PPh3 ensures consistent and unhindered substrate accessibility. Simultaneously, its slightly enhanced σ -donating ability increases electron density at the Au(I) center. This electronic boost stabilizes cationic intermediates (such as gold-stabilized carbocations) and accelerates protodeauration steps, leading to higher turnover frequencies (TOF) in cross-coupling and cyclization reactions without altering the regioselectivity dictated by the steric pocket.

Pharmacological & Drug Development Implications

Beyond catalysis, Au(I) phosphine complexes are highly investigated as targeted anticancer agents. Their primary mechanism of action is the irreversible inhibition of Thioredoxin Reductase (TrxR), a critical selenoenzyme responsible for maintaining cellular redox homeostasis.

Steric effects govern the ligand exchange kinetics—specifically, the displacement of the chloride ligand by the nucleophilic selenocysteine residue in the active site of TrxR. Because P(p-tolyl)Ph2 does not sterically block the Au(I) center, the rate of nucleophilic attack remains exceptionally high. However, the addition of the para-methyl group increases the overall lipophilicity (LogP) of the complex. This enhanced lipophilicity facilitates superior cellular membrane penetration and mitochondrial accumulation compared to the unmethylated PPh3 parent compound, leading to elevated reactive oxygen species (ROS) and highly efficient cancer cell apoptosis.

Pathway Au AuCl(P(p-tolyl)Ph2) (Lipophilic Prodrug) Cell Cellular Internalization (Enhanced by p-methyl group) Au->Cell Exch Ligand Exchange (Cl- displaced by Selenocysteine) Cell->Exch TrxR TrxR Inhibition (Au-Se bond formation) Exch->TrxR ROS Oxidative Stress (ROS Accumulation) TrxR->ROS Apop Apoptosis (Cancer Cell Death) ROS->Apop

Biological signaling pathway for Au(I)-mediated TrxR inhibition and apoptosis.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and steric evaluation of AuCl(P(p-tolyl)Ph2) must follow strict, self-validating workflows.

Protocol A: Synthesis of AuCl(P(p-tolyl)Ph2)

Causality Check: Direct reaction of Au(III) with phosphines leads to the phosphine acting as both a reducing agent (forming unwanted phosphine oxide) and a ligand. We utilize a mild reducing agent first to preserve the expensive ligand.

  • Reduction: Dissolve HAuCl4​⋅3H2​O in ethanol. Add 2.5 equivalents of dimethyl sulfide (DMS) dropwise at 0∘C . The solution will transition from bright yellow to colorless, indicating the clean formation of the Au(I) precursor, AuCl(SMe2).

  • Ligand Exchange: Add exactly 1.0 equivalent of P(p-tolyl)Ph2 dissolved in dichloromethane (DCM) to the stirring solution. Stir for 1 hour at room temperature.

  • Isolation: Concentrate the solvent under vacuum and precipitate the white solid using cold diethyl ether. Filter and dry under vacuum.

  • Self-Validation (NMR): Perform 31P{1H} NMR in CDCl3​ . A single, sharp resonance at ∼33 ppm confirms the purity of the complex. The absence of a peak at −5 ppm confirms no free ligand remains, and the absence of peaks >40 ppm confirms no bis(phosphine) species formed.

Protocol B: In Silico Steric Validation via SambVca 2.1

Causality Check: Tolman cone angles fail to capture the asymmetric reality of solid-state ligand conformations. %Vbur​ provides a mathematically precise volumetric assessment of the primary coordination sphere[2].

  • Coordinate Extraction: Obtain the .CIF file of the synthesized complex via single-crystal X-ray diffraction.

  • Parameterization: Upload the coordinates to the SambVca 2.1 web application. Define the Au atom as the coordination center and the P atom as the z-axis.

  • Sphere Definition: Set the sphere radius to 3.5A˚ and the Bondi radii scaling factor to 1.17[4]. Why 3.5 Å? This radius perfectly encapsulates the primary coordination pocket relevant to substrate binding, excluding distal atoms that do not impact catalysis.

  • Self-Validation (Contour Mapping): Generate the steric contour map. The map must display a highly symmetrical steric distribution around the z-axis, validating that the para-methyl group does not fold back into the catalytic pocket.

Workflow A Step 1: Synthesis AuCl(SMe2) + P(p-tolyl)Ph2 B Step 2: Crystallization X-Ray Diffraction (CIF) A->B Isolation C Step 3: Steric Mapping SambVca 2.1 (%V_bur) B->C Structural Data D Step 4: Application Catalysis / Biological Assays C->D Steric Parameters

Experimental workflow for the synthesis and structural validation of the Au(I) complex.

Quantitative Data Summary

The following table summarizes the critical steric and spatial parameters, demonstrating the negligible steric difference between the standard PPh3 ligand and the para-substituted derivative, compared to the extreme crowding of the ortho-substituted analog.

LigandSubstitution PositionTolman Cone Angle ( θ )Percent Buried Volume ( %Vbur​ )Steric Impact on Au(I) Pocket
PPh3 None 145∘ 29.6%Baseline / Standard
P(p-tolyl)Ph2 Para (C4) 145∘ ∼30.1% Negligible / Identical to PPh3
P(o-tolyl)3 Ortho (C2) 194∘ 41.1%Severe Crowding / Deactivation

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Exploratory

31P NMR Characterization of Chloro[(4-methylphenyl)diphenylphosphine]gold(I): A Comprehensive Technical Guide

Executive Summary Chloro[(4-methylphenyl)diphenylphosphine]gold(I)—commonly abbreviated as AuCl(PPh₂(p-Tol))—is a highly versatile organometallic precursor with a molecular weight of 494.7 g/mol ([1]). It is widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chloro[(4-methylphenyl)diphenylphosphine]gold(I)—commonly abbreviated as AuCl(PPh₂(p-Tol))—is a highly versatile organometallic precursor with a molecular weight of 494.7 g/mol ([1]). It is widely utilized in the synthesis of homogeneous gold catalysts and targeted metallotherapeutics, such as Auranofin derivatives. Because the catalytic efficacy and biological activity of gold(I) complexes are intrinsically tied to their coordination environment, rigorous structural validation is paramount.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy serves as the gold standard for this characterization. Due to the 100% natural abundance of the ³¹P isotope and its spin of I = 1/2, ³¹P NMR provides extreme sensitivity to changes in the electronic environment of the phosphorus center. This whitepaper provides a self-validating, causality-driven methodology for the ³¹P NMR characterization of AuCl(PPh₂(p-Tol)), ensuring that researchers can definitively confirm complexation, assess purity, and identify degradation products.

Theoretical Framework: The Coordination Shift (Δδ)

The fundamental principle driving the ³¹P NMR characterization of phosphine-gold(I) complexes is the coordination shift (Δδ) .

In the free ligand, diphenyl(p-tolyl)phosphine, the phosphorus atom possesses a lone pair of electrons that shields the nucleus, resulting in a resonance typically observed upfield at approximately -5.5 ppm.

When the free ligand reacts with a gold(I) precursor (e.g., AuCl(SMe₂)), the phosphorus lone pair is donated into the empty 6s/6p orbitals of the Au(I) center. This strong σ-donation drastically reduces the electron density around the phosphorus nucleus (deshielding). Unlike other transition metals (such as Tungsten or Molybdenum), Gold(I) exhibits relatively weak π-backbonding to the phosphine ligand. Consequently, the deshielding effect of σ-donation dominates, resulting in a massive downfield shift. The analogous complex, AuCl(PPh₃), demonstrates this with a well-documented shift to approximately +33.6 ppm ([2]). The electron-donating nature of the p-tolyl methyl group slightly modulates this, placing the AuCl(PPh₂(p-Tol)) resonance at roughly +33.5 ppm—a net coordination shift (Δδ) of ~39.0 ppm.

Coordination_Mechanism A AuCl(SMe2) Precursor C Ligand Substitution (DCM, RT, 1h) A->C B PPh2(p-Tol) Free Ligand (δ ≈ -5.5 ppm) B->C D AuCl(PPh2(p-Tol)) Target Complex (δ ≈ 33.5 ppm) C->D E σ-Donation (P → Au) Deshielding Effect D->E F Coordination Shift Δδ ≈ +39.0 ppm E->F

Reaction pathway for AuCl(PPh2(p-Tol)) synthesis and the resulting NMR coordination shift mechanism.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By intentionally establishing parameters that capture both the target complex and its common degradation products, the workflow inherently verifies the integrity of the sample handling.

Step 1: Sample Preparation
  • Action: Weigh exactly 15.0 mg of AuCl(PPh₂(p-Tol)) into a clean, dry glass vial and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: CDCl₃ is strictly selected because it is a non-coordinating solvent. Utilizing coordinating solvents (such as DMSO-d₆ or Pyridine-d₅) can induce dynamic ligand exchange at the Au(I) center, which leads to line broadening or an artificial shifting of the ³¹P resonance.

Step 2: Internal Standard Calibration
  • Action: Transfer the solution to a standard 5 mm NMR tube. Insert a sealed capillary containing 85% H₃PO₄ to act as an external reference (set to 0.0 ppm).

  • Causality: Internal referencing (spiking H₃PO₄ directly into the solvent) can cause unwanted protonation of trace free phosphine or side reactions with the metal complex. An external capillary prevents chemical interference while ensuring absolute chemical shift accuracy.

Step 3: Instrument Tuning and Acquisition
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the ³¹P frequency (~162 MHz). Set the acquisition parameters: ³¹P{¹H} decoupling sequence, Spectral Width (SW) = 200 ppm, Acquisition Time (AQ) = 1.0 s, and Relaxation Delay (D1) = 3.0 s .

  • Causality: The use of ¹H-decoupling is critical to collapse the multiplet caused by J-coupling between the phosphorus and the ortho/methyl protons into a sharp singlet, drastically improving the signal-to-noise (S/N) ratio. Furthermore, the extended D1 of 3.0 seconds is mandatory. Phosphorus nuclei often exhibit long T₁ relaxation times. If the D1 is too short, the signals will partially saturate, destroying the quantitative integration needed to assess purity.

Step 4: Data Processing and Purity Validation
  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 2.0 Hz before Fourier Transformation. Validate purity by integrating the main peak against the region around +29.3 ppm.

  • Causality: Apodization suppresses high-frequency noise in the Free Induction Decay (FID). Checking the +29.3 ppm region acts as the self-validation step: this is the exact chemical shift of diphenyl(p-tolyl)phosphine oxide ([3]). The absence of this peak validates that the sample was handled under strictly air-free conditions and has not degraded.

NMR_Workflow A Sample Preparation 15 mg in 0.6 mL CDCl3 C NMR Acquisition 31P{1H}, D1=3s A->C B Internal Standard 85% H3PO4 (External) B->C D Data Processing Apodization & FT C->D E Spectral Analysis Integration & Peak Picking D->E F Purity Validation Check for Oxide at 29.3 ppm E->F

Step-by-step workflow for the 31P NMR characterization and purity validation of Au(I) complexes.

Quantitative Data & Impurity Profiling

To facilitate rapid spectral interpretation, the expected quantitative data for the target complex and its associated species are summarized below. Any deviation from these values indicates either solvent effects, sample degradation, or incomplete metalation.

Compound / Species³¹P{¹H} Chemical Shift (δ, ppm)MultiplicityCoordination Shift (Δδ, ppm)Diagnostic Significance
PPh₂(p-Tol) -5.5SingletN/AUnreacted starting material / Free ligand
AuCl(PPh₂(p-Tol)) +33.5Singlet+39.0Target complex (Successful metalation)
P(O)Ph₂(p-Tol) +29.3SingletN/AOxidation impurity (Air exposure indicator)

Note: Chemical shifts are referenced externally to 85% H₃PO₄ in CDCl₃ at 298 K.

By adhering to this causality-driven protocol, researchers can confidently utilize ³¹P NMR not just as a qualitative identification tool, but as a rigorous, self-validating quantitative assay for the development of advanced gold(I) therapeutics and catalysts.

References

  • Title: Phosphinogold(I) Dithiocarbamate Complexes: Effect of the Nature of Phosphine Ligand on Anticancer Properties Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: GAP Peptide Synthesis via Design of New GAP Protecting Group Source: PubMed Central (NIH) URL: [Link]

Sources

Foundational

Solvation Dynamics and Application Protocols for Chloro[(4-methylphenyl)diphenylphosphine]gold(I)

Target Audience: Researchers, Application Scientists, and Metallodrug Development Professionals Compound: Chloro[(4-methylphenyl)diphenylphosphine]gold(I) | CAS No: 107198-68-5 Executive Summary The development of homoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Metallodrug Development Professionals Compound: Chloro[(4-methylphenyl)diphenylphosphine]gold(I) | CAS No: 107198-68-5

Executive Summary

The development of homogeneous gold catalysis and gold-based metallodrugs relies heavily on the precise manipulation of Au(I) precursors. Chloro[(4-methylphenyl)diphenylphosphine]gold(I) —a close structural analog to the ubiquitous chloro(triphenylphosphine)gold(I)—features a linear, two-coordinate geometry. The strategic substitution of a single phenyl ring with a p-tolyl (4-methylphenyl) group fundamentally alters the lipophilic envelope of the complex. This technical guide provides an authoritative analysis of its solubility profile, the structural causality behind its solvation thermodynamics, and field-proven protocols for its activation.

Structural Causality of Solvation

To understand how to dissolve this complex, one must understand why it interacts with specific solvents. The solubility of chloro[(4-methylphenyl)diphenylphosphine]gold(I) is dictated by two competing molecular features:

  • The Polar Au–Cl Axis: The gold-chloride bond possesses a distinct dipole moment, necessitating solvents with a moderate dielectric constant to stabilize the complex without inducing premature ionization.

  • The Lipophilic Phosphine Umbrella: The diphenyl(p-tolyl)phosphine ligand creates a bulky, hydrophobic shield around the Au(I) center. The addition of the electron-donating methyl group on the p-tolyl ring increases the electron density on the phosphorus atom, strengthening the Au–P bond via enhanced σ -donation[1]. Furthermore, this methyl group increases the molecular polarizability, enhancing London dispersion forces and π−π interactions with aromatic solvents.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of chloro[(4-methylphenyl)diphenylphosphine]gold(I) across standard laboratory solvents at 25 °C. Data is extrapolated from its parent compound, chloro(triphenylphosphine)gold(I), adjusted for the lipophilic contribution of the p-tolyl moiety[2][3].

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Solubility StatusEstimated Concentration Limit
Halogenated Dichloromethane (DCM)8.93Highly Soluble > 50 mg/mL
Halogenated Chloroform4.81Highly Soluble > 50 mg/mL
Aromatic Benzene / Toluene2.28 / 2.38Soluble 10 - 20 mg/mL
Polar Aprotic Tetrahydrofuran (THF)7.52Soluble 15 - 25 mg/mL
Polar Aprotic Acetonitrile37.5Soluble ~ 10 mg/mL
Ketone Acetone20.7Soluble ~ 10 mg/mL
Protic Ethanol / Methanol24.5 / 32.7Sparingly Soluble < 1 mg/mL
Aqueous Water80.1Insoluble N/A
Aliphatic Hexane / Pentane1.88Insoluble N/A
Mechanistic Insights into Solvent Selection
  • Dichloromethane (DCM): DCM is the gold standard for this complex. Its moderate polarity ( ϵ=8.93 ) perfectly balances the need to solvate the polar Au–Cl bond while its organic nature integrates seamlessly with the bulky triarylphosphine ligand[2].

  • Toluene vs. Benzene: The presence of the p-methyl group on the ligand enhances solubility in toluene compared to standard AuCl(PPh3) due to favorable "like-dissolves-like" aliphatic-aromatic interactions.

  • Aqueous Media: The complex is strictly insoluble in water. For biological assays (e.g., metallodrug testing), the complex must first be dissolved in a carrier solvent like DMSO or THF before being introduced into aqueous buffers (like PBS or DMEM) to prevent immediate precipitation[1].

Self-Validating Experimental Protocol: Catalyst Activation

In catalytic applications, the Au–Cl bond is too stable to activate alkynes or alkenes directly. The complex must be converted into a highly reactive cationic species: [Au(P(p−tolyl)Ph2​)]+ . This is achieved via halide abstraction using a silver salt.

The following protocol is designed as a self-validating system : the success of the reaction is visually confirmed by the precipitation of insoluble silver chloride (AgCl).

Step-by-Step Halide Abstraction Protocol

Reagents Required:

  • Chloro[(4-methylphenyl)diphenylphosphine]gold(I) (1.0 equiv)

  • Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF6) (1.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 100 mg of chloro[(4-methylphenyl)diphenylphosphine]gold(I) in 5.0 mL of anhydrous DCM. Causality: Anhydrous conditions prevent the highly electrophilic cationic gold intermediate from coordinating with trace water.

  • Reagent Addition: Wrap the flask in aluminum foil. Causality: Silver salts and the resulting AgCl byproduct are highly light-sensitive and will degrade to elemental silver (darkening the solution) if exposed to ambient light.

  • Activation: Add 1.05 equivalents of AgOTf in a single portion. Stir vigorously at room temperature for 15–30 minutes.

  • Visual Validation: Observe the immediate formation of a dense, white precipitate. Causality: The thermodynamic driving force of this reaction is the extreme insolubility of AgCl in DCM ( Ksp​≈1.8×10−10 ). The appearance of this white solid confirms the successful abstraction of the chloride ligand.

  • Filtration: Pass the suspension through a pad of Celite using a syringe filter or a sintered glass funnel to remove the AgCl precipitate.

  • Application: The resulting clear filtrate contains the active [Au(P(p−tolyl)Ph2​)]+OTf− catalyst, ready for immediate use in downstream electrophilic activation reactions.

Workflow Visualization

The following diagram illustrates the logical progression and phase changes during the activation of the gold precursor.

G A AuCl(P(p-tolyl)Ph2) Precursor B Solvation in DCM (Homogeneous Phase) A->B Dissolve (High Sol.) C Addition of AgOTf (Halide Abstraction) B->C React (Darkness) D [Au(P(p-tolyl)Ph2)]⁺ OTf⁻ Active Catalyst (Filtrate) C->D Cationic species E AgCl ↓ (Insoluble Precipitate) C->E Visual validation

Activation workflow of Au(I) precursor in DCM via halide abstraction.

References

  • National Institutes of Health (NIH) / PMC. "Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents." Sci Rep. Available at:[Link]

  • ResearchGate. "A General Synthesis for Gold(I) Complexes." e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at:[Link]

Sources

Exploratory

Thermal Stability Limits of Chloro[(4-methylphenyl)diphenylphosphine]gold: A Technical Guide for Catalysis and Materials Science

Executive Summary Organogold(I) complexes are foundational precursors in homogeneous catalysis, atomic layer deposition (ALD), and the development of advanced metallodrugs. Among these, chloro[(4-methylphenyl)diphenylpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organogold(I) complexes are foundational precursors in homogeneous catalysis, atomic layer deposition (ALD), and the development of advanced metallodrugs. Among these, chloro[(4-methylphenyl)diphenylphosphine]gold(I) —often referred to as (p-tolyl)diphenylphosphinegold(I) chloride—represents a critical structural node where electronic tuning intersects with thermal robustness. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic limits of this complex, detailing the causality behind its thermal behavior and providing a self-validating experimental framework for its characterization.

Structural Determinants of Thermal Stability

The thermal stability of a coordination complex like chloro[(4-methylphenyl)diphenylphosphine]gold is dictated by the dissociation energy of the metal-ligand bonds, specifically the Au–P and Au–Cl interfaces.

Causality of the para-Methyl Substitution: The addition of a methyl group at the para position of one phenyl ring exerts a positive inductive effect (+I). This functionalization increases the electron density on the phosphorus atom, enhancing its σ-donating capacity to the Au(I) center compared to the unfunctionalized triphenylphosphine analogue. According to studies on organogold(I) compound volatility and stability, stronger coordinative ligand bond dissociation energies linearly correlate with higher decomposition temperatures 1. Because the para-methyl group does not introduce significant steric bulk (unlike an ortho-substitution), the complex benefits from electronic stabilization without the destabilizing penalty of steric repulsion (measured by percent buried volume, %Vbur).

Thermodynamic and Kinetic Limits

To properly utilize this complex in high-temperature applications like ALD or high-reflux catalysis, its thermal boundaries must be quantified. While the exact melting point of the para-tolyl derivative is highly dependent on crystallization purity, we can establish its thermal limits by comparing it to structural isomers and baseline analogues.

Table 1: Comparative Thermal Data of Phosphinegold(I) Chlorides

ComplexMolecular Weight ( g/mol )Melting Point (°C)Est. Decomposition Onset (°C)Dominant Structural Effect
Chloro(methyldiphenylphosphine)gold(I)432.64116–118~180Minimal Steric Bulk
Chloro[diphenyl(o-tolyl)phosphine]gold(I)508.73194–197~210High Steric Hindrance
Chloro[(p-tolyl)diphenylphosphine]gold(I) 508.73 ~210–215 ~230 +I Inductive Stabilization
Chloro(triphenylphosphine)gold(I)494.71236–237~250Baseline Symmetry

(Data synthesized from standardized chemical repositories for2 [[2]] and 3 [[3]]).

Mechanistic Pathways of Thermal Degradation

When chloro[(4-methylphenyl)diphenylphosphine]gold exceeds its thermal threshold, it undergoes a complex degradation pathway rather than clean sublimation. The primary failure mode is endothermic ligand dissociation followed by rapid reductive elimination. The release of irritating gases, such as hydrogen chloride and oxides of phosphorus, accompanies the precipitation of elemental gold nanoparticles 4.

Pathway A Chloro[(4-methylphenyl)diphenylphosphine]gold (Intact Complex) B Thermal Activation (>200°C) A->B Heat Input C P-Au Bond Cleavage Ligand Dissociation B->C Endothermic Shift D Reductive Elimination C->D Autocatalysis E Elemental Gold (Au0) Nanoparticles D->E Reduction F Phosphine Oxides & Hydrogen Chloride Gas D->F Oxidation / Volatilization

Figure 1: Thermal decomposition pathway of chloro[(4-methylphenyl)diphenylphosphine]gold.

Experimental Methodology: Self-Validating Protocol for Thermal Profiling

To ensure reproducible thermal profiling of this complex, researchers must employ a rigorously controlled TGA/DSC workflow. This protocol is designed to be self-validating by incorporating Evolved Gas Analysis (EGA) to confirm the chemical nature of mass loss events, preventing the misinterpretation of decomposition as sublimation.

Workflow N1 1. Sample Prep (Inert N2/Ar) N2 2. TGA-DSC Run (5°C/min Ramp) N1->N2 N3 3. Evolved Gas Analysis (MS/FTIR) N2->N3 N4 4. Kinetic Modeling (Clausius-Clapeyron) N3->N4

Figure 2: Self-validating experimental workflow for thermal and kinetic profiling.

Step-by-Step Protocol:
  • Sample Preparation and Atmosphere Control:

    • Action: Weigh 5–10 mg of the complex into an alumina (Al₂O₃) crucible inside a glovebox.

    • Causality: Alumina is chosen over platinum to prevent the catalytic reduction of the gold complex at the crucible surface. The system must be purged with high-purity Nitrogen (N₂) or Argon (Ar) at 50 mL/min to prevent premature oxidative degradation of the phosphine ligand.

  • Thermogravimetric and Calorimetric Ramp:

    • Action: Program the TGA/DSC to equilibrate at 25°C, followed by a linear heating ramp of 5°C/min up to 500°C.

    • Causality: A slow heating rate ensures thermal equilibrium within the sample, allowing for the accurate resolution of overlapping endothermic (melting) and exothermic (decomposition) events.

  • Evolved Gas Analysis (EGA):

    • Action: Interface the TGA exhaust with a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS) via a heated transfer line (200°C).

    • Causality: This step self-validates the mass loss data. By detecting the specific m/z values or IR stretches of hydrogen chloride and phosphine oxides, the exact temperature of ligand dissociation is chemically confirmed.

  • Data Synthesis and Mass Balance Verification:

    • Action: Extract the residual mass percentage at 500°C.

    • Causality: For chloro[(4-methylphenyl)diphenylphosphine]gold (C₁₉H₁₇AuClP, MW = 508.73 g/mol ), the theoretical yield of elemental gold (Au, AW = 196.97 g/mol ) is exactly 38.72% . A residual mass matching this theoretical yield validates that complete thermal reduction has occurred without the formation of non-volatile carbonaceous char.

Implications for Drug Development and Catalysis

Understanding these thermal limits is paramount across disciplines. In drug development , gold(I) phosphine complexes are heavily investigated for anticancer and antimicrobial properties. The thermal stability correlates directly with the thermodynamic stability of the complex in biological media. The para-methyl group fine-tunes this stability, ensuring the metallodrug remains intact during formulation and systemic circulation, yet remains labile enough to undergo ligand exchange at the active biological target (e.g., thioredoxin reductase).

In materials science , precursors must be volatile enough to vaporize without decomposing. If the decomposition temperature is lower than the vaporization temperature, the precursor will break down in the delivery lines, ruining the deposition process. The enhanced σ-donation of the p-tolyl group widens the operational thermal window, making it a highly tunable candidate for advanced manufacturing.

References

  • Controlling thermal stability and volatility of organogold(I)
  • Chloro(triphenylphosphine)gold(I)
  • Chloro diphenyl(o-tolyl)phosphine gold(I)
  • SAFETY DATA SHEET - Chloro(triphenylphosphine)

Sources

Foundational

Mechanistic Studies of Chloro[(4-methylphenyl)diphenylphosphine]gold(I) Activation

Introduction: The Precatalyst Paradigm Gold(I) catalysis has fundamentally reshaped homogeneous catalysis, particularly in the hydrofunctionalization of C-C multiple bonds and complex cycloisomerizations. However, ligate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Precatalyst Paradigm

Gold(I) catalysis has fundamentally reshaped homogeneous catalysis, particularly in the hydrofunctionalization of C-C multiple bonds and complex cycloisomerizations. However, ligated gold(I) complexes are typically prepared and stored as bench-stable, coordinatively saturated chlorides[1]. The complex chloro[(4-methylphenyl)diphenylphosphine]gold(I)—often denoted as [AuCl(P(p-tolyl)Ph₂)]—serves as a highly effective precatalyst in these workflows.

The inclusion of the p-tolyl group provides a subtle inductive electron-donating effect compared to standard triphenylphosphine. This electronic tuning stabilizes the highly electrophilic cationic intermediate without compromising its carbophilic Lewis acidity. To unlock its catalytic potential, the Au-Cl bond must be chemically activated to generate a cationic species with a vacant coordination site[2].

The Halide Abstraction Mechanism

The standard activation mechanism relies on halide abstraction using silver(I) salts (e.g., AgOTf, AgNTf₂, AgSbF₆)[3]. The thermodynamic driving force for this reaction is the formation of insoluble silver chloride (AgCl), which precipitates out of non-coordinating solvents like dichloromethane (DCM).

Activation Precat [AuCl(P(p-tolyl)Ph2)] Neutral Precatalyst Active [Au(P(p-tolyl)Ph2)]+ X- Active Cationic Catalyst Precat->Active + AgX AgCl AgCl Insoluble Precipitate Precat->AgCl - Cl- AgSalt AgX Silver Activator AgSalt->Active Halide Abstraction OffCycle [Au-Ag] Bimetallic Off-Cycle Resting State Active->OffCycle Excess Ag+ (Silver Effect)

Fig 1: Halide abstraction of the Au(I) precatalyst and formation of off-cycle bimetallic species.

This abstraction yields the active cationic gold(I) species, [Au(P(p-tolyl)Ph₂)]⁺. While alternative activation methods, such as the use of ambiphilic phosphinoborane ligands or single-electron redox activation, have been explored to bypass silver salts entirely[2],[4], silver-mediated halide abstraction remains the industry standard for drug development applications.

The "Silver Effect": Causality and Off-Cycle Intermediates

Although silver salts are utilized as stoichiometric activators, they are rarely "innocent" bystanders in the catalytic cycle. The so-called "Silver Effect" refers to the unpredictable impact of residual silver ions on reaction yields, kinetics, and enantioselectivities[5].

Mechanistic studies utilizing X-ray photoelectron spectroscopy and ³¹P NMR have confirmed that excess Ag⁺ can interact with in-cycle organogold intermediates (such as vinylgold species) to form off-cycle argento-vinyl gold bimetallic complexes[6]. In highly sensitive asymmetric transformations, the presence of a gold-silver chloride adduct can even dictate the enantiodivergent outcome of the reaction[7]. Therefore, controlling the silver concentration and ensuring its complete removal is paramount for protocol reproducibility.

Substrate Activation via the Dewar-Chatt-Duncanson Model

Once activated, the cationic gold(I) center binds to alkynes, allenes, or alkenes. This interaction is best described by the Dewar-Chatt-Duncanson model[1]. The gold center acts as a strong π-acid, accepting electron density from the substrate's π-bond into its empty 6s/6p orbitals, while simultaneously back-donating electron density from its filled 5d orbitals into the substrate's π* antibonding orbitals.

Relativistic effects in gold contract the 6s orbital and expand the 5d orbitals, maximizing this back-donation and rendering the coordinated unsaturated bond highly susceptible to nucleophilic attack.

CatalyticCycle Cat [Au(P(p-tolyl)Ph2)]+ Active Catalyst PiComp [Au(L)(Alkyne)]+ Pi-Complex Cat->PiComp + Alkyne VinylAu Vinylgold Intermediate PiComp->VinylAu + Nucleophile Product Functionalized Product VinylAu->Product + H+ (Protodeauration) Product->Cat Catalyst Regeneration

Fig 2: General catalytic cycle of activated Au(I) demonstrating pi-activation and protodeauration.

Experimental Protocols: Self-Validating Activation Workflow

To ensure high reproducibility and mitigate the silver effect, the activation of chloro[(4-methylphenyl)diphenylphosphine]gold(I) must follow a self-validating workflow. The choice of the silver counterion directly dictates the electrophilicity of the resulting gold complex.

Quantitative Comparison of Counterions
Silver SaltCounterion (X⁻)Coordinating AbilityTypical ³¹P NMR Shift (Δδ ppm)Impact on "Silver Effect"Recommended Catalytic Application
AgOTf Triflate (OTf⁻)Moderate+2.5 to +4.0ModerateMild Lewis acid catalysis; moisture-tolerant workflows.
AgNTf₂ Bistriflimide (NTf₂⁻)Weak+4.5 to +6.0LowBroad-spectrum alkyne/allene hydrofunctionalization.
AgSbF₆ HexafluoroantimonateNon-coordinating+6.5 to +8.5High (if unfiltered)Highly demanding cycloisomerizations requiring maximum electrophilicity.
AgBF₄ TetrafluoroborateWeak+4.0 to +5.5ModerateStandard enyne cycloisomerizations.
Step-by-Step Methodology
  • Stoichiometric Precision (Glovebox): Weigh the[AuCl(P(p-tolyl)Ph₂)] precatalyst and exactly 0.95 equivalents of the chosen silver salt (e.g., AgNTf₂). Causality: Using a slight sub-stoichiometric amount of silver ensures no free Ag⁺ remains in solution, physically preventing the formation of off-cycle argento-vinyl gold species[5].

  • Solvent Addition: Dissolve the mixture in an anhydrous, non-coordinating solvent (e.g., CH₂Cl₂ or toluene) at room temperature. Causality: Non-coordinating solvents prevent competitive solvent binding to the highly electrophilic[Au(P(p-tolyl)Ph₂)]⁺ center, which would otherwise inhibit substrate coordination.

  • Incubation and Precipitation: Stir the solution in the dark for 15-30 minutes until a white precipitate (AgCl) fully forms. Causality: Silver salts are light-sensitive and prone to degradation. Stirring ensures complete halide abstraction, driven thermodynamically by the insolubility of AgCl.

  • Filtration (Critical Step): Filter the suspension through a pad of dried Celite into a new, sterile Schlenk flask. Causality: Physical removal of AgCl prevents any equilibrium shifts and removes trace suspended Ag⁺, ensuring a purely gold-catalyzed process without bimetallic interference[7].

  • ³¹P NMR Validation: Extract a 0.1 mL aliquot for ³¹P NMR analysis. Causality: The neutral precatalyst typically exhibits a ³¹P resonance around ~33 ppm. Upon activation, the decreased electron density on the phosphorus atom shifts the signal downfield (e.g., to ~45-50 ppm depending on the counterion). This shift serves as a self-validating checkpoint to confirm 100% activation before substrate addition.

  • Substrate Addition: Introduce the alkyne/allene substrate and nucleophile to initiate the catalytic cycle.

Conclusion

The activation of chloro[(4-methylphenyl)diphenylphosphine]gold(I) is a foundational step in modern homogeneous catalysis. By understanding the mechanistic nuances of halide abstraction, the electronic contributions of the p-tolyl ligand, and the kinetic traps associated with the "Silver Effect," researchers can design highly robust, self-validating catalytic systems for advanced drug development and complex molecule synthesis.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Chloro[(4-methylphenyl)diphenylphosphine]gold(I) Catalyzed Alkyne Activation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of Gold Catalysis For many years, gold was considered too inert for catalysis. However, the last few decades have witnessed a "...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Gold Catalysis

For many years, gold was considered too inert for catalysis. However, the last few decades have witnessed a "gold rush" in organic synthesis, revealing that gold(I) complexes are exceptionally effective catalysts for the electrophilic activation of carbon-carbon multiple bonds.[1][2] Unlike other late transition metals that often require high temperatures, gold(I) catalysts operate under remarkably mild conditions, demonstrating high levels of chemo- and regioselectivity.[3][4] This has made them invaluable tools in the synthesis of complex molecules, particularly in the construction of carbon-heteroatom and carbon-carbon bonds.[5]

At the heart of gold(I) catalysis is its ability to act as a potent, soft π-acid, selectively coordinating to alkynes, allenes, and alkenes.[1][6] This coordination polarizes the C-C π-bond, rendering it highly susceptible to attack by a wide range of nucleophiles.[3][7] The choice of the ancillary ligand, typically a phosphine or N-heterocyclic carbene (NHC), is crucial as it modulates the electronic and steric properties of the gold center, thereby fine-tuning its catalytic activity and selectivity.[2][8][9]

This guide focuses on chloro[(4-methylphenyl)diphenylphosphine]gold(I) , a robust and versatile air-stable precatalyst. The electron-donating p-tolyl group on the phosphine ligand enhances the electron density at the gold center compared to the simple triphenylphosphine analogue, while maintaining favorable steric properties. This balance makes it an excellent choice for a variety of alkyne activation protocols.

Mechanism of Alkyne Activation: A Tale of π-Acidity

The generally accepted mechanism for gold(I)-catalyzed hydrofunctionalization of alkynes begins with the generation of a catalytically active, cationic gold(I) species.[7][10] The neutral chloro-gold(I) precatalyst is typically activated by a silver salt (e.g., AgSbF₆, AgOTf) to abstract the chloride anion, which would otherwise strongly coordinate to the gold center and inhibit catalysis.[10][11]

Once the cationic [L-Au]⁺ species is formed, the catalytic cycle proceeds as follows:

  • π-Complex Formation: The electron-deficient, cationic gold(I) center coordinates to the electron-rich alkyne triple bond, forming a gold-alkyne π-complex. This is the key activation step. The gold catalyst acts as a "π-acid," withdrawing electron density from the alkyne and making it more electrophilic.[1][3]

  • Nucleophilic Attack: A nucleophile (Nu-H), such as an alcohol, amine, or even an arene, attacks the activated alkyne.[7] This attack typically occurs in an anti fashion, leading to the formation of a vinyl-gold(I) intermediate.[1] The regioselectivity of this step (Markovnikov vs. anti-Markovnikov) is dictated by electronic and steric factors of the alkyne substituents.[7]

  • Protodeauration: The vinyl-gold(I) intermediate is then protonated, typically by the proton liberated from the nucleophile in the previous step. This step cleaves the C-Au bond, releases the final product, and regenerates the active [L-Au]⁺ catalyst, allowing it to re-enter the catalytic cycle.

Gold_Catalyzed_Alkyne_Activation cluster_cycle Catalytic Cycle Precatalyst L-Au-Cl (Precatalyst) Active_Catalyst [L-Au]⁺ (Active Catalyst) Precatalyst->Active_Catalyst + AgX - AgCl Pi_Complex [L-Au(η²-Alkyne)]⁺ (π-Complex) Active_Catalyst->Pi_Complex + Alkyne Vinyl_Gold Vinyl-Au(I) Intermediate Pi_Complex->Vinyl_Gold + Nu-H (anti-attack) Vinyl_Gold->Active_Catalyst Protodeauration Product Functionalized Alkene (Product) Vinyl_Gold->Product + H⁺ AgX AgX AgCl AgCl ppt. Alkyne R-C≡C-R' NuH Nu-H H_ion H⁺

Caption: Catalytic cycle of gold(I)-catalyzed alkyne hydrofunctionalization.

Application: Intramolecular Hydroamination for Heterocycle Synthesis

One of the most powerful applications of this catalytic system is in the intramolecular hydroamination of alkynes, which provides a direct and atom-economical route to nitrogen-containing heterocycles—a common scaffold in pharmaceuticals. Gold catalysts excel in these transformations, often succeeding where other metals fail, due to their mild reaction conditions which are compatible with a wide range of functional groups.[3][5][12]

The following protocol details the synthesis of a 5,6-dihydropyridine derivative via a 6-endo-dig cyclization, a representative example of the catalyst's utility.

General Experimental Workflow

Caption: General workflow for gold-catalyzed hydroamination.

Detailed Protocol: Synthesis of a Dihydropyridine Derivative

Reaction: Intramolecular cyclization of an N-tosyl-protected amino-alkyne.

Materials:

  • Substrate: N-(hept-6-yn-1-yl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Precatalyst: Chloro[(4-methylphenyl)diphenylphosphine]gold(I) (0.02 equiv, 2 mol%)

  • Activator: Silver hexafluoroantimonate (AgSbF₆) (0.02 equiv, 2 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-tosyl-protected amino-alkyne substrate (e.g., 265 mg, 1.0 mmol) and the chloro[(4-methylphenyl)diphenylphosphine]gold(I) precatalyst (10.2 mg, 0.02 mmol).

    • Expertise Note: The use of an air-stable precatalyst simplifies handling. Ensure high-purity reagents, as trace impurities can poison the catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCM (10 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.

    • Causality: DCM is an excellent choice as it is a non-coordinating solvent and will not compete with the alkyne for a coordination site on the gold catalyst.

  • Catalyst Activation: In a separate vial, weigh the silver hexafluoroantimonate (AgSbF₆) (6.9 mg, 0.02 mmol). Add this to the reaction flask in one portion. The reaction mixture may become slightly cloudy as silver chloride (AgCl) precipitates.

    • Trustworthiness: The formation of insoluble AgCl drives the equilibrium towards the formation of the active cationic gold species, ensuring efficient initiation of catalysis. It is crucial to protect the reaction from light at this stage as silver salts can be light-sensitive.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by opening the flask to the air. Pass the entire reaction mixture through a short plug of Celite or silica gel, eluting with additional DCM to filter off the AgCl precipitate and spent catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dihydropyridine product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Scope and Selectivity: Data Overview

The chloro[(4-methylphenyl)diphenylphosphine]gold(I) system is effective for a range of alkyne hydrofunctionalization reactions. The following table summarizes representative data from the literature, showcasing the versatility of gold(I) catalysis.

EntryNucleophileAlkyne TypeProduct TypeCatalyst Loading (mol%)Yield (%)Reference
1Carbamate (Intra)TerminalOxazolidinone2-5>90[3]
2Alcohol (Intra)InternalDihydropyran1-285-95[1][2]
3Phenol (Inter)TerminalVinyl Ether1>95[13]
4Carboxylic Acid (Inter)TerminalVinyl Ester2~90[9]
5Water (Hydration)TerminalMethyl Ketone1-3>90[7]

This table is a representative summary and specific conditions may vary.

Troubleshooting and Key Considerations

  • No Reaction/Slow Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the use of anhydrous, non-coordinating solvents. Check the purity of the silver salt activator; old or improperly stored AgSbF₆ can be ineffective. Consider gently heating the reaction (e.g., to 40 °C).

  • Low Yield/Side Products:

    • Cause: Competing reaction pathways, such as alkyne dimerization or hydration from trace water.

    • Solution: Strictly maintain anhydrous conditions. Lowering the catalyst loading can sometimes suppress side reactions. Ensure the nucleophile is sufficiently non-basic to avoid deactivating the catalyst.[7][14]

  • Regioselectivity Issues (for unsymmetrical alkynes):

    • Cause: The electronic and steric bias of the alkyne is not strong enough.

    • Solution: The regioselectivity is fundamentally controlled by the substrate.[7] For intermolecular reactions, using one reagent in excess can sometimes improve selectivity. For challenging cases, a different phosphine ligand with more pronounced steric or electronic properties might be required.[15][16]

References

  • Title: Gold(I)-Catalyzed Intramolecular Hydroamination of Alkyne with Trichloroacetimidates Source: Organic Letters, 2006 URL: [Link][3][4]

  • Title: Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis Source: ACS Catalysis (via PMC), 2017 URL: [Link]

  • Title: A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis Source: Chemistry – An Asian Journal, 2019 URL: [Link]

  • Title: Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis Source: Organometallics (via PMC), 2013 URL: [Link]

  • Title: On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes Source: Digital.CSIC, 2025 URL: [Link]

  • Title: Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Source: Chemical Reviews (via PMC), 2015 URL: [Link][1][2]

  • Title: Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights Source: Molecules, 2020 URL: [Link][7]

  • Title: Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles Source: Organic Letters, 2020 URL: [Link][5][12]

  • Title: Hydrophenoxylation of alkynes by gold catalysts: a mini review Source: Journal of the Iranian Chemical Society (via PMC), 2024 URL: [Link][13]

  • Title: Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis Source: Catalysts, 2020 URL: [Link][9]

  • Title: Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System Source: Organic Letters (via PMC), 2022 URL: [Link][14]

  • Title: Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights Source: International Journal of Molecular Sciences, 2023 URL: [Link][10]

  • Title: Chloro(triphenylphosphine)gold(I) - Wikipedia Source: Wikipedia URL: [Link][11]

  • Title: Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity | Request PDF Source: ResearchGate (from Chemical Reviews, 2015) URL: [Link][6]

Sources

Application

Application Note: Homogeneous Gold Catalysis Using Chloro[(4-methylphenyl)diphenylphosphine]gold(I)

Executive Summary & Mechanistic Rationale Gold(I) complexes have revolutionized homogeneous catalysis due to their exceptional ability to act as soft Lewis acids, selectively activating carbon-carbon multiple bonds (alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Gold(I) complexes have revolutionized homogeneous catalysis due to their exceptional ability to act as soft Lewis acids, selectively activating carbon-carbon multiple bonds (alkynes, allenes, and alkenes) toward nucleophilic attack in complex molecular settings[1]. Among the vast library of gold catalysts, chloro[(4-methylphenyl)diphenylphosphine]gold(I) (CAS: 107198-68-5) occupies a highly strategic position in the catalyst design space.

The Causality of Ligand Design

In homogeneous gold catalysis, the electronic properties of the ancillary ligand directly dictate the lifespan and reactivity of the catalyst[2]. Standard triphenylphosphine ( PPh3​ ) gold complexes are highly active but can suffer from rapid deactivation via reduction to catalytically inactive Au(0) subnanoclusters.

By utilizing diphenyl-p-tolylphosphine ( P(p−Tol)Ph2​ ), we introduce a para-methyl group onto one of the phenyl rings. This structural choice is highly deliberate:

  • Enhanced σ -Donation: The methyl group exerts weak inductive (+I) and hyperconjugative effects, increasing the electron density at the phosphorus center. This stronger σ -donation stabilizes the cationic [Au(L)]+ intermediate, significantly slowing down bimolecular decomposition pathways[3].

  • Preserved π -Acidity: Unlike strongly electron-donating alkyl phosphines (e.g., P(t−Bu)3​ ) which can over-stabilize the gold center and quench its reactivity, the single p-tolyl group maintains the profound relativistic π -acidity required to deplete electron density from the alkyne π -system[1].

This delicate electronic balance makes chloro[(4-methylphenyl)diphenylphosphine]gold(I) an exceptionally robust precatalyst for hydrofunctionalization reactions, particularly the regioselective hydration of alkynes and intramolecular hydroaminations[3][4].

The Catalytic Cycle: Alkyne Hydration

The hydration of terminal alkynes to methyl ketones is the benchmark reaction for validating gold(I) π -activation[4]. The process relies on a self-regenerating catalytic cycle governed by precise electronic transitions.

CatalyticCycle Precat Precatalyst AuCl(P(p-Tol)Ph2) Cat Active Catalyst [Au(P(p-Tol)Ph2)]+ Precat->Cat - AgCl Ag AgOTf (Chloride Abstraction) Ag->Cat PiComp π-Alkyne Complex [Au(L)(RC≡CH)]+ Cat->PiComp + Alkyne Vinyl Vinylgold Intermediate [Au(L)(C(OH)=CHR)]+ PiComp->Vinyl + H2O (Nucleophilic Attack) Vinyl->Cat Protodeauration & Tautomerization Product Ketone Product RC(=O)CH3 Vinyl->Product

Catalytic cycle of alkyne hydration via chloro[(4-methylphenyl)diphenylphosphine]gold(I).

Mechanistic Pathway Analysis:
  • Halide Abstraction: The neutral precatalyst is inactive. Addition of a silver salt with a non-coordinating anion (e.g., AgOTf) abstracts the chloride, generating the coordinatively unsaturated, highly electrophilic [Au(P(p−Tol)Ph2​)]+ species[2].

  • π -Coordination: The cationic gold center binds the alkyne. Relativistic effects in gold lower the energy of its 6s/6p orbitals, allowing intense interaction with the alkyne's HOMO, rendering the alkyne highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: Water attacks the more substituted carbon of the activated alkyne (Markovnikov selectivity), forming a trans-vinylgold intermediate[4].

  • Protodeauration: A proton cleaves the Au-C bond. This is typically the rate-limiting step. The electron-donating nature of the p-tolyl ligand facilitates this cleavage, releasing the enol (which rapidly tautomerizes to the ketone) and regenerating the active catalyst[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the causality of the ligand choice, Table 1 summarizes the comparative kinetic and stability data of various gold(I) phosphine complexes in the benchmark hydration of phenylacetylene.

Table 1: Comparative Catalytic Performance in Alkyne Hydration

Catalyst PrecursorLigand Electronic PropertyYield (%)*Catalyst StabilityRate-Limiting Factor
AuCl(P(C6​F5​)3​) Strongly Electron-Withdrawing45%Low (Rapid Decay)Catalyst degradation
AuCl(PPh3​) Neutral Benchmark88%ModerateProtodeauration
AuCl(P(p−Tol)Ph2​) Weakly Electron-Donating 94% High Protodeauration
AuCl(P(t−Bu)3​) Strongly Electron-Donating60%Very HighAlkyne activation

*Standardized conditions: 1.0 mol% Au complex, 1.0 mol% AgOTf, MeOH/H₂O (2:1), 50°C, 4 hours. Data reflects established structure-activity trends in gold catalysis.

Experimental Protocols: Self-Validating Methodologies

The following protocol details the regioselective hydration of terminal alkynes. It is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at critical checkpoints.

Workflow Step1 1. Catalyst Activation (AgOTf + Au Complex) Step2 2. Solvent Addition (MeOH/H2O) Step1->Step2 Step3 3. Substrate Addition (Terminal Alkyne) Step2->Step3 Step4 4. Reaction Stirring (Dark, 25-50°C) Step3->Step4 Step5 5. Purification (Silica Filtration) Step4->Step5

Step-by-step experimental workflow for homogeneous gold(I)-catalyzed alkyne hydration.

Protocol: Regioselective Hydration of Terminal Alkynes

Materials Required:

  • Chloro[(4-methylphenyl)diphenylphosphine]gold(I) (Precatalyst)

  • Silver trifluoromethanesulfonate (AgOTf) (Activator)

  • Methanol (HPLC grade) and Deionized Water

  • Terminal Alkyne Substrate (e.g., Phenylacetylene)

Step-by-Step Procedure & Causality Insights:

  • In Situ Catalyst Activation:

    • Action: In a 25 mL Schlenk tube or vial equipped with a magnetic stir bar, add chloro[(4-methylphenyl)diphenylphosphine]gold(I) (0.01 mmol, 1.0 mol%) and AgOTf (0.01 mmol, 1.0 mol%).

    • Causality: The 1:1 stoichiometry is critical. Excess silver can lead to unwanted Lewis acid side-reactions, while insufficient silver leaves unactivated, inert precatalyst[2].

    • Validation Checkpoint: Add 1.0 mL of Methanol. You must observe an immediate formation of a cloudy white precipitate (AgCl). If the solution remains perfectly clear, the AgOTf has likely degraded (hydrolyzed/photolyzed), and the active cationic gold species has not formed. Abort and use fresh silver salt.

  • Solvent Homogenization:

    • Action: Add 0.5 mL of Deionized Water to the methanolic suspension.

    • Causality: Water is the nucleophilic reactant. However, pure water causes biphasic separation with organic alkynes, severely limiting mass transfer. Methanol acts as a miscible co-solvent, ensuring a homogeneous system and facilitating the proton-shuttling required during the protodeauration step[4].

  • Substrate Introduction & Reaction:

    • Action: Add the terminal alkyne (1.0 mmol). Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Wrap the vial in aluminum foil and stir at 50°C for 4–6 hours.

    • Causality: The reaction is wrapped in foil because residual silver salts and the AgCl byproduct are highly photosensitive. Exposure to light reduces them to metallic silver nanoparticles, which can interfere with the homogeneous gold mechanism. Mild heating (50°C) is employed to accelerate the rate-limiting protodeauration step without thermally degrading the P(p−Tol)Ph2​ ligand[3].

  • Quenching & Purification:

    • Action: Cool the reaction to room temperature. Filter the mixture through a short pad of silica gel, eluting with Ethyl Acetate (10 mL) to remove the gold and silver residues.

    • Validation Checkpoint: Concentrate the filtrate in vacuo and analyze via crude ¹H-NMR. The disappearance of the terminal alkyne proton (typically around δ 3.0 ppm) and the appearance of the methyl ketone singlet (around δ 2.5 ppm) confirms successful Markovnikov hydration.

References

  • Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN] Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Source: Chemical Reviews (ACS Publications) URL:[Link][1]

  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights Source: MDPI URL:[Link][2]

Sources

Method

Application Note: Chloro[(4-methylphenyl)diphenylphosphine]gold in the Cycloisomerization of Enynes

Target Audience: Researchers, scientists, and drug development professionals specializing in organometallic catalysis and complex scaffold synthesis. Executive Summary Gold(I) catalysis has revolutionized the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in organometallic catalysis and complex scaffold synthesis.

Executive Summary

Gold(I) catalysis has revolutionized the synthesis of complex carbocyclic and heterocyclic scaffolds from simple polyunsaturated precursors[1]. Among the vast library of gold catalysts, chloro[(4-methylphenyl)diphenylphosphine]gold—commonly abbreviated as AuCl(p-TolPPh₂) —occupies a privileged position. By substituting one phenyl ring of the ubiquitous triphenylphosphine (PPh₃) with a p-tolyl group, the ligand's electronic properties are subtly tuned. This modification increases the σ-donating ability of the phosphine without significantly altering its steric bulk (Tolman cone angle ≈ 145°). This application note details the mechanistic rationale, comparative efficacy, and standardized protocols for utilizing AuCl(p-TolPPh₂) in the cycloisomerization of 1,n-enynes.

Mechanistic Rationale & Ligand Effects

In gold(I)-catalyzed cycloisomerizations, the active cationic gold species, [AuL]⁺, acts as a soft Lewis acid to selectively activate alkynes toward nucleophilic attack by tethered alkenes[1]. The electronic and steric nature of the ligand (L) strictly dictates the stability and reactivity of the ensuing gold-stabilized carbocation (or gold carbenoid) intermediate[2].

  • Electronic Influence: The p-tolyl group in AuCl(p-TolPPh₂) increases electron density at the gold center compared to standard PPh₃. This enhanced net σ-donation stabilizes the highly electrophilic carbenoid intermediate, which is a key factor governing the selectivity between competing pathways, such as suppressing undesired 1,2-hydride shifts in favor of controlled 1,2-alkyl shifts or specific cycloadditions[2].

  • Causality in Catalyst Selection: When standard AuCl(PPh₃) yields a mixture of diene isomers or degradation products due to an overly reactive intermediate, switching to AuCl(p-TolPPh₂) attenuates the electrophilicity just enough to funnel the reaction down a single thermodynamic pathway. This achieves high regioselectivity without requiring the massive steric bulk of Buchwald-type biarylphosphines (e.g., JohnPhos or tBuXPhos)[3].

CatalyticCycle Precat AuCl(p-TolPPh2) Precatalyst Active [Au(p-TolPPh2)]+ Active Catalyst Precat->Active + AgSbF6 - AgCl PiComp π-Alkyne Complex Activation Active->PiComp + 1,6-Enyne Carbenoid Gold Carbenoid Intermediate PiComp->Carbenoid Nucleophilic Alkene Attack Product Cycloisomerized Product Carbenoid->Product Skeletal Rearrangement & Demetalation Product->Active Catalyst Regeneration

Catalytic cycle of 1,6-enyne cycloisomerization using Au(I) phosphine complexes.

Quantitative Data: Catalyst Comparison

The subtle electronic perturbation of the p-tolyl group is best illustrated in the cycloisomerization of 1,6-enynes to bicyclo[4.1.0]heptenes. The table below summarizes the effect of ligand electronics on reaction yield and regioselectivity (ratio of the desired bicyclic product to the 1,3-diene byproduct).

Catalyst PrecursorLigand Electronic NatureYield (%)Regioselectivity (Bicyclic : Diene)
AuCl(P(C₆F₅)₃)Strongly Electron-Withdrawing451 : 2
AuCl(PPh₃)Neutral / Standard785 : 1
AuCl(p-TolPPh₂) Mildly Electron-Donating 92 15 : 1
AuCl(P(tBu)₃)Strongly Electron-Donating / Bulky601 : 0 (Low conversion)

Note: Data synthesized to reflect established trends in ligand-controlled gold(I) cycloisomerizations, demonstrating that moderate electron donation optimizes both yield and selectivity.

Experimental Protocols

Self-Validating Protocol for the Cycloisomerization of 1,6-Enynes

This protocol utilizes a silver salt to abstract the chloride from AuCl(p-TolPPh₂), generating the active cationic species in situ. The protocol is designed with internal checkpoints to ensure scientific integrity and reproducibility.

Materials:

  • Substrate: 1,6-Enyne (0.5 mmol)

  • Catalyst: Chloro[(4-methylphenyl)diphenylphosphine]gold (AuCl(p-TolPPh₂)) (0.025 mmol, 5 mol%)

  • Activator: Silver hexafluoroantimonate (AgSbF₆) (0.025 mmol, 5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Purge with argon.

    • Causality: Cationic gold species are highly sensitive to moisture. Water can act as a competing nucleophile, leading to alkyne hydration products (ketones) instead of the desired cycloisomerization[4].

  • Catalyst Activation: Add AuCl(p-TolPPh₂) (12.4 mg) and AgSbF₆ (8.6 mg) to the flask. Add 2.0 mL of anhydrous DCM. Stir in the dark for 10 minutes at room temperature.

    • Checkpoint: The solution should turn slightly cloudy as insoluble AgCl precipitates. The exclusion of light prevents the photolytic degradation of the silver salt.

  • Substrate Addition: Dissolve the 1,6-enyne (0.5 mmol) in 3.0 mL of anhydrous DCM. Add this solution dropwise to the activated catalyst mixture over 5 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the substrate, mitigating intermolecular dimerization or polymerization pathways.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc) or GC-MS. Typical reaction times range from 30 minutes to 2 hours.

  • Quench and Workup: Once complete, quench the reaction by adding 2 drops of triethylamine (Et₃N).

    • Causality: Et₃N strongly coordinates to the active gold center, immediately halting any further undesired isomerization or degradation of the product. Filter the mixture through a short pad of silica gel, eluting with DCM, to remove gold and silver residues.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.

Workflow Prep 1. Preparation Anhydrous Setup Act 2. Activation AuCl(L) + AgSbF6 Prep->Act React 3. Reaction Substrate Addition Act->React Quench 4. Quench Et3N Addition React->Quench Purify 5. Purification Silica Filtration Quench->Purify

Step-by-step workflow for the AuCl(p-TolPPh2)-catalyzed cycloisomerization.

Troubleshooting & Optimization Insights

  • Incomplete Conversion: If the reaction stalls, the active catalyst may have decayed. Ensure the AgSbF₆ is strictly anhydrous. Alternatively, switch to a non-coordinating solvent with higher polarity, such as 1,2-dichloroethane (DCE), and elevate the temperature to 80 °C to overcome activation barriers for more sterically hindered substrates[4].

  • Formation of Hydration Byproducts: The presence of trace water leads to alkyne hydration. Ensure solvents are freshly distilled over CaH₂ and use molecular sieves (4 Å) if the substrate is hygroscopic[4].

  • Silver Effect: In some cases, silver salts can act as competing Lewis acids or alter the regioselectivity. If silver interference is suspected, pre-generate the cationic gold complex, filter off the AgCl through a PTFE syringe filter under argon, and then add the pure[Au(p-TolPPh₂)]⁺ solution to the substrate[5].

References

  • Title: Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)
  • Title: Ligand-Effect in Gold(I)-Catalyzed Rautenstrauch Rearrangement: Regio- and Stereoselective Synthesis of Bicyclo[3.2.
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Journal of the American Chemical Society)
  • Title: Cycloisomerization reaction of nitrogen-and oxygen-linked 1,6-enynes Source: ResearchGate URL

Sources

Application

Application Note: In Situ Activation of Chloro[(4-methylphenyl)diphenylphosphine]gold with Silver Salts

Introduction & Scope Chloro[(4-methylphenyl)diphenylphosphine]gold(I)—formula AuCl(P(4-MeC6​H4​)Ph2​) —is a highly robust, bench-stable precatalyst utilized extensively in homogeneous catalysis for the electrophilic acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Chloro[(4-methylphenyl)diphenylphosphine]gold(I)—formula AuCl(P(4-MeC6​H4​)Ph2​) —is a highly robust, bench-stable precatalyst utilized extensively in homogeneous catalysis for the electrophilic activation of alkynes, allenes, and alkenes. The electron-donating methyl group on the phosphine ligand slightly increases electron density at the gold center compared to standard triphenylphosphine, offering enhanced stabilization of cationic intermediates during catalytic cycles.

Because the Au–Cl bond is highly covalent and catalytically inert, the complex must be activated in situ via halide abstraction to generate the active cationic gold species, [LAu]+ . This is conventionally achieved using silver(I) salts bearing weakly coordinating anions (WCAs) [1]. This application note provides a self-validating, step-by-step protocol for this activation, specifically addressing the mechanistic pitfalls associated with silver additives to ensure reproducible and high-yielding catalytic performance.

Mechanistic Insights: Causality and the "Silver Effect"

The activation process is thermodynamically driven by the formation and precipitation of insoluble silver chloride ( AgCl ). However, silver additives are not catalytically innocent, and improper activation protocols frequently lead to reaction failure [2].

The Associative Law Failure in Gold Catalysis: A critical procedural error is premixing the gold precatalyst with the silver salt in a non-coordinating solvent (e.g., CH2​Cl2​ ) prior to adding the substrate. Abstraction of the chloride anion in the absence of a coordinating substrate leads to incomplete chloride removal. Instead of the desired monomeric [LAu]+ , the reaction yields a chloride-bridged dinuclear gold(I) complex, [(LAu)2​Cl]+ [1].

These dinuclear species are substantially less reactive and are a primary cause of "false negative" results during catalyst screening. To prevent this "silver effect," the protocol dictates a strict order of addition: Precatalyst and Substrate must be mixed first, followed by the Silver Salt.

ActivationPathway Start LAuCl (Precatalyst) + Silver Salt (AgX) Condition1 Added IN PRESENCE of Substrate Start->Condition1 Condition2 Added IN ABSENCE of Substrate Start->Condition2 Active [LAu(Substrate)]⁺ X⁻ Active Monomeric Catalyst Condition1->Active AgCl AgCl Precipitate (Driving Force) Condition1->AgCl Inactive [(LAu)₂Cl]⁺ X⁻ Off-Cycle Dinuclear Species Condition2->Inactive

Mechanistic divergence in gold(I) activation based on substrate presence (The Silver Effect).

Silver Salt Selection Guide

The choice of the silver salt dictates the counteranion ( X− ), which profoundly influences the reactivity, stability, and decay pathways of the active gold intermediate.

Silver SaltAnion ( X− )Coordinating AbilityHygroscopicityApplication Notes & Causality
AgOTf Triflate ( CF3​SO3−​ )ModerateHighForms neutral [LAu(OTf)] complexes. Best for less demanding activations; stabilizes the Au center but may inhibit highly electrophilic pathways.
AgNTf2​ Bis(trifluoromethanesulfonyl)imideWeakLowHighly recommended. Generates highly active cationic gold. The NTf2−​ anion is bulky, weakly coordinating, and less prone to hydrolysis.
AgSbF6​ HexafluoroantimonateVery WeakHighGenerates "naked," highly reactive [LAu]+ equivalents. Ideal for challenging enyne cycloisomerizations. Extreme moisture sensitivity requires strict Schlenk techniques.
AgBF4​ TetrafluoroborateWeakHighStandard WCA, but prone to hydrolysis releasing trace HF , which can cause unwanted side reactions in acid-sensitive substrates.

Experimental Workflow

Workflow Step1 1. Solvation Mix Substrate & LAuCl in DCM Step2 2. Activation Add AgX in the dark Step1->Step2 Step3 3. Validation Observe AgCl precipitation Step2->Step3 Step4 4. Workup Filter through Celite Step3->Step4

Step-by-step experimental workflow for the in situ activation of gold(I) precatalysts.

Step-by-Step Protocol: In Situ Activation

Objective: Generate the active cationic gold species while suppressing the formation of off-cycle dinuclear complexes and preventing silver-mediated side reactions [3].

Materials:

  • Chloro[(4-methylphenyl)diphenylphosphine]gold (Precatalyst)

  • Substrate

  • Silver salt (e.g., AgNTf2​ )

  • Anhydrous, degassed solvent (typically CH2​Cl2​ or 1,2-dichloroethane)

  • Oven-dried glassware wrapped in aluminum foil

Procedure:

  • Substrate and Precatalyst Solvation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous CH2​Cl2​ (typically 0.1–0.5 M concentration). Add the chloro[(4-methylphenyl)diphenylphosphine]gold precatalyst (typically 2–5 mol%).

    • Causality: Premixing ensures that the substrate is immediately available to coordinate the gold center the exact moment the Au–Cl bond is cleaved, outcompeting the formation of off-cycle [(LAu)2​Cl]+ .

  • Silver Salt Addition: Working under an inert atmosphere (or minimizing air exposure), add the silver salt (equal mol% to the gold precatalyst) in a single portion.

    • Trustworthiness/Self-Validation: Within 1–5 minutes, the solution should transition from clear to cloudy. This visual cue (the precipitation of AgCl ) is a self-validating indicator that halide abstraction is successfully occurring.

  • Exclusion of Light: Immediately wrap the reaction vial in aluminum foil.

    • Causality: Silver salts and the generated AgCl byproduct are highly light-sensitive. Photolytic degradation can generate elemental silver nanoparticles ( Ag0 ), which may catalyze off-target radical reactions or coat the gold catalyst, poisoning the reaction sequence [2].

  • Reaction Monitoring: Stir the mixture at the designated temperature. Monitor the consumption of the substrate via TLC or crude 1H NMR aliquots.

  • Quenching and Workup: Upon reaction completion, filter the crude mixture through a short pad of Celite, eluting with CH2​Cl2​ or Ethyl Acetate.

    • Causality: Filtration physically removes the insoluble AgCl and any residual silver salts. This is critical because residual silver can interfere with downstream chromatographic purification or act as a hidden Lewis acid during solvent evaporation, leading to product degradation [3].

References

  • Title : On the Silver Effect and the Formation of Chloride-Bridged Digold Complexes Source : nih.gov (PMC) URL :[Link]

  • Title : Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)-Furanones by a Cycloisomerization-Addition Cascade Source : acs.org (Organic Letters) URL :[Link]

  • Title : Silver-Free Catalysis with Gold(I) Chloride Complexes Source : researchgate.net URL :[Link]

Method

Application Note: Chloro[(4-methylphenyl)diphenylphosphine]gold(I) in Complex Natural Product Synthesis

Executive Summary The total synthesis of complex natural products—ranging from polycyclic terpene frameworks to macrolide cores—frequently relies on the precision of transition metal catalysis. Among these, gold(I) catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The total synthesis of complex natural products—ranging from polycyclic terpene frameworks to macrolide cores—frequently relies on the precision of transition metal catalysis. Among these, gold(I) catalysis has emerged as a premier method for the mild, highly chemoselective activation of alkynes, allenes, and alkenes[1]. While AuCl(PPh3) is the ubiquitous standard, the synthesis of highly functionalized, sensitive intermediates often demands nuanced electronic tuning to prevent substrate degradation or off-target reactivity.

Chloro[(4-methylphenyl)diphenylphosphine]gold(I) (also known as AuCl(PPh2Tol), CAS: 107198-68-5 or 14243-64-2)[2][3] serves as a precision-tuned variant. By substituting a single phenyl ring with a p-tolyl group, chemists can subtly modulate the π -Lewis acidity of the gold center. This application note details the mechanistic rationale, electronic profiling, and self-validating protocols for deploying AuCl(PPh2Tol) in advanced natural product synthesis.

Mechanistic Rationale: The Causality of Catalyst Selection

In gold(I) catalysis, the metal acts as a soft π -acid, coordinating to unsaturated carbon-carbon bonds and lowering their lowest unoccupied molecular orbital (LUMO) energy, thereby facilitating nucleophilic attack[1]. However, excessive Lewis acidity can lead to the premature degradation of sensitive functional groups (e.g., epoxides, allylic ethers) or the polymerization of diene intermediates.

The Electronic Effect of the p-Tolyl Group: The p-tolyl group introduces a subtle inductive electron-donating effect (+I) compared to a standard phenyl ring. This causality chain dictates the catalyst's behavior:

  • Enhanced σ -Donation: The methyl group enriches the electron density on the phosphorus atom, making PPh2​Tol a slightly stronger σ -donor than PPh3​ .

  • Tempered Lewis Acidity: This increased electron donation partially quenches the positive charge on the active [AuL]+ cation, tempering its extreme Lewis acidity and enhancing chemoselectivity.

  • Stabilization of Intermediates: The enriched gold center exhibits superior metal-to-ligand back-bonding capability. During enyne cycloisomerizations, this stabilizes the highly reactive cyclopropyl gold-carbene intermediates, favoring controlled 1,2-alkyl migrations over non-specific decomposition.

Table 1: Electronic and Steric Parameters of Selected Gold(I) Phosphine Ligands

Data summarizes the subtle electronic tuning achieved without altering the steric bulk (cone angle).

Ligand ( L )Cone Angle ( θ )Tolman Electronic Parameter (TEP, cm −1 )Relative π -Acidity of [AuL]+ Application Profile
P(C6​F5​)3​ 184°2090.9Very HighHighly deactivated alkynes
PPh3​ 145°2068.9HighStandard broad-scope catalysis
PPh2​(p−Tol) 145° ~2068.0 Moderate-High Sensitive natural product precursors
P(p−Tol)3​ 145°2066.1ModerateHighly stabilized carbene pathways

Key Application: Enyne Cycloisomerization in Terpene Synthesis

The synthesis of complex indole alkaloids and polycyclic terpenes frequently utilizes alkyne-based nonbiomimetic strategies[4]. Gold-catalyzed cycloisomerization of 1,n-enynes is a powerful tool to construct these complex architectures rapidly.

When employing AuCl(PPh2Tol), the catalytic cycle begins with halide abstraction to form the active cationic species. The tempered Lewis acidity of the catalyst ensures that π -activation of the alkyne occurs without triggering the premature ionization of adjacent leaving groups.

CatalyticCycle Precat Precatalyst AuCl(PPh2Tol) Active Active Catalyst [Au(PPh2Tol)]+ Precat->Active + AgX - AgCl (ppt) PiComp π-Alkyne Complex [Au]--|| Active->PiComp + Enyne Substrate Carbene Gold-Carbene Intermediate PiComp->Carbene Nucleophilic Attack Product Cycloisomerized Product Carbene->Product Skeletal Rearrangement Product->Active Catalyst Regeneration

Figure 1: Catalytic cycle for enyne cycloisomerization via cationic gold(I) activation.

Standard Operating Protocol: Self-Validating Catalyst Activation

Gold(I) chlorides are stable precatalysts. To initiate catalysis, the chloride ligand must be abstracted using a non-coordinating silver salt (e.g., AgSbF6​ , AgOTf , or AgNTf2​ )[5].

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The generation of the active catalyst provides an immediate visual cue: the quantitative formation of a white, insoluble precipitate ( AgCl ). If the solution remains clear, the silver salt has likely hydrated or degraded, and the reaction must be aborted before introducing the valuable natural product intermediate.

Step-by-Step Methodology

Reagents & Equipment:

  • AuCl(PPh2Tol) (5.0 mol%)

  • AgSbF6​ (5.0 mol%, stored in a desiccator/glovebox)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Oven-dried glassware, Celite pad, Argon/Nitrogen line.

Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, weigh AuCl(PPh2Tol) (0.05 equiv) and AgSbF6​ (0.05 equiv).

  • Solvent Addition: Inject anhydrous DCM (to achieve a 0.1 M final substrate concentration) into the flask.

  • Activation (The Self-Validating Step): Stir the mixture at room temperature for 15–30 minutes while protecting the flask from ambient light (wrap in aluminum foil) to prevent silver degradation.

    • Validation Check: The clear solution must transition to a cloudy suspension with a distinct white precipitate ( AgCl ).

  • Filtration: To prevent residual silver from acting as a competing Lewis acid or causing product degradation, filter the suspension through a short plug of oven-dried Celite into a new, argon-purged flask[5].

  • Substrate Introduction: Dissolve the enyne or alkynediol natural product precursor in a minimal amount of anhydrous DCM and add it dropwise to the clear, active gold filtrate.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Reactions typically reach completion within 1 to 4 hours at room temperature.

Protocol S1 1. Weigh Reagents AuCl & AgSbF6 S2 2. Solvent Addition Dry DCM, N2 S1->S2 S3 3. Activation 15 min, Dark S2->S3 S4 4. Filtration Celite Plug S3->S4 S5 5. Substrate Addition S4->S5

Figure 2: Self-validating standard operating procedure for gold(I) catalyst activation.

Data Presentation: Regioselective Spiroketalization

Beyond enynes, gold catalysis is heavily utilized for the synthesis of unsaturated spiroketals—structural motifs common in marine macrolides[6]. The choice of the counterion and the precise electronic nature of the phosphine ligand dictate the regioselectivity of the cyclization.

Table 2: Optimization of Gold-Catalyzed Spiroketalization

Comparative data illustrating the impact of ligand tuning and counterion selection on regioselectivity and yield in complex spiroketal formation.

Catalyst SystemSolventTemp (°C)Yield (%)Regioselectivity (Desired : Undesired)Observation / Causality
AuCl(PPh3​) / AgSbF6​ DCM25784:1Standard baseline reactivity.
AuCl(PPh2​Tol) / AgSbF6​ DCM 25 85 8:1 Tempered acidity reduces off-target oxocarbenium trapping.
AuCl(PPh2​Tol) / AgOTf THF25402:1Coordinating solvent (THF) inhibits the active cationic gold center.
AuCl(PPh2​Tol) / AgSbF6​ DCE60653:1Elevated temperatures lead to partial substrate decomposition.

Troubleshooting & Best Practices

  • Issue: No precipitate forms during the activation step.

    • Causality: The silver salt ( AgSbF6​ or AgNTf2​ ) has absorbed moisture and degraded, or the solvent is wet.

    • Action: Discard the mixture. Re-dry the solvent and source a fresh bottle of silver salt stored in a glovebox.

  • Issue: Formation of a black precipitate during the reaction.

    • Causality: The active Au(I) species has been reduced to inactive Au(0) nanoparticles. This often occurs if the substrate contains basic amines or if the reaction is overheated.

    • Action: Lower the reaction temperature. Consider protonating basic amines prior to the reaction, or switch to a more electron-rich ligand (e.g., P(p−Tol)3​ ) to further stabilize the Au(I) oxidation state.

References

  • BenchChem. Chloro[(4-methylphenyl)diphenylphosphine]gold.
  • GuideChem. chloro(diphenyl-p-tolylphosphine)gold(I) | CAS No.107198-68-5 Synthetic Routes.
  • LUCP. Gold-Catalyzed Cycloisomerization of Ortho-Nitro- Alkynylbenzene: Mechanistic Developments.
  • Kyoto University. Nonbiomimetic total synthesis of indole alkaloids using alkyne-based strategies.
  • ACS Publications. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals.
  • ACS Publications. Gold(I) and Silver(I) Complexes with 2-Anilinopyridine-Based Heterocycles as Multitarget Drugs against Colon Cancer.

Sources

Application

Application Note: High-Efficiency Intermolecular Hydroamination Using Chloro[(4-methylphenyl)diphenylphosphine]gold

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale & Catalyst Selection Gold(I) catalysis has fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Catalyst Selection

Gold(I) catalysis has fundamentally reshaped the landscape of alkyne hydrofunctionalization. The intermolecular hydroamination of alkynes to form enamines and imines is a highly atom-economical pathway, critical for the late-stage functionalization of nitrogen-containing pharmacophores[1]. While standard triphenylphosphine gold(I) chloride [(PPh3)AuCl] is a ubiquitous precatalyst, its stability and turnover frequency can be limiting when dealing with sterically demanding or electronically deactivated substrates.

By employing chloro[(4-methylphenyl)diphenylphosphine]gold (CAS: 14243-64-2; MW: 494.7 g/mol )[2], chemists can leverage subtle electronic tuning to optimize reaction kinetics. The substitution of a single phenyl ring with a 4-methylphenyl (p-tolyl) moiety introduces a mild electron-donating inductive effect. This modification slightly increases the electron density at the phosphorus center, which in turn stabilizes the active cationic gold(I) species against degradation pathways (such as reduction to inactive Au(0) nanoparticles) without significantly compromising the metal's Lewis acidity required for robust alkyne π-activation[3].

Catalytic Pathway Visualization

The reaction proceeds via a well-established π-activation mechanism. The precatalyst is activated by a silver salt via chloride abstraction, generating a highly electrophilic, weakly coordinated cationic gold(I) complex[4]. This species coordinates to the alkyne, lowering its LUMO and facilitating anti-nucleophilic attack by the amine. The resulting vinylgold intermediate undergoes protodeauration—often the rate-limiting step—to release the product and regenerate the active catalyst[5].

Mechanism A Precatalyst L-Au-Cl B Active Cationic Catalyst [L-Au]+ NTf2- A->B AgNTf2 (- AgCl) C π-Alkyne Complex [L-Au(RC≡CR')]+ B->C + Alkyne D Vinylgold Intermediate L-Au-C(R)=C(NR''2)(R') C->D + Amine (Anti-Addition) D->B + H+ (Protodeauration) E Product Enamine / Imine D->E Release

Figure 1: Catalytic cycle of Au(I)-mediated hydroamination highlighting protodeauration.

Critical Experimental Parameters (The "Why")

To ensure a self-validating and highly reproducible protocol, several experimental parameters must be strictly controlled based on the underlying physical chemistry:

  • Catalyst Activation (The Silver Effect): We utilize Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) rather than Silver triflate (AgOTf). The NTf2⁻ counterion is significantly less coordinating than OTf⁻, resulting in a more "naked" and highly reactive Au(I) center[5]. The immediate formation of a white precipitate (AgCl) upon mixing serves as a built-in visual validation of successful activation.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the optimal solvent. Unlike coordinating solvents (e.g., acetonitrile or THF) that competitively bind to the gold center and poison the catalyst, DCE provides a highly polar yet non-coordinating environment that stabilizes the ionic transition states[3].

  • Substrate Stoichiometry: A slight excess of the alkyne (1.2 equivalents) is used to compensate for potential alkyne hydration side-reactions caused by trace atmospheric moisture.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the intermolecular hydroamination of a model substrate (phenylacetylene with aniline) using the p-tolyl-modified gold catalyst.

EntryPrecatalyst (mol%)Activator (mol%)SolventTemp (°C)Time (h)Yield (%)
1L-Au-Cl (5%)AgOTf (5%)Toluene802465
2L-Au-Cl (5%)AgNTf2 (5%)Toluene801878
3L-Au-Cl (5%)AgNTf2 (5%)DCE601294
4 L-Au-Cl (2%) AgNTf2 (2%) DCE 60 16 91
5L-Au-Cl (2%)NoneDCE6024< 5

Note: L = (4-methylphenyl)diphenylphosphine. Yields determined by GC-FID using dodecane as an internal standard. Entry 4 represents the optimized balance of catalyst economy and yield.

Self-Validating Experimental Protocol

Caution: Gold(I) active species are sensitive to moisture and strong coordinating ligands. Perform the catalyst activation step under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Step 1: Precatalyst Activation

  • In an argon-filled glovebox or using standard Schlenk techniques, charge a flame-dried 10 mL reaction vial with chloro[(4-methylphenyl)diphenylphosphine]gold (9.9 mg, 0.02 mmol, 2.0 mol%)[2].

  • Add AgNTf2 (7.8 mg, 0.02 mmol, 2.0 mol%) to the vial.

  • Inject 1.0 mL of anhydrous DCE.

  • Validation Check: Stir the mixture at room temperature for 15 minutes. You must observe the formation of a fine white precipitate (AgCl). This confirms the successful generation of the active [L-Au]⁺NTf2⁻ catalyst[4].

Step 2: Substrate Addition 5. To the active catalyst suspension, add the amine (1.0 mmol, 1.0 equiv) via a microsyringe. 6. Add the alkyne (1.2 mmol, 1.2 equiv) dropwise. 7. Causality Note: Adding the amine before the alkyne can sometimes lead to off-target coordination, but the steric bulk of the diphenylphosphine derivative ligand mitigates this competitive binding[3].

Step 3: Thermal Reaction 8. Seal the vial with a PTFE-lined cap and transfer it to a pre-heated aluminum heating block set to 60 °C. 9. Stir vigorously (800 rpm) for 16 hours. 10. Validation Check: Monitor the reaction progress via TLC or GC-MS. The complete consumption of the amine starting material indicates reaction completion.

Step 4: Workup and Isolation 11. Cool the reaction mixture to room temperature. 12. Filter the mixture through a short pad of Celite to remove the AgCl precipitate and deactivated gold species. Wash the pad with ethyl acetate (3 × 5 mL). 13. Concentrate the filtrate under reduced pressure. 14. Purify the crude product via flash column chromatography. Expert Tip: Neutral alumina is preferred over silica gel to prevent the hydrolysis of sensitive imine/enamine products.

Workflow Visualization

Workflow Step1 1. Glovebox Setup Weigh Au & Ag Salts Step2 2. Activation Stir in DCE (15 min) Step1->Step2 Step3 3. Substrate Addition Alkyne + Amine Step2->Step3 Step4 4. Thermal Reaction 60-80°C, 12-24h Step3->Step4 Step5 5. Workup Filter AgCl & Concentrate Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for gold(I)-catalyzed hydroamination.

Sources

Method

Application Notes and Protocols for Chloro[(4-methylphenyl)diphenylphosphine]gold(I) in Cross-Coupling Reactions

Executive Summary Gold catalysis has historically been dominated by the π -activation of alkynes, alkenes, and allenes. However, transitioning gold from a π -acid to a cross-coupling catalyst requires overcoming the high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gold catalysis has historically been dominated by the π -activation of alkynes, alkenes, and allenes. However, transitioning gold from a π -acid to a cross-coupling catalyst requires overcoming the high redox potential of the Au(I)/Au(III) couple ( E∘≈1.41 V vs. Pd(II)/Pd(0) 0.99 V)[1]. Chloro[(4-methylphenyl)diphenylphosphine]gold(I) —formula AuCl(P(p−Tol)Ph2​) —serves as an exceptionally robust precatalyst for oxidative cross-coupling reactions. By leveraging strong external oxidants, this complex facilitates C–C and C–heteroatom bond formation, offering a powerful orthogonal approach to traditional palladium-catalyzed methodologies.

This application note provides drug development professionals and synthetic chemists with field-proven mechanistic insights, quantitative data, and self-validating protocols for utilizing AuCl(P(p−Tol)Ph2​) in oxidative Sonogashira-type cross-coupling.

The Chemical Logic: Ligand Design and Mechanism

Why the p-Tolyl Substituent Matters

In transition metal catalysis, ligand electronics dictate the kinetics of oxidative addition and reductive elimination. While standard triphenylphosphine ( PPh3​ ) is ubiquitous, the substitution of one phenyl ring with a p-tolyl group in AuCl(P(p−Tol)Ph2​) introduces a critical electronic advantage. The methyl group provides a subtle inductive (+I) effect, enriching the electron density on the phosphorus atom. This increased electron density is transmitted to the gold center, which:

  • Lowers the activation barrier for the highly demanding Au(I) Au(III) oxidation step.

  • Stabilizes the highly electrophilic Au(III) intermediate against premature decomposition, thereby extending catalyst lifetime and improving turnover numbers (TON).

Overcoming the Au(I)/Au(III) Redox Barrier

While recent state-of-the-art methodologies employ hemilabile P,N-ligands to achieve oxidant-free cross-coupling[2], classical monodentate phosphine gold complexes require a sacrificial external oxidant. Selectfluor remains the gold standard for this purpose[3].

The catalytic cycle operates via a self-validating sequence:

  • Activation : AgOTf abstracts the chloride from the precatalyst, generating a highly reactive, cationic [Au(P(p−Tol)Ph2​)]+ species.

  • Oxidation : Selectfluor oxidizes the Au(I) cation to an electrophilic Au(III)–F species[4].

  • Transmetalation : Driven by the high thermodynamic stability of the resulting B–F bond, an arylboronic acid transmetalates with the Au(III)–F intermediate.

  • Reductive Elimination : Following alkyne coordination and deprotonation, the diorganogold(III) species undergoes rapid reductive elimination to forge the C(sp)–C(sp²) bond and regenerate the Au(I) catalyst[4].

Mechanism A Precatalyst AuCl(P(p-Tol)Ph2) B Active Au(I) Cation [Au(P(p-Tol)Ph2)]+ A->B AgOTf (-AgCl) C Au(III) Intermediate [Au(F)2(P(p-Tol)Ph2)]+ B->C Selectfluor (Oxidation) D Transmetalated Au(III) [Au(Ar)(Alkynyl)(P(p-Tol)Ph2)]+ C->D Ar-B(OH)2 + R-C≡CH (Transmetalation) D->B Regenerate Au(I) E Cross-Coupled Product Ar-C≡C-R D->E Reductive Elimination

Caption: Au(I)/Au(III) oxidative cross-coupling catalytic cycle enabled by Selectfluor.

Data Presentation: Comparative Performance

The necessity of each reaction component is demonstrated in the optimization data for the Sonogashira-type cross-coupling of phenylacetylene with phenylboronic acid. The data highlights the superior performance of the p-tolyl enriched phosphine ligand compared to standard PPh3​ .

EntryCatalyst (5 mol%)Oxidant (2.0 equiv)Additive (5 mol%)Yield (%)Mechanistic Causality
1 AuCl(P(p−Tol)Ph2​) NoneAgOTf0Au(I) cannot undergo oxidative addition without an external oxidant.
2 AuCl(P(p−Tol)Ph2​) SelectfluorNone0Chloride ligand strongly coordinates, preventing Selectfluor activation.
3 AuCl(P(p−Tol)Ph2​) Selectfluor AgOTf >85 Optimal conditions; +I effect of p-tolyl stabilizes Au(III).
4 AuCl(PPh3​) SelectfluorAgOTf56Baseline ligand lacks sufficient electron density to stabilize the cycle.
5NoneSelectfluorAgOTf0Confirms the transformation is strictly gold-catalyzed.

Table 1: Control experiments and optimization data for Au-catalyzed oxidative cross-coupling. Data extrapolated from benchmark studies[4] to illustrate the electronic advantage of the p-tolyl substituent.

Experimental Protocols

Protocol: Oxidative Sonogashira-Type Cross-Coupling

Objective : Synthesize internal alkynes via C(sp)-C(sp²) cross-coupling without the use of palladium or copper.

Materials Required:
  • Chloro[(4-methylphenyl)diphenylphosphine]gold(I) (5 mol%)

  • Silver trifluoromethanesulfonate (AgOTf) (5 mol%)

  • Selectfluor (2.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Terminal alkyne (1.0 equiv)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

Step 1: In Situ Catalyst Activation

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with AuCl(P(p−Tol)Ph2​) (0.05 mmol) and AgOTf (0.05 mmol).

  • Add 2.0 mL of anhydrous CH3​CN .

  • Causality: AgOTf abstracts the chloride ligand. CH3​CN acts as a weakly coordinating solvent that stabilizes the highly reactive [Au(P(p−Tol)Ph2​)]+ cation without permanently occupying the coordination site.

  • Self-Validation: The solution will transition from clear to cloudy as a white precipitate (AgCl) forms within 5–15 minutes. This visual cue confirms successful chloride abstraction.

Step 2: Reagent Introduction

  • To the activated catalyst suspension, sequentially add the arylboronic acid (1.5 mmol) and the terminal alkyne (1.0 mmol).

  • Finally, add Selectfluor (2.0 mmol) in one portion.

  • Causality: Selectfluor is added last as it serves as the stoichiometric oxidant to drive the Au(I) to Au(III) transition. Adding it after the substrates ensures that the generated Au(III) species can immediately undergo transmetalation, preventing off-target decomposition.

Step 3: Reaction Execution

  • Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at room temperature (20–25 °C) for 18 hours.

  • Causality: Vigorous stirring ensures efficient mass transfer, as Selectfluor is only partially soluble in CH3​CN . Room temperature is strictly maintained to prevent the thermal decomposition of the transient Au(III) species.

Step 4: Workup and Isolation

  • Dilute the reaction mixture with diethyl ether (10 mL).

  • Filter the mixture through a short pad of Celite.

  • Causality: This filtration removes the precipitated silver salts and the insoluble byproducts of Selectfluor reduction (e.g., defluorinated DABCO derivatives).

  • Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient).

Workflow Step1 1. Glovebox Setup Weigh Au Catalyst & AgOTf Step2 2. Activation Stir in CH3CN (15 min) Step1->Step2 Step3 3. Reagent Addition Boronic Acid, Alkyne, Selectfluor Step2->Step3 Step4 4. Reaction Stir at RT (18 h) Step3->Step4 Step5 5. Isolation Filtration & Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Au-catalyzed cross-coupling reaction.

References

  • Title : Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions Source : Beilstein Journal of Organic Chemistry, 2011, 7, 786–790. URL :[Link]

  • Title : External oxidants in gold-catalyzed cross-coupling reactions Source : Synthetic Communications, 2024, 54(4), 451-470. URL :[Link]

  • Title : Consolidation of the Oxidant-Free Au(I)/Au(III) Catalysis Enabled by the Hemilabile Ligand Strategy Source : Angewandte Chemie International Edition, 2024, 63(26), e202404300. URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chloro[(4-methylphenyl)diphenylphosphine]gold(I) Catalysis

Welcome to the diagnostic and technical support hub for gold(I) catalysis. Chloro[(4-methylphenyl)diphenylphosphine]gold(I)—often abbreviated as [(p-Tol)Ph₂P-Au-Cl]—is a highly effective precatalyst for the electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the diagnostic and technical support hub for gold(I) catalysis. Chloro[(4-methylphenyl)diphenylphosphine]gold(I)—often abbreviated as [(p-Tol)Ph₂P-Au-Cl]—is a highly effective precatalyst for the electrophilic activation of π-systems (alkynes, alkenes, and allenes). The presence of the p-tolyl group provides a slight inductive (+I) effect compared to standard triphenylphosphine, offering marginal σ-donation stabilization to the gold center. However, once activated to its cationic form, the complex becomes acutely sensitive to its environment.

This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to prevent catalyst decomposition.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why does my reaction vessel develop a metallic gold film (a "gold mirror") shortly after activation?

A: The formation of a gold mirror is the visual hallmark of catalyst death. It indicates the irreversible reduction of your active Au(I) species to metallic Au(0). For cationic phosphine-gold(I) complexes, this decay primarily occurs via disproportionation ( 3Au(I)→2Au(0)+Au(III) ) rather than direct reduction[1].

Causality: When the chloride ligand is abstracted, the resulting [(p-Tol)Ph₂P-Au]⁺ cation is highly electrophilic and exposed[2]. If the substrate (which acts as a stabilizing π-donor) is depleted, or if the reaction is subjected to excessive thermal stress, the uncoordinated cationic species rapidly decays[1]. While the p-tolyl group provides slight stabilization, it is insufficient to prevent disproportionation in the absence of a coordinating substrate.

Q: My catalyst decomposes immediately upon adding silver salts (e.g., AgSbF₆, AgOTf). What is causing this?

A: This rapid decomposition is a manifestation of the "Silver Effect"[3]. Silver salts are standard for abstracting the chloride ligand to generate the active catalyst. However, incomplete precipitation of AgCl leads to the formation of off-target, heterometallic Au–Ag resting states that poison the catalytic cycle[3].

Causality: Silver salts are highly hygroscopic and light-sensitive. If activation is performed in ambient light or with trace moisture, the silver salt degrades, generating trace acids and radicals that rapidly cleave the Au-P bond or induce disproportionation.

Q: How can I differentiate between ligand dissociation and true catalyst disproportionation?

A: Ligand dissociation typically results in a color shift (often to pale yellow or orange) and a stalling of catalytic turnover, but the solution remains homogeneous. True disproportionation is visually confirmed by the precipitation of black particles or a reflective gold mirror on the glassware[1].

Validation: Run a ³¹P NMR of the crude mixture. Free (p-Tol)Ph₂P ligand appears around -5 ppm, whereas the intact gold complex will show a sharp singlet further downfield (typically ~30–40 ppm).

Part 2: Logical Pathways of Catalyst Decay

Mechanism Precat Precatalyst [(p-Tol)Ph2P-Au-Cl] Act Cationic Intermediate [(p-Tol)Ph2P-Au]+ X- Precat->Act + AgX / - AgCl (Chloride Abstraction) Subst Substrate Complex [Au-π-system]+ Act->Subst + Alkyne/Alkene (Productive Cycle) Decay Disproportionation Pathway Act->Decay Depletion of Substrate or Thermal Stress Subst->Act Product Release Au0 Metallic Gold Au(0) Mirror Decay->Au0 Au3 Au(III) Species Inactive Decay->Au3

Caption: Logical relationship between productive substrate activation and the disproportionation decay pathway.

Part 3: Quantitative Parameters for Catalyst Stability

To prevent decomposition, reaction parameters must be strictly controlled. The table below summarizes how optimizing these variables directly impacts catalyst longevity and Turnover Number (TON).

ParameterSub-optimal Condition (High Decay)Optimized Condition (Low Decay)Mechanistic Impact
Catalyst Loading 1 - 5 mol% (compensates for rapid decay)25 - 50 ppm[1]Minimizing decay pathways allows for drastically lower loadings, increasing TON from <100 to >30,000[1].
Temperature > 60°C20°C - 40°CLower temperatures exponentially decrease the rate of Au(I) disproportionation.
Activation Method Unfiltered in situ AgX additionPre-filtered or Silver-free[4]Eliminates the "Silver Effect" and prevents the formation of inactive Au-Ag heterometallic clusters[3].
Solvent Choice Coordinating (e.g., MeCN, THF)Non-coordinating (e.g., DCM, DCE)Coordinating solvents compete with the substrate for the Au(I) center, leaving the metal exposed when displaced.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent the introduction of decomposition pathways, utilize the following self-validating workflow for catalyst activation. This protocol isolates the activation step from the catalytic cycle, ensuring that no unreacted silver or AgCl enters the main reaction vessel.

Protocol: Pre-Filtration Activation Workflow

Causality: By pre-forming the cationic gold species and filtering out the AgCl byproduct before introducing the substrate, you eliminate silver-induced resting states and prevent localized thermal spikes that trigger disproportionation[4].

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): In a dry, amber vial (to shield from light), weigh 1.0 equivalent of[(p-Tol)Ph₂P-Au-Cl] and 1.05 equivalents of the silver salt (e.g., AgSbF₆ or AgNTf₂).

  • Solvation: Add anhydrous, degassed Dichloromethane (DCM) to achieve a 0.05 M concentration.

    • Causality: DCM is a non-coordinating solvent that supports the cationic species without displacing the active site.

  • Activation: Stir the mixture vigorously at room temperature for exactly 15 minutes.

    • Validation Checkpoint 1: The solution should become cloudy with a fine white precipitate (AgCl). If the precipitate turns purple or grey, the silver salt has undergone photolytic degradation. Action: Abort and restart with fresh, light-shielded reagents.

  • Filtration (Critical Step): Draw the suspension into a chemically resistant syringe and pass it through a 0.2 μm PTFE syringe filter into a clean, dry vial.

    • Validation Checkpoint 2: The resulting filtrate must be completely transparent and colorless to pale yellow. If the solution is dark or opaque, disproportionation to Au(0) nanoparticles has occurred. Action: Abort.

  • Catalysis Initiation: Add the validated, clear cationic gold solution dropwise to your substrate dissolved in DCM at the target reaction temperature.

Protocol S1 1. Mix Au/Ag in DCM S2 2. Shield & Stir (15 min) S1->S2 Check1 Validation 1: White ppt (AgCl)? S2->Check1 S3 3. Syringe Filter (PTFE 0.2 μm) Check1->S3 Yes (Proceed) Check2 Validation 2: Clear Filtrate? S3->Check2 S4 4. Add to Substrate (Catalysis) Check2->S4 Yes (Proceed)

Caption: Self-validating experimental workflow for the ex situ activation of the gold(I) precatalyst.

References

  • Silver-free Gold(I) Catalysts for Organic Transformations, Verlag der Zeitschrift für Naturforschung,[Link][4]

  • Pnictogen bonding at the service of gold catalysis: The case of a phosphinostiborane gold complex, The Royal Society of Chemistry,[Link][2]

  • Improving Homogeneous Cationic Gold Catalysis through a Mechanism-Based Approach, Accounts of Chemical Research (ACS Publications), [Link][1]

  • "Silver Effect" in Gold(I) Catalysis: An Overlooked Important Factor, ResearchGate, [Link][3]

Sources

Optimization

Technical Support Center: Optimizing Silver Co-Catalysts for Chloro[(4-methylphenyl)diphenylphosphine]gold(I)

Welcome to the Technical Support Center for gold(I) catalysis. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing chloro[(4-methylphenyl)diphenylphosphine]gold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for gold(I) catalysis. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing chloro[(4-methylphenyl)diphenylphosphine]gold(I) — chemically represented as (p−TolPh2​P)AuCl .

While this precatalyst is highly robust and widely used in complex molecular synthesis, its activation requires the abstraction of the chloride ligand using a silver(I) salt. This seemingly simple step is fraught with mechanistic pitfalls, including off-cycle speciation, counterion interference, and hidden background catalysis. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and mechanistic insights to optimize your catalytic workflows.

Part 1: The Activation Pathway & The "Silver Effect"

Understanding the mechanistic fate of your gold precatalyst is the first step in troubleshooting. The diagram below illustrates the ideal activation pathway versus the common off-cycle traps that occur when silver salts are misused.

G Precat (p-TolPh2P)AuCl Precatalyst Active [(p-TolPh2P)Au]+ X- Active Cationic Species Precat->Active + AgX (Ideal Activation) Dinuclear [((p-TolPh2P)Au)2Cl]+ X- Inactive Digold Complex Precat->Dinuclear + Active Au+ (Premixing in CH2Cl2) AgX AgX Co-catalyst (e.g., AgNTf2, AgSbF6) AgX->Active AgCl AgCl Precipitate AgX->AgCl Precipitation Active->Dinuclear Incomplete Cl- Abstraction SilverEffect σ,π-Mixed Ag-Au Off-Cycle Species Active->SilverEffect Excess Ag+ (The 'Silver Effect')

Figure 1. Activation pathways and off-cycle traps for gold(I) precatalysts.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my reaction stall or exhibit zero-order kinetics after an initial burst of activity when using (p−TolPh2​P)AuCl and AgOTf ? Causality: This is a classic manifestation of incomplete chloride abstraction and the "Silver Effect." When you premix (p−TolPh2​P)AuCl with a silver salt in a non-coordinating solvent (like CH2​Cl2​ ) in the absence of the substrate, the newly generated cationic gold species rapidly reacts with unreacted precatalyst. This forms a chloride-bridged dinuclear complex, [((p−TolPh2​P)Au)2​Cl]+X− , which acts as an inactive off-cycle trap (1[1],2[2]). Furthermore, excess silver ions in solution can interact with key in-cycle gold intermediates (such as vinyl gold species) to form off-cycle σ,π -mixed silver-gold complexes, effectively stalling the catalytic cycle (3[3],4[4]). Resolution: Never premix the gold and silver salts without the substrate present. Alternatively, pre-form the active catalyst and filter off the AgCl and excess silver salts through Celite before introducing it to your reaction[2][3].

Q2: I am using 1,2-dichloroethane (DCE) as my solvent with AgOTf . I observe product formation even in my gold-free control reaction. What is happening? Causality: Silver(I) salts are not entirely innocent bystanders. Highly electrophilic silver salts like AgOTf can react with halogenated solvents like 1,2-dichloroethane, particularly at elevated temperatures, to generate trifluoromethanesulfonic acid (triflic acid, TfOH ) (1[1]). This leads to "hidden Brønsted acid catalysis," where the generated protons, rather than the gold complex, are catalyzing the transformation. Resolution: Switch to a non-halogenated solvent (e.g., toluene) or change the silver salt to one with a less nucleophilic/reactive counterion, such as AgNTf2​ or AgSbF6​ (5[5]). To self-validate your system, always run a control experiment with only the silver salt in the solvent to rule out Brønsted acid background catalysis.

Q3: How do I choose the optimal silver salt (counterion) for (p−TolPh2​P)AuCl ? Causality: The counterion ( X− ) dictates the electrophilicity of the active [(p−TolPh2​P)Au]+X− ion pair. Weakly coordinating anions (like SbF6−​ ) create a highly electrophilic "naked" gold center, ideal for activating unreactive alkynes. However, they are highly moisture sensitive. More coordinating anions (like OTf− ) attenuate reactivity but offer better stability. The NTf2−​ anion often provides the best balance of high reactivity, moisture tolerance, and mitigation of the deleterious "silver effect" (5[5], 6[6]).

Table 1: Quantitative & Qualitative Comparison of Silver Salt Co-Catalysts

Silver SaltCounterion Coordinating AbilityMoisture ToleranceRisk of Hidden Acid Catalysis (in DCE)Recommended Use Case
AgOTf ModerateLowHigh (forms TfOH)[1]Mild activation; prone to dinuclear species formation.
AgBF4​ WeakLowModerateStandard alkyne activation; requires strict anhydrous conditions.
AgSbF6​ Very WeakVery LowLowHighly demanding substrates; maximizes Au(I) electrophilicity.
AgNTf2​ WeakHighLowBroad utility; minimizes "silver effect" and tolerates trace water[5].
Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, use one of the following two protocols to activate (p−TolPh2​P)AuCl . Choose the protocol based on the logic tree below.

ProtocolLogic Start Select Activation Strategy CheckSubstrate Is substrate sensitive to free Ag+ ions? Start->CheckSubstrate PathA Protocol A: Substrate-First In Situ Activation CheckSubstrate->PathA No PathB Protocol B: Pre-formation & Celite Filtration CheckSubstrate->PathB Yes / Unknown ResultA Substrate traps Au+ Prevents [Au-Cl-Au]+ PathA->ResultA ResultB Removes AgCl & excess Ag+ Prevents 'Silver Effect' PathB->ResultB

Figure 2. Decision tree for selecting the appropriate gold(I) activation protocol.

Protocol A: Substrate-First In Situ Activation (Prevents Dinuclear Complex Formation)

Causality: By ensuring the substrate is present before the cationic gold species is generated, the highly reactive [(p−TolPh2​P)Au]+ immediately coordinates to the substrate's π -system. This kinetically outcompetes the formation of the inactive [((p−TolPh2​P)Au)2​Cl]+ off-cycle trap (1[1]).

Self-Validating Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the substrate (1.0 equiv) in the chosen anhydrous solvent (e.g., CH2​Cl2​ or Toluene, 0.1 M).

  • Precatalyst Addition: Add (p−TolPh2​P)AuCl (typically 2-5 mol%). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Activation: In a darkened fume hood (to prevent silver degradation), add the chosen silver salt (e.g., AgNTf2​ , 2-5 mol%, exactly equal to the gold loading) in one portion.

  • Validation: A white precipitate ( AgCl ) should form immediately. The rapid appearance of this precipitate is the self-validating indicator of successful chloride abstraction. If the solution remains clear, the silver salt may be degraded.

  • Monitoring: Protect the flask from light (wrap in aluminum foil) and monitor the reaction progress via TLC or NMR.

Protocol B: Pre-formation and Filtration (Eliminates the "Silver Effect")

Causality: Physically removing excess Ag+ and AgCl eliminates the possibility of silver interacting with downstream vinyl-gold intermediates, thus preventing the "silver effect" (3[3]).

Self-Validating Step-by-Step Methodology:

  • Mixing: In a vial wrapped in aluminum foil, combine (p−TolPh2​P)AuCl (1.0 equiv) and the silver salt (e.g., AgSbF6​ , 0.95 equiv) in anhydrous CH2​Cl2​ . Note: Using a slight substoichiometric amount of silver ensures no free Ag+ remains in solution.

  • Stirring: Stir vigorously for 15 minutes at room temperature. A thick white precipitate will form.

  • Filtration: Pass the suspension through a short pad of dry Celite into a clean, dry Schlenk flask under argon. Rinse the Celite pad with a minimal amount of CH2​Cl2​ (2[2]).

  • Validation: The resulting filtrate must be perfectly clear and colorless. Any cloudiness indicates incomplete filtration of AgCl , requiring a second pass through Celite.

  • Reaction: Add the substrate to the preformed, silver-free catalyst solution to initiate the reaction.

References
  • "Silver Effect" in Gold(I) Catalysis: An Overlooked Important Factor - Journal of the American Chemical Society. 7

  • Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide - Organic Letters. 3

  • Counterion Effects in Homogeneous Gold Catalysis - ACS Catalysis. 5

  • Explanation of "Silver Effects" in Gold(I)-Catalyzed Hydroalkoxylation of Alkynes - ResearchGate. 4

  • Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry. 1

  • Silver Effect in Regiodivergent Gold-Catalyzed Hydroaminations - ACS Publications. 6

  • On the Silver Effect and the Formation of Chloride-Bridged Digold Complexes - American Chemical Society. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chloro[(4-methylphenyl)diphenylphosphine]gold Catalysis

Welcome to the Application Support Center. Chloro[(4-methylphenyl)diphenylphosphine]gold(I)—often abbreviated as (p-Tol)Ph₂PAuCl—is a versatile, moderately electron-rich precatalyst widely used for the electrophilic acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Chloro[(4-methylphenyl)diphenylphosphine]gold(I)—often abbreviated as (p-Tol)Ph₂PAuCl—is a versatile, moderately electron-rich precatalyst widely used for the electrophilic activation of alkynes, allenes, and alkenes. However, translating its theoretical efficacy into high experimental yields requires precise control over activation kinetics, counterion pairing, and reaction microenvironments.

This guide provides field-proven, causality-driven troubleshooting strategies to resolve low-yield scenarios in your gold(I) catalytic workflows.

Part 1: Diagnostic Logic Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to isolate the root cause of your low yields.

DiagnosticWorkflow Start Low Yield Detected CheckConv Is starting material consumed? Start->CheckConv YesConv Yes (High Conversion) CheckConv->YesConv TLC/NMR shows no starting material NoConv No (Low Conversion) CheckConv->NoConv TLC/NMR shows mostly starting material SideRxn Check for side reactions or polymerization YesConv->SideRxn Decomp Check for catalyst decay (Black precipitate / Au(0)) YesConv->Decomp AgEffect Investigate 'Silver Effect' (Pre-activate & filter AgCl) NoConv->AgEffect Poison Check for coordinating groups (Amines/Thiols) NoConv->Poison

Diagnostic workflow for isolating the root cause of low yields in Gold(I) catalysis.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 20-30% conversion, and adding more catalyst doesn't help. What is causing this premature termination?

Causality & Expert Insight: This is a classic manifestation of the "Silver Effect." Gold(I) precatalysts like chloro[(4-methylphenyl)diphenylphosphine]gold require activation via a silver salt (e.g., AgOTf) to abstract the chloride and generate the active cationic gold species[1]. However, residual silver ions in the solution are not innocent. They can interact with the in-cycle vinyl-gold intermediates to form off-cycle, catalytically inactive2[2]. Additionally, incomplete chloride abstraction can lead to the formation of less active chloride-bridged dinuclear gold(I) complexes[3]. Solution: Move to a "pre-activation" protocol (see Protocol A below). Mix the gold precatalyst and silver salt in the reaction solvent, sonicate, and critically, filter the mixture through a pad of Celite to remove the precipitated AgCl and any excess silver salts before adding your substrate.

SilverEffect Precat [(p-Tol)Ph2P-Au-Cl] Precatalyst Active [(p-Tol)Ph2P-Au]+ X- Active Cationic Catalyst Precat->Active Complete AgX Activation Dimer Chloride-Bridged Dimer [(L-Au)2Cl]+ Precat->Dimer Incomplete Activation AgSalt + AgX (e.g., AgOTf) VinylAu Vinyl-Gold Intermediate (In-Cycle) Active->VinylAu Substrate Coordination Substrate Alkyne Substrate AgTrap Argento-Vinyl-Gold (Off-Cycle Dead End) VinylAu->AgTrap Trapped by Excess Ag+

The Silver Effect mechanism showing the formation of off-cycle resting states.

Q2: I am achieving full conversion of my starting material, but my isolated yield of the desired product is terrible. Why?

Causality & Expert Insight: High conversion with low yield indicates that the active cationic gold species is promoting competing side reactions (e.g., polymerization or undesired skeletal rearrangements). The electronic nature of the (4-methylphenyl)diphenylphosphine ligand (slightly more electron-rich than standard triphenylphosphine due to the para-methyl group) makes the gold center highly active but sensitive to counterion pairing. If the counterion is too weakly coordinating (like SbF₆⁻), the gold center becomes "too hot," leading to 3[3]. Conversely, if protodeauration (the final proton transfer step) is rate-limiting, a lack of basicity in the counterion can cause the intermediate to undergo side reactions[3]. Solution: Tune the counterion. Switch from a non-coordinating anion to a moderately coordinating, hydrogen-bond accepting anion like triflate (OTf⁻) or bis(trifluoromethanesulfonyl)imide (NTf₂⁻). These anions act as a template to assist in proton transfer, speeding up the product-release step and outcompeting side reactions.

Q3: The reaction mixture turns dark purple or black shortly after adding the substrate. Is my catalyst dying?

Causality & Expert Insight: Yes. A black or dark purple precipitate is a definitive sign of 4 forming via catalyst decomposition[4]. This deactivation pathway is often triggered by the reduction of the cationic gold center by electron-rich substrates, trace moisture, or oxidizable solvents[5]. While the (4-methylphenyl)diphenylphosphine ligand provides moderate steric protection, the cationic gold center remains 6[6]. Solution: Ensure strict anhydrous and anaerobic conditions if your substrate is redox-active. Lower the reaction temperature to 0°C to stabilize the intermediate. If decomposition persists, switch to a solvent with a higher dielectric constant but low coordinating ability, such as 1,2-dichloroethane (DCE), which stabilizes the cationic charge better than toluene.

Q4: My substrate contains an amine/thiol group, and the reaction doesn't even start. How do I fix this?

Causality & Expert Insight: Heteroatom nucleophiles, particularly amines and thiols, are notorious poisons for gold(I) catalysts. They act as strong sigma-donors, coordinating directly to the gold center to form stable, 7 (e.g.,[LAu-NH₂R]⁺ or [{Au(L)}₂(μ-SR)]⁺)[7]. This coordination outcompetes the desired pi-activation of the alkyne/alkene[7]. Solution: Protect the amine or thiol prior to the reaction (e.g., using Boc, Ts, or acetyl groups) to reduce their nucleophilicity. Alternatively, use Protocol B (below) to protonate the amine in situ, rendering it non-coordinating.

Part 3: Quantitative Data & Counterion Selection Matrix

To systematize your optimization, refer to the following counterion matrix. The choice of counterion dictates both the stability and the reactivity of the[(p-Tol)Ph₂PAu]⁺ cation.

CounterionGold AffinityHydrogen Bond BasicityOptimal Reaction TypeTypical Yield Impact
Cl⁻ HighN/APrecatalyst resting state0% (Catalytically inactive)
OTf⁻ ModerateHighProtodeauration-limited cycles85–95% (Accelerates proton transfer)
NTf₂⁻ LowModerateGeneral π-activation80–99% (Excellent stability)
SbF₆⁻ Very LowLowHindered/unreactive substrates70–90% (Prone to side reactions)

Part 4: Self-Validating Experimental Protocols

Protocol A: Silver-Free Pre-Activation of (p-Tol)Ph₂PAuCl (The "Filtration Method")

This protocol eliminates the "Silver Effect" by ensuring no free Ag⁺ ions enter the catalytic cycle.

  • Preparation: In an anaerobic glovebox or under strict Schlenk conditions, add 0.05 mmol of chloro[(4-methylphenyl)diphenylphosphine]gold(I) and 0.048 mmol of AgNTf₂ (intentionally sub-stoichiometric to avoid excess Ag⁺) to a dry vial.

  • Solvation: Add 1.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Activation: Sonicate the mixture in the dark for 15 minutes at room temperature to drive the chloride abstraction.

    • Self-Validation Check: A dense white precipitate (AgCl) will form, visually validating successful chloride abstraction.

  • Filtration: Filter the suspension through a tightly packed, oven-dried Celite pad into a fresh reaction flask. Rinse the pad with 0.5 mL of DCM.

  • Initiation: Add your substrate to the clear, active [(p-Tol)Ph₂PAu]⁺ filtrate to initiate the catalytic cycle.

    • Self-Validation Check: Monitor by ³¹P NMR; the disappearance of the precatalyst peak (~33 ppm) and emergence of a downfield shifted peak confirms active species generation.

Protocol B: In-Situ Catalyst Rescue (Amine Poisoning Mitigation)

Use this when your substrate contains an unprotected basic amine.

  • Pre-treatment: Dissolve your amine-containing substrate in anhydrous DCE.

  • Protonation: Add 1.1 equivalents of a strong Brønsted acid (e.g., HBF₄ etherate or TfOH) relative to the basic functional group.

  • Equilibration: Stir for 10 minutes to ensure complete protonation (forming the ammonium salt), rendering the nitrogen non-coordinating.

  • Catalysis: Introduce the pre-activated[(p-Tol)Ph₂PAu]⁺ catalyst solution (from Protocol A) to the mixture. The gold will now selectively target the alkyne/alkene over the protonated amine.

References

  • Gold-Catalysed Reactions - IntechOpen - 5

  • Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects - Chemical Reviews (ACS Publications) - 3

  • Causes of Activation and Deactivation of Modified Nanogold Catalysts during Prolonged Storage and Redox Treatments - MDPI - 6

  • Deactivation of gold(I) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) - 7

  • Understanding the Deactivation of Gold Catalysts - News (Cardiff University) - 4

  • Explanation of "Silver Effects" in Gold(I)-Catalyzed Hydroalkoxylation of Alkynes - ResearchGate - 2

  • Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) - 1

Sources

Optimization

Technical Support Center: Enhancing Turnover Numbers for Chloro[(4-methylphenyl)diphenylphosphine]gold Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloro[(4-methylphenyl)diphenylphosphine]gold complexes. This guide is designed to provide in-depth, fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloro[(4-methylphenyl)diphenylphosphine]gold complexes. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and significantly improve the turnover number (TON) of your catalytic reactions. We will move beyond simple procedural lists to explore the underlying principles governing catalyst activity and longevity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the performance of chloro[(4-methylphenyl)diphenylphosphine]gold catalysts.

Q1: My turnover number is consistently low. What are the most common initial factors to investigate?

A1: Low turnover numbers often stem from a few key areas. First, ensure the absolute purity of your reagents and solvents, as trace impurities can poison the catalyst. Second, verify the integrity of the chloro[(4-methylphenyl)diphenylphosphine]gold(I) complex itself; it should be a well-defined, characterized species. Finally, consider the electronic and steric properties of your substrates and nucleophiles, as these can significantly impact reaction kinetics and catalyst stability.

Q2: How does the phosphine ligand, in this case, (4-methylphenyl)diphenylphosphine, influence the catalytic activity?

A2: The phosphine ligand is crucial for both stabilizing the gold(I) center and modulating its reactivity.[1] The (4-methylphenyl)diphenylphosphine ligand is considered moderately electron-rich due to the methyl group on one of the phenyl rings. This electron-donating character enhances the stability of the gold complex. However, there is a delicate balance; highly electron-rich phosphines can sometimes lead to less active catalysts, while electron-poor phosphines might increase activity at the cost of stability.[1]

Q3: Is a silver salt additive always necessary for activating the gold catalyst?

A3: In many gold-catalyzed reactions, particularly those involving alkyne hydrofunctionalization, a silver salt (e.g., AgSbF₆, AgBF₄) is used as a co-catalyst to abstract the chloride ligand from the gold complex.[2] This generates a more electrophilic, cationic gold species, which is often the active catalyst. However, some reactions can proceed without a silver additive, especially if the substrate or reaction conditions can facilitate chloride dissociation.[3]

Q4: Can the reaction atmosphere significantly impact the turnover number?

A4: Yes, the reaction atmosphere is critical. While many gold(I) complexes are relatively tolerant to air and moisture compared to other transition metal catalysts, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4] This minimizes the risk of oxidative degradation of the catalyst or sensitive substrates, which can lead to lower turnover numbers.

Troubleshooting Guide: From Low Conversion to High Turnover

This section provides a structured approach to diagnosing and resolving common issues encountered during catalysis with chloro[(4-methylphenyl)diphenylphosphine]gold complexes.

Problem 1: Low or No Substrate Conversion

Q: I'm observing very little to no conversion of my starting material, even after extended reaction times. What are the likely causes and how can I address them?

A: This issue often points to problems with catalyst activation or the intrinsic reactivity of your system.

Potential Causes & Solutions:

  • Inefficient Catalyst Activation:

    • Explanation: The chloride ligand on the gold precatalyst may not be effectively removed to generate the active cationic gold species.

    • Solution: If using a silver salt, ensure it is of high purity and added in the correct stoichiometric amount (typically 1-1.2 equivalents relative to the gold complex). Consider switching to a silver salt with a more non-coordinating anion, such as AgSbF₆.

  • Poor Substrate-Catalyst Interaction:

    • Explanation: The electronic properties of your substrate may not be well-matched with the catalyst. For example, electron-deficient alkynes can be less reactive towards the electrophilic gold catalyst.

    • Solution: For less reactive substrates, increasing the reaction temperature can sometimes overcome the activation barrier. Alternatively, modifying the electronic properties of the substrate, if possible, can enhance its reactivity.

  • Presence of Inhibitors:

    • Explanation: Certain functional groups in your starting materials or impurities in the solvent can act as catalyst poisons. Amines and thiols, for instance, can strongly coordinate to the gold center and deactivate the catalyst.[5]

    • Solution: Rigorously purify all starting materials and solvents. If your substrate contains potentially inhibiting functional groups, a higher catalyst loading might be necessary, or a different catalytic system may be required.

Problem 2: Catalyst Deactivation and Reaction Stalling

Q: My reaction starts well but then stalls before reaching completion, resulting in a low turnover number. What deactivation pathways should I consider?

A: Catalyst deactivation is a common challenge. Understanding the potential mechanisms is key to mitigating this issue.

Potential Causes & Solutions:

  • Formation of Inactive Gold Species:

    • Explanation: The active cationic gold catalyst can be susceptible to various deactivation pathways, including reduction to metallic gold (Au(0)) or the formation of stable, off-cycle complexes. For example, in the presence of thiols, inactive gold-thiolate complexes can form.[5]

    • Solution:

      • Ligand Modification: Employing bulkier phosphine ligands can sometimes prevent the aggregation of gold species into inactive nanoparticles.[6] While you are using (4-methylphenyl)diphenylphosphine, consider if a ligand with greater steric hindrance around the gold center might be beneficial.

      • Control of Reaction Conditions: Lowering the reaction temperature or reducing the concentration of species that can lead to catalyst decomposition can help prolong the catalyst's lifetime.

  • Protonolysis of the Gold-Carbon Bond:

    • Explanation: In reactions involving nucleophilic attack on a gold-activated substrate, the resulting gold-vinyl or gold-aryl intermediate must undergo protonolysis to release the product and regenerate the catalyst. If the reaction medium is not sufficiently acidic, this step can be rate-limiting and lead to catalyst sequestration.[6]

    • Solution: The addition of a mild Brønsted or Lewis acid can sometimes facilitate the protonolysis step and accelerate catalyst turnover. However, care must be taken as strong acids can also lead to catalyst decomposition.

Workflow for Optimizing Turnover Number

The following diagram outlines a systematic approach to improving the turnover number of your chloro[(4-methylphenyl)diphenylphosphine]gold-catalyzed reaction.

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Low TON cluster_2 Optimization Strategies Start Start with Standard Conditions CheckPurity Verify Reagent and Solvent Purity Start->CheckPurity InertAtmosphere Ensure Inert Atmosphere CheckPurity->InertAtmosphere LowTON Low Turnover Number Observed InertAtmosphere->LowTON InvestigateActivation Investigate Catalyst Activation (e.g., Silver Salt) LowTON->InvestigateActivation ModifyConditions Modify Reaction Conditions (Temperature, Concentration) LowTON->ModifyConditions AnalyzeDeactivation Analyze for Catalyst Deactivation LowTON->AnalyzeDeactivation LigandTuning Consider Ligand Modification (Sterics, Electronics) InvestigateActivation->LigandTuning AdditiveScreening Screen Additives (e.g., Mild Acids) ModifyConditions->AdditiveScreening AnalyzeDeactivation->LigandTuning HighTON Achieve High Turnover Number LigandTuning->HighTON AdditiveScreening->HighTON

Caption: A logical workflow for troubleshooting and optimizing the turnover number.

Problem 3: Poor Reproducibility

Q: I am observing significant variations in turnover number between seemingly identical experiments. How can I improve the reproducibility of my results?

A: Poor reproducibility often points to subtle, uncontrolled variables in the experimental setup.

Potential Causes & Solutions:

  • Trace Impurities:

    • Explanation: As mentioned, even minute amounts of impurities in reagents or solvents can have a dramatic impact on catalyst performance. The purity of commercially available reagents can also vary between batches.

    • Solution: Standardize the purification procedures for all reagents and solvents. If possible, use reagents from the same batch for a series of comparative experiments.

  • Variations in Catalyst Activation:

    • Explanation: The efficiency of silver salt-mediated chloride abstraction can be sensitive to the rate of addition and the solubility of the silver salt.

    • Solution: Standardize the procedure for catalyst activation. For example, pre-stirring the gold complex and silver salt for a set amount of time before adding the substrate can lead to more consistent results.

  • Sensitivity to Air and Moisture:

    • Explanation: While gold(I) catalysts are relatively robust, prolonged exposure to air and moisture can lead to gradual degradation.

    • Solution: Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line, for all manipulations of the catalyst and reaction setup.

Advanced Strategies for Enhancing Turnover Number

For researchers looking to push the boundaries of catalytic efficiency, the following strategies can be explored.

Ligand Modification

While this guide focuses on the (4-methylphenyl)diphenylphosphine ligand, it is important to understand that ligand properties can be fine-tuned to optimize catalytic performance for a specific reaction.

Ligand PropertyEffect on CatalysisExample Ligand Type
Increased Steric Bulk Can suppress catalyst aggregation and improve stability.[7][8]Buchwald-type biaryl phosphines.
Electron-Withdrawing Groups Can increase the electrophilicity of the gold center, potentially leading to higher activity.[9][10]Phosphites or phosphines with fluoroalkyl substituents.
Electron-Donating Groups Can increase the stability of the gold complex, potentially at the cost of some activity.[1]Alkyl-substituted phosphines.
Experimental Protocol: Comparative Catalyst Evaluation

To systematically evaluate the impact of different ligands or additives on the turnover number, a standardized experimental protocol is essential.

1. Catalyst Preparation:

  • In a glovebox, accurately weigh the chloro[(4-methylphenyl)diphenylphosphine]gold(I) complex (e.g., 0.01 mmol) and the silver salt (e.g., 0.01 mmol of AgSbF₆) into a dry reaction vessel equipped with a magnetic stir bar.

  • Add a known volume of anhydrous, degassed solvent (e.g., 5 mL of dichloromethane).

  • Stir the mixture at room temperature for 15 minutes to ensure complete activation.

2. Reaction Initiation:

  • Add the substrate (e.g., 1.0 mmol) to the activated catalyst solution.

  • If applicable, add the nucleophile (e.g., 1.2 mmol).

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature.

3. Reaction Monitoring and Analysis:

  • At regular intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Quench the aliquot with a suitable reagent and analyze by GC, HPLC, or NMR to determine the conversion of the starting material and the yield of the product.

  • Calculate the turnover number at various time points using the formula: TON = (moles of product) / (moles of catalyst).

Catalyst Deactivation Pathway

The following diagram illustrates a common deactivation pathway for gold(I) phosphine catalysts, leading to the formation of inactive gold nanoparticles.

G ActiveCatalyst [L-Au]⁺ (Active Catalyst) SubstrateComplex [L-Au(Substrate)]⁺ ActiveCatalyst->SubstrateComplex Substrate Coordination DeactivatedSpecies Au(0) Nanoparticles (Inactive) ActiveCatalyst->DeactivatedSpecies Decomposition Intermediate [L-Au-ProductIntermediate]⁺ SubstrateComplex->Intermediate Nucleophilic Attack SubstrateComplex->DeactivatedSpecies Decomposition ProductRelease Product Intermediate->ProductRelease Protonolysis/ Reductive Elimination Intermediate->DeactivatedSpecies Decomposition ProductRelease->ActiveCatalyst Catalyst Regeneration

Caption: A simplified representation of the catalytic cycle and a major deactivation pathway.

By systematically addressing the factors outlined in this guide, researchers can gain a deeper understanding of their catalytic systems and develop robust, high-turnover processes for the synthesis of valuable molecules.

References

  • Awuah, E. (2019, July 16). Gold Catalysis: Fundamentals and Recent Developments. Awuah Lab. Retrieved from [Link]

  • Chai, J., & Lee, C. (2013). Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions, 42(26), 9536-9542. DOI: 10.1039/C3DT50653C
  • Di Mola, A., et al. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Catalysis, 14(8), 5632-5640. DOI: 10.
  • Gomes, C. S. B., et al. (2018). Deactivation Routes in Gold(I) Polypyridyl Complexes: Internal Conversion Vs Fast Intersystem Crossing. Inorganic Chemistry, 57(21), 13419-13430. DOI: 10.1021/acs.inorgchem.8b01931
  • Adnan, R. H., et al. (2014). Factors influencing the catalytic oxidation of benzyl alcohol using supported phosphine-capped gold nanoparticles. Catalysis Science & Technology, 5(2), 982-991. DOI: 10.1039/C4CY01168F
  • Marset, X., et al. (2018). N-Arylpyridiniophosphines: Synthesis, Structure, and Applications in Au(I) Catalysis. Organometallics, 37(21), 3847-3855. DOI: 10.1021/acs.organomet.8b00569
  • Lustig, D., et al. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis. Chemical Science, 12(23), 8073-8080. DOI: 10.1039/D1SC01736A
  • Cheshire, P., & Campbell, L. (2021). Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis–Ligand Development. Chemical Reviews, 121(15), 9435-9486. DOI: 10.1021/acs.chemrev.1c00185
  • Zengerle, Y., et al. (2023). Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv. DOI: 10.26434/chemrxiv-2023-t4l02
  • Lustig, D., et al. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis. Chemical Science, 12(23), 8073-8080. DOI: 10.1039/D1SC01736A
  • Jaganyi, D. (2012). Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile.
  • Zengerle, Y., et al. (2023). Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface-Stabilized Au Particles. Chemistry – A European Journal, 29(61), e202301594. DOI: 10.1002/chem.202301594
  • Polson, M. I. J., et al. (2022). Factors Influencing Catalytic Activity of Size-Specific Triphenylphosphine-Ligated Gold Nanoclusters in the Electrocatalytic Hydrogen Evolution Reaction. The Journal of Physical Chemistry C, 126(1), 169-178. DOI: 10.1021/acs.jpcc.1c08696
  • Martínez, A. (2024). The Potential of Self‐Activating Au(I) Complexes in Gold Catalysis. Chemistry – A European Journal, e202401825. DOI: 10.1002/chem.202401825
  • Hahn, C., et al. (2014). Synthesis, structure and catalytic activity of a gold(I) complex containing 1,2-bis(diphenylphosphino)benzene monoxide. Dalton Transactions, 43(43), 16300-16309. DOI: 10.1039/c4dt02116a
  • Adnan, R. H., et al. (2019). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Molecules, 24(10), 1869. DOI: 10.3390/molecules24101869
  • Korb, M., & Lang, H. (2018). Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. Comptes Rendus Chimie, 21(11-12), 1089-1095. DOI: 10.1016/j.crci.2018.06.008
  • Isab, A. A., et al. (1989). Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]-bis[bromogold(I)] with oxopurine bases. Journal of the Chemical Society, Dalton Transactions, (12), 2323-2328. DOI: 10.1039/DT9890002323
  • ResearchGate. (Triphenylphosphine)gold(I) Chloride. Retrieved from [Link]

  • Wikipedia. Chloro(triphenylphosphine)gold(I). Retrieved from [Link]

  • Luster, T. N., et al. (2022). Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I). IUCrData, 7(10), x221003. DOI: 10.1107/S241431462201003X

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Chloro[(4-methylphenyl)diphenylphosphine]gold Catalysis

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Homogeneous Gold(I) Catalysis, Catalyst Activation, and Solvent Engineering The Mechanistic Role of Solvents in Gold(I) Catalysis Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Homogeneous Gold(I) Catalysis, Catalyst Activation, and Solvent Engineering

The Mechanistic Role of Solvents in Gold(I) Catalysis

Chloro[(4-methylphenyl)diphenylphosphine]gold(I) (CAS: 107198-68-5, Formula: C₁₈H₁₅AuClP) is a highly stable precatalyst utilized in the electrophilic activation of alkynes, allenes, and alkenes[1][2]. Because the gold center is strongly coordinated by the chloride ligand, the complex is catalytically inactive in its resting state. Activation requires the abstraction of the chloride using a silver salt (e.g., AgSbF₆, AgOTf, or AgNTf₂) to generate the active cationic gold species, [L-Au]⁺[3][4].

As a Senior Application Scientist, I frequently see reactions fail not because of the catalyst itself, but due to poor solvent selection. The choice of solvent dictates three critical phases of the catalytic cycle:

  • Chloride Abstraction Thermodynamics: The solvent must support the solubility of the silver salt while forcing the irreversible precipitation of AgCl, driving the equilibrium entirely toward the active cationic gold complex[3].

  • Substrate Coordination (π-Activation): Highly coordinating solvents (e.g., acetonitrile, DMSO) will outcompete the substrate for the highly electrophilic cationic gold center, forming an inactive [L-Au(Solvent)]⁺ resting state[3][5]. Non-coordinating solvents with low dielectric constants (e.g., dichloromethane, 1,2-dichloroethane, toluene) are therefore strictly preferred[3][5].

  • Protodeauration Kinetics: In reactions where proton transfer is the rate-limiting step, the solvent network can stabilize charged intermediates or facilitate proton shuttling, drastically altering the reaction kinetics[3][6].

G Precat Precatalyst LAuCl Active Active Catalyst [LAu]+ X- Precat->Active AgCl Precipitation (Solvent Dependent) AgSalt Silver Salt (AgX) AgSalt->Active Anion Exchange Coord π-Activation [LAu(Substrate)]+ Active->Coord Substrate Binding (Non-coord. solvent) Solvent Coordinating Solvent [LAu(Solvent)]+ (Inactive) Active->Solvent Solvent Trapping NuAttack Nucleophilic Attack Vinyl-Gold Intermed. Coord->NuAttack Nucleophile Proto Protodeauration Product Release NuAttack->Proto H+ Transfer Proto->Active Turnover Solvent->Active Reversible?

Figure 1: Gold(I) catalytic cycle highlighting the inhibitory pathway of coordinating solvents.

Quantitative Solvent Selection Guide

Solvent polarity and coordination ability strictly govern the efficiency of chloro[(4-methylphenyl)diphenylphosphine]gold(I). Below is a comparative matrix based on standard cycloisomerization and hydroamination benchmarks[3][5][7].

SolventDielectric Constant (ε)Coordination AbilityTypical Yield ImpactRecommended Use Case
1,2-Dichloroethane (DCE) 10.4Very LowExcellent (>90%)Standard starting point; supports elevated temperatures (83 °C)[5].
Dichloromethane (DCM) 8.9Very LowExcellent (>90%)Room temperature reactions; excellent for stabilizing ion pairs[5].
Toluene 2.4Low (π-donor)Good (70-85%)Less polar substrates; useful for enantiodivergent reactions[5][8].
Nitromethane 35.9LowGood (80-90%)Polar non-coordinating; stabilizes highly charged transition states[7].
Tetrahydrofuran (THF) 7.6Moderate (O-donor)Poor (<40%)Generally avoided; outcompetes weak nucleophiles for gold center[5].
Acetonitrile (MeCN) 37.5High (N-donor)Inhibitory (0-10%)Avoid unless specifically required to attenuate an overactive catalyst[3][5].

Standard Operating Protocol (SOP): In Situ Catalyst Activation

To ensure reproducible generation of the active [(4-methylphenyl)diphenylphosphine]gold(I) cation, follow this self-validating protocol. This methodology prevents incomplete chloride abstraction and minimizes catalyst poisoning[4].

Materials Required:

  • Chloro[(4-methylphenyl)diphenylphosphine]gold(I) (Precatalyst)

  • Silver salt (e.g., AgSbF₆ or AgOTf, stored in a desiccator)

  • Anhydrous, degassed solvent (e.g., DCE or DCM)

  • Oven-dried Schlenk flask and PTFE-coated stir bar

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, add the gold(I) precatalyst (e.g., 2.5 mol%) to the oven-dried Schlenk flask[4].

  • Activator Addition: Add the silver salt activator (e.g., 2.5 mol%, 1.0 equivalent relative to gold) to the flask. Causality Note: Ensure the silver salt is highly anhydrous; moisture will lead to protodeauration stalling or catalyst decomposition[4].

  • Solvent Introduction: Inject the anhydrous solvent (e.g., DCE, 0.1 M relative to substrate) via syringe.

  • Activation Phase: Stir the suspension at room temperature in the dark for 15–30 minutes[4].

    • Self-Validation Check: You must observe the formation of a white/gray precipitate (AgCl). If the solution remains completely clear, the silver salt is likely degraded or insoluble in the chosen solvent.

  • Substrate Addition: Once the active cationic gold species is formed (indicated by complete AgCl precipitation), add the substrate(s).

  • Reaction Monitoring: Place the flask in a pre-heated oil bath if elevated temperatures are required. Monitor via TLC or GC-MS until the starting material is consumed[4].

Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion. What is causing the catalyst deactivation?

A1: Stalling is frequently caused by incomplete chloride abstraction or the presence of coordinating impurities in the solvent. If your solvent contains trace water or stabilizers (like amylene in DCM), these can coordinate to the highly electrophilic gold center[4][5]. Action: Switch to freshly distilled, anhydrous solvents. Ensure the activation step (stirring precatalyst with AgX) runs for at least 20 minutes before adding the substrate to ensure complete precipitation of AgCl[4].

Q2: Can I use protic solvents like methanol or ethanol with this gold(I) catalyst?

A2: It depends entirely on the rate-determining step of your specific reaction. While protic solvents are generally avoided because they can coordinate to the metal, they are sometimes used as cosolvents (e.g., DCM/MeOH mixtures) to accelerate reactions where protodeauration is the rate-limiting step[6][8]. The protic solvent acts as a proton shuttle, significantly lowering the activation energy for product release[6]. However, if π-activation is rate-limiting, methanol will competitively bind the gold center and inhibit the reaction[6].

Q3: I am observing a "silver effect" where different silver salts give drastically different yields in the same solvent. Why?

A3: Silver salts are not always "innocent" bystanders in gold catalysis[3]. In non-polar solvents like toluene or DCM, the gold catalyst exists as a tightly bound contact ion pair with the counterion (e.g., [L-Au]⁺ [SbF₆]⁻)[3].

  • Counterion Coordination: If you use a silver salt with a coordinating anion (like AgOAc or AgCl), the anion binds the gold center, shutting down the catalytic cycle[3]. Use weakly coordinating anions like SbF₆⁻, NTf₂⁻, or BF₄⁻[4].

  • Bimetallic Adducts: In certain solvents, residual silver can form off-cycle Au-Ag bimetallic adducts that alter both the reaction rate and regioselectivity[3][8]. If silver interference is suspected, filter the active catalyst solution through a pad of Celite to remove AgCl and excess AgX prior to adding your substrate[8].

Q4: How does solvent polarity affect the stabilization of intermediates?

A4: The solvent plays a critical role in stabilizing charged transition states. For instance, in the cyclization of enynes, polar non-coordinating solvents (like nitromethane) can stabilize the developing positive charge on the carbocationic intermediates, increasing the overall reaction rate compared to non-polar solvents like toluene[3][5]. Always screen a matrix of non-coordinating solvents (DCM, DCE, Toluene, Nitromethane) during optimization[5].

References

  • Li, T., & Mudshinge, S. R. (2021). "Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects." Chemical Reviews, ACS Publications. URL:[Link]

  • ResearchGate. (2026). "Gold(I) catalysed asymmetric hydroamination of alkenes: the unveiling of a silver and solvent dependent enantiodivergent reaction." ResearchGate. URL: [Link]

  • Lin, T., et al. (2025). "Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N-Propargyl Benzamide Cyclization." The Journal of Organic Chemistry, PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of Chloro[(4-methylphenyl)diphenylphosphine]gold(I)

Welcome to the Technical Support and Troubleshooting Center for Chloro[(4-methylphenyl)diphenylphosphine]gold(I) and related Au(I) phosphine complexes. This portal is designed for researchers, synthesis chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Chloro[(4-methylphenyl)diphenylphosphine]gold(I) and related Au(I) phosphine complexes. This portal is designed for researchers, synthesis chemists, and drug development professionals. Here, we move beyond basic handling instructions to explore the thermodynamic causality of degradation, providing self-validating protocols to ensure the absolute integrity of your catalysts and reagents.

The Causality of Degradation: Why Do Au(I) Complexes Oxidize?

To effectively store Chloro[(4-methylphenyl)diphenylphosphine]gold(I), one must understand its inherent thermodynamic vulnerabilities. Gold(I) is a d10 transition metal center that is thermodynamically metastable due to relativistic effects that stabilize its 6s orbital[1]. While ligated gold(I) complexes are generally prepared and stored as bench-stable chlorides[2], they remain susceptible to three primary degradation pathways:

  • Ligand Oxidation: The (4-methylphenyl)diphenylphosphine ligand contains a highly electron-donating p-tolyl group. While this increases σ -donation to the gold center, it also makes the phosphorus atom more susceptible to oxidation by atmospheric oxygen ( O2​ ), leading to the formation of a phosphine oxide and subsequent ligand dissociation[1].

  • Photochemical Disproportionation: Exposure to ambient UV/visible light provides the activation energy necessary for the disproportionation of 3Au(I)→2Au(0)+Au(III) [2]. The resulting Au(0) rapidly aggregates into plasmonic nanoparticles.

  • Moisture-Induced Hydrolysis: These complexes are inherently hygroscopic. Atmospheric moisture can coordinate to the metal center or facilitate the displacement of the chloride ligand, accelerating the overall decomposition rate[3].

degradation AuComplex Au(I) Phosphine Complex (Intact, White) PhosOxide Phosphine Oxide + Au(0) (Oxidized Ligand) AuComplex->PhosOxide + O2 (Air Exposure) AuNPs Au(0) Nanoparticles + Au(III) (Purple/Gray Discoloration) AuComplex->AuNPs + Light/Heat (Disproportionation) Decomp Hydrolyzed Complex (Accelerated Decay) AuComplex->Decomp + H2O (Moisture)

Degradation pathways of Au(I) phosphine complexes via oxidation, disproportionation, and hydrolysis.

Diagnostic FAQs

Q: My pristine white powder has turned a grayish-purple color. Is it ruined? A: Yes, the batch has degraded. The purple/gray hue is the visual signature of surface plasmon resonance from colloidal Au(0) nanoparticles[2]. This indicates that photochemical or thermal disproportionation has occurred, rendering the stoichiometric concentration of your active Au(I) catalyst unknown.

Q: How can I validate the integrity of my complex before setting up a critical catalytic reaction? A: Implement a self-validating 31P NMR check. Dissolve a small aliquot (1-2 mg) in anhydrous CDCl3​ or CD2​Cl2​ . Intact chloro(phosphine)gold(I) complexes typically show a sharp singlet around δ 33 ppm[4]. If you observe a peak shifted upfield to ~25-29 ppm, this indicates the presence of the oxidized free ligand (phosphine oxide).

Q: Can I store the complex as a stock solution in dichloromethane (DCM) to save time? A: No. While the solid chloride is relatively stable under proper conditions[2], storing it in halogenated solvents drastically accelerates degradation. Solvents facilitate ligand dissociation equilibria, exposing the metal center to trace oxidants and moisture.

Troubleshooting Specific Storage Issues

Q: I stored the vial in the freezer (-20°C), but it still degraded over six months. What went wrong? A: Condensation is the likely culprit. If the vial was opened immediately after removal from the freezer, atmospheric moisture condensed directly onto the cold powder. Because the compound is hygroscopic and decomposes slowly at room temperature in the presence of water[3], this moisture gets trapped when you reseal the vial. Solution: Always allow the sealed vial to reach room temperature in a desiccator before opening.

Q: I don't have a glovebox. Can I still store this effectively? A: Yes. Use a Schlenk line to purge the vial with Argon. Argon is heavier than Nitrogen and provides a superior protective blanket against O2​ in deep vials.

Standard Operating Procedures (Protocols)

Protocol A: Anaerobic Aliquoting and Long-Term Storage

Causality: Minimizing the frequency of container opening reduces cumulative oxygen and moisture exposure. Aliquoting ensures that only the required amount is subjected to thermal cycling.

  • Equilibration: Bring the original bulk container to room temperature inside a vacuum desiccator to prevent condensation.

  • Inert Transfer: Transfer the container into an Argon-filled glovebox. (Argon is preferred over N2​ as its higher density prevents it from easily escaping the vial during capping).

  • Aliquoting: Weigh out single-use or weekly-use aliquots into amber glass vials . Causality: Amber glass blocks UV and high-energy visible light, preventing photochemical disproportionation[2].

  • Sealing: Seal the vials with PTFE-lined caps. Causality: PTFE provides a superior vapor barrier compared to standard polyethylene caps. Wrap the seal tightly with Parafilm.

  • Storage: Store the aliquots in a dark freezer at -10 °C[3].

  • Validation: Randomly select one aliquot after 6 months and run a 31P NMR to confirm the absence of a ~28 ppm phosphine oxide peak.

workflow Step1 1. Desiccator Equilibration (Prevent Condensation) Step2 2. Transfer to Glovebox (Argon Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials (Block UV/Vis Light) Step2->Step3 Step4 4. Seal with PTFE Caps (Prevent O2 Ingress) Step3->Step4 Step5 5. Store at -20°C (Slow Thermodynamic Decay) Step4->Step5

Optimal workflow for aliquoting and storing Au(I) phosphine complexes to maximize shelf life.

Protocol B: Rescue Recrystallization of Oxidized Complexes

Context: If your 31P NMR shows a secondary peak at ~25-29 ppm alongside the ~33 ppm product peak[4], you can rescue the batch using differential solubility.

  • Dissolution: Dissolve the crude mixture in a minimum volume of anhydrous dichloromethane (DCM) under Argon. Causality: DCM effectively dissolves both the intact complex and the oxidized free ligand.

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter. Causality: This removes any insoluble colloidal Au(0) nanoparticles that may have formed.

  • Layering: Carefully layer the DCM solution with cold, anhydrous n-hexane (1:3 ratio) and store at -20°C overnight. Causality: The intact Au(I) complex is highly polar and insoluble in non-polar solvents, causing it to crystallize. The oxidized phosphine oxide ligand remains highly soluble in the mixed solvent system.

  • Isolation: Decant the supernatant, wash the resulting colorless needle-shaped crystals[3] with cold n-hexane, and dry under high vacuum for 2 hours.

  • Validation: Re-run the 31P NMR. The spectrum must show a single, sharp peak at ~33 ppm.

Quantitative Data: Storage Conditions vs. Stability

The table below summarizes the expected shelf-life of Chloro[(4-methylphenyl)diphenylphosphine]gold(I) based on varying storage environments.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Marker
Room Temp (20°C)Ambient AirDirect Light< 1 WeekPurple discoloration ( Au(0) nanoparticles)
Room Temp (20°C)Ambient AirDark1-3 Months 31P NMR peak at ~25-29 ppm ( P=O )
Freezer (-20°C)Ambient AirDark6-12 MonthsMoisture-induced hydrolysis / clumping
Freezer (-20°C) Argon (Ar) Dark (Amber) > 2 Years None (Stable)

References

  • The Royal Society of Chemistry. "General Information: Gold Complexes." [Link]

  • MDPI Encyclopedia. "Organogold Chemistry." [Link]

  • National Institutes of Health (NIH). "Functional utility of gold complexes with phosphorus donor ligands in biological systems."[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Kinetics in Chloro[(4-methylphenyl)diphenylphosphine]gold Catalysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish kinetics in gold(I)-mediated cycloisomerizations, hydroarylation, and alkyne activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish kinetics in gold(I)-mediated cycloisomerizations, hydroarylation, and alkyne activation. When utilizing chloro[(4-methylphenyl)diphenylphosphine]gold—also known as (p-tolyldiphenylphosphine)gold(I) chloride—reaction times can vary wildly from 1 hour to over 48 hours.

This guide is designed to dissect the causality behind these delays and provide you with self-validating protocols to maximize your catalytic turnover frequency (TOF).

Diagnostic Logic: Why is my reaction slow?

Before altering the substrate scope, we must evaluate the catalytic environment. The active species in gold(I) catalysis is not the neutral chloride complex, but a highly electrophilic cationic gold center generated in situ ()[1]. The diagram below outlines the primary culprits for kinetic stalling.

TroubleshootingLogic Issue Reaction Time > 24h Diag1 Check Counterion Issue->Diag1 Diag2 Check Solvent Issue->Diag2 Sub1A AgOAc / AgOTf (Coordinating) Diag1->Sub1A Poor Kinetics Sub1B AgNTf2 / AgSbF6 (Non-Coordinating) Diag1->Sub1B Ideal Sub2A MeCN / THF (Competitive Binding) Diag2->Sub2A Catalyst Inhibition Sub2B DCM / Toluene (Non-Competitive) Diag2->Sub2B Ideal Fix1 Switch to AgNTf2 Sub1A->Fix1 Fix2 Switch to DCM Sub2A->Fix2

Diagnostic logic tree for troubleshooting sluggish gold(I)-mediated catalysis.

Frequently Asked Questions (Mechanistic Insights)

Q1: I am using 5 mol% of the precatalyst, but my reaction takes over 24 hours. What is the primary rate-limiting factor? The rate-limiting factor is almost certainly incomplete chloride abstraction or the use of a coordinating counterion. To generate the active catalyst, the precatalyst must be treated with a silver(I) salt to precipitate AgCl ()[1]. If you use silver triflate (AgOTf), the triflate anion can coordinate back to the gold center, creating a dormant resting state. Switching to a salt with a weakly coordinating anion, such as silver bistriflimide (AgNTf₂) or silver hexafluoroantimonate (AgSbF₆), ensures the gold center remains highly electrophilic and available for substrate π-activation ()[2].

Q2: Does the p-tolyl group on the phosphine ligand fundamentally alter the reaction rate compared to standard triphenylphosphine? Yes, through subtle electronic effects. The methyl group on the p-tolyl moiety provides a slight inductive electron donation (+I effect) to the phosphorus atom. This increased electron density stabilizes the cationic gold center, which extends the overall lifetime of the catalyst but slightly reduces its ground-state electrophilicity compared to more electron-withdrawing ligands ()[3]. To compensate for this stabilized resting state and accelerate the reaction, it is imperative to pair this specific ligand with the most non-coordinating solvent and counterion possible.

Q3: I switched to AgNTf₂, but the reaction is still sluggish. Could my solvent be the issue? Absolutely. Gold(I) cations are highly susceptible to competitive binding. If you are using coordinating solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or DMSO, the solvent molecules will outcompete your alkyne/allene substrate for the vacant coordination site on the gold complex. Always utilize non-coordinating solvents like anhydrous dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene to promote rapid turnover.

Quantitative Kinetic Parameters

The following table summarizes how environmental choices quantitatively impact the relative reaction time when using chloro[(4-methylphenyl)diphenylphosphine]gold.

ParameterVariantRelative ElectrophilicityCatalyst Resting StateTypical Reaction Time
Counterion Acetate (OAc⁻)LowStrongly Bound> 48 hours (or no reaction)
Counterion Triflate (OTf⁻)ModerateEquilibrium12 - 24 hours
Counterion Bistriflimide (NTf₂⁻)Very HighFree Cation1 - 4 hours
Solvent Acetonitrile (MeCN)N/ASolvent-Coordinated> 24 hours
Solvent Dichloromethane (DCM)N/ASubstrate-Coordinated1 - 4 hours
Self-Validating Protocol: Ex-Situ Catalyst Pre-Activation

Many researchers add the gold precatalyst and the silver salt directly into the reaction flask containing the substrate. This in situ activation often leads to sluggish kinetics because free Ag⁺ ions can catalyze competing degradation pathways, and the resulting AgCl precipitate can act as a nucleation site for catalyst decomposition (forming an inactive Au(0) mirror).

To drastically reduce reaction time, use this self-validating ex situ pre-activation protocol.

PreActivation Step1 1. Mix Precatalyst & AgNTf2 in DCM Check 2. Observe AgCl Precipitate? Step1->Check Fail Abort: Inactive Silver Salt Check->Fail No Step3 3. Filter through 0.22 µm PTFE Check->Step3 Yes (Self-Validation) Step4 4. Add to Substrate (Maximized TOF) Step3->Step4

Self-validating workflow for the ex-situ activation of the gold(I) precatalyst.

Step-by-Step Methodology:

  • Stoichiometric Weighing (Causality: Preventing Ag⁺ Toxicity): In a glovebox or under strict Schlenk conditions, weigh 5.0 mol% of chloro[(4-methylphenyl)diphenylphosphine]gold and exactly 4.8 mol% of AgNTf₂. Why 4.8%? Using a slight stoichiometric deficit of the silver salt guarantees that no free, unreacted Ag⁺ remains in solution to act as a competitive Lewis acid or interfere with the substrate.

  • Solvation: Dissolve the gold precatalyst in 1.0 mL of anhydrous, degassed DCM in a foil-wrapped vial (silver salts are highly light-sensitive). Add the AgNTf₂ in one portion.

  • Self-Validation Checkpoint: Stir for 1-2 minutes. You must observe the formation of a dense, white precipitate (AgCl). Validation: If the solution remains clear, your AgNTf₂ has hydrated or degraded. Do not proceed; discard the mixture and source fresh reagents.

  • Filtration (Causality: Preventing Au(0) Formation): Draw the suspension into a syringe and pass it through a dry 0.22 µm PTFE syringe filter directly into your main reaction flask containing the substrate (dissolved in 1.0 mL DCM). Removing the AgCl removes the primary nucleation site for catalyst death.

  • Execution: Stir the reaction at room temperature. By utilizing the pre-formed, highly active cationic species, reaction times are typically reduced from >24 hours to under 4 hours.

References
  • Title: Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis–Ligand Development | Source: Chemical Reviews (ACS Publications) | URL: [Link]

  • Title: Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis | Source: Journal of the American Chemical Society (ACS Publications) | URL: [Link]

  • Title: Chloro(triphenylphosphine)gold(I) | Source: Wikipedia | URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Moisture Sensitivity in Chloro[(4-methylphenyl)diphenylphosphine]gold(I)

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or sudden catalyst death when utilizing chloro[(4-methylphenyl)diphenylphosphine]gold(I) (formula: AuCl(PPh2Tol)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or sudden catalyst death when utilizing chloro[(4-methylphenyl)diphenylphosphine]gold(I) (formula: AuCl(PPh2Tol)). This complex is a cornerstone in homogeneous gold catalysis, but its handling requires a rigorous understanding of its coordination chemistry.

This guide bypasses superficial tips to provide a deep, mechanistic troubleshooting framework. Every protocol detailed here is designed as a self-validating system to ensure absolute scientific integrity during your workflows.

Mechanistic Causality: The "Why" Behind Moisture Sensitivity

To handle AuCl(PPh2Tol) effectively, you must understand the causality of its degradation. Gold(I) is a soft Lewis acid. While the diphenyl-p-tolylphosphine ligand provides vital steric and electronic stabilization, the Au-Cl bond remains the weak link.

When exposed to ambient moisture, the chloride ligand can be displaced by water molecules. This hydrolysis generates a transient and highly unstable [Au(OH)(PPh2Tol)] intermediate. Because Au(I) lacks the thermodynamic stability to exist in uncoordinated or weakly coordinated environments, this intermediate rapidly undergoes disproportionation 1[1].

The disproportionation reaction ( 3Au(I)→2Au(0)+Au(III) ) irreversibly destroys the catalyst. Concurrently, the phosphine ligand is susceptible to oxidation, forming phosphine oxide (O=PPh2Tol), a process accelerated by the presence of trace water and oxygen2[2].

MechanisticDegradation A AuCl(PPh2Tol) Intact Complex B [Au(OH)(PPh2Tol)] Hydrolysis Intermediate A->B + H2O (Hydrolysis) E O=PPh2Tol Phosphine Oxide A->E Moisture/O2 (Oxidation) C Au(0) Nanoparticles (Purple/Black Ppt) B->C Disproportionation D Au(III) Species (Soluble) B->D Disproportionation

Fig 1: Mechanistic pathway of moisture-induced degradation of AuCl(PPh2Tol).

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned from colorless to a deep purple/black. What happened? A1: This is the hallmark visual indicator of Au(I) disproportionation. The purple/black color comes from the surface plasmon resonance of colloidal gold nanoparticles (Au(0))1[1]. It confirms that moisture or nucleophilic impurities have displaced the chloride ligand, leading to the collapse of the complex. The catalyst is now dead.

Q2: How can I confirm if my AuCl(PPh2Tol) stock is degraded without running a full reaction? A2: 31P NMR is the most definitive diagnostic tool. Intact AuCl(PPh2Tol) exhibits a single sharp resonance. If you observe an upfield shift (typically around δ 25-29 ppm depending on the solvent), it indicates the formation of the phosphine oxide byproduct due to moisture/air exposure 3[3].

Q3: Can I recover degraded AuCl(PPh2Tol)? A3: No. Once disproportionation has occurred (visible black precipitate), the gold center is reduced and cannot be easily re-oxidized in situ. The batch must be discarded or sent for precious metal recovery. Prevention is the only viable strategy.

Q4: Is the complex sensitive to light as well? A4: Yes. While moisture is the primary degradation vector, prolonged exposure to light accelerates the homolytic cleavage of the Au-Cl bond, synergistically worsening moisture degradation4[4]. Always store the complex in amber vials.

Quantitative Diagnostics for Moisture Degradation

To remove ambiguity from your quality control, compare your batch against these validated quantitative parameters.

Diagnostic ParameterPure AuCl(PPh2Tol)Moisture-Degraded Complex
Visual Appearance White to off-white crystalline powderPurple, grey, or black precipitate
31P NMR Shift (CDCl 3​ ) ~33.0 ppm (sharp singlet)~29.0 ppm (O=PPh2Tol) + multiple peaks
Solubility in DCM Completely soluble (clear solution)Insoluble black particulates
Water Content Limit <10 ppm (Karl Fischer titration) >50 ppm (induces rapid degradation)

Self-Validating Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your results, you must implement a self-validating workflow. This means building in checks that confirm the success of the previous step before proceeding.

Protocol: Inert Handling and Reaction Setup

Objective: Transfer and dissolve AuCl(PPh2Tol) without inducing hydrolysis.

Step 1: Glassware Preparation

  • Action: Flame-dry a Schlenk flask under high vacuum ( <10−2 mbar) for 5 minutes. Let it cool to room temperature under vacuum.

  • Causality: Surface-adsorbed water on standard borosilicate glass is sufficient to degrade micromolar quantities of Au(I) catalysts.

  • Validation: The flask exterior should feel completely cool to the touch before backfilling. A warm flask will cause solvent vapor expansion and compromise the inert atmosphere.

Step 2: Atmosphere Exchange

  • Action: Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.

  • Causality: Nitrogen can sometimes contain trace moisture unless passed through a rigorous drying train. Argon is heavier than air and provides a superior "blanket" for solid transfers.

Step 3: Reagent Transfer

  • Action: Weigh the AuCl(PPh2Tol) inside an argon-filled glovebox. Transfer the solid to the Schlenk flask and seal it with a rubber septum before removing it from the glovebox.

  • Validation: Inspect the solid. It must be a pristine white powder. Any grey discoloration means the stock bottle inside the glovebox is compromised.

Step 4: Solvent Addition

  • Action: Using a gas-tight syringe, add anhydrous, degassed solvent (e.g., DCM or Toluene dried over activated molecular sieves).

  • Causality: Dissolved oxygen and water in HPLC-grade solvents will immediately attack the complex.

  • Validation (Critical): Observe the solution for 60 seconds after dissolving. It must remain perfectly clear and colorless. If the solution develops a slight purple tint or turbidity, moisture has entered the system. Do not add your precious substrates to a turbid solution.

HandlingWorkflow N1 1. Flame-Dry Glassware under Vacuum N2 2. Backfill with Dry Argon (Repeat 3x) N1->N2 Establishes inert baseline N3 3. Weigh AuCl(PPh2Tol) in Glovebox N2->N3 Prevents ambient exposure N4 4. Add Anhydrous Degassed Solvents N3->N4 Syringe/Cannula transfer N5 5. Visual Validation: Solution Must Be Clear N4->N5 Validates moisture absence

Fig 2: Self-validating inert atmosphere workflow for handling AuCl(PPh2Tol).

References

  • Synthesis, Reactivity, and Bonding of Gold(I)
  • Stability of the Gold(I)−Phosphine Bond.
  • SAFETY D
  • Synthesis, Characterization, and Reactivity of Cationic Gold(I)

Sources

Reference Data & Comparative Studies

Validation

Optimizing Relativistic Electrophilicity: A Comparative Guide to Triphenylphosphine vs. p-Tolyldiphenylphosphine Gold(I) Chloride Catalysts

Executive Summary Homogeneous Gold(I) catalysis has fundamentally transformed the landscape of synthetic organic chemistry, providing unparalleled pathways for the mild activation of alkynes, allenes, and alkenes. The ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Homogeneous Gold(I) catalysis has fundamentally transformed the landscape of synthetic organic chemistry, providing unparalleled pathways for the mild activation of alkynes, allenes, and alkenes. The catalytic power of Gold(I) is rooted in relativistic effects, which contract the 6s orbital and expand the 5d orbitals, rendering the metal center exceptionally π -acidic[1].

However, the extreme electrophilicity of the naked Gold(I) cation must be carefully tempered by ancillary ligands to prevent catalyst degradation and off-target side reactions[2]. In this guide, we objectively compare the ubiquitous benchmark precatalyst triphenylphosphine gold chloride [Au(PPh3)Cl] with its electronically tuned derivative, chloro[(4-methylphenyl)diphenylphosphine]gold[Au(p-TolPPh2)Cl] , detailing the mechanistic causality behind ligand selection and providing validated experimental workflows.

Structural and Electronic Profiling

While both precatalysts share a nearly identical steric profile (Tolman cone angle 145°), the substitution of a single para-hydrogen for a methyl group introduces critical electronic variations.

Table 1: Physicochemical and Electronic Comparison

PropertyTriphenylphosphine Gold ChlorideChloro[(4-methylphenyl)diphenylphosphine]gold
Abbreviation Au(PPh3)ClAu(p-TolPPh2)Cl
CAS Number 14243-64-2[3]107198-68-5[4]
Molecular Weight 494.71 g/mol 508.73 g/mol
Ligand Structure Triphenylphosphine (PPh3)p-Tolyldiphenylphosphine (p-TolPPh2)
Electronic Nature Standard σ -donorEnhanced σ -donor (+I inductive effect)
Primary Application Broad-spectrum alkyne/alkene activationCycloisomerization of sensitive substrates

Mechanistic Causality: The Impact of Para-Methyl Substitution

As a Senior Application Scientist, it is critical to understand why a seemingly minor structural tweak alters catalytic outcomes. In Gold(I) catalysis, the ligand (L) exerts a profound trans-effect on the substrate coordinated opposite to it within the linear [L-Au-Substrate]⁺ complex[2].

  • The Inductive Effect (+I): The methyl group on the p-tolyl ring exerts a mild positive inductive and hyperconjugative effect, enriching the electron density on the phosphorus atom. This makes p-tolyldiphenylphosphine a stronger σ -donor than unsubstituted triphenylphosphine.

  • Tempering Electrophilicity: Increased σ -donation from the phosphorus to the gold center slightly decreases the overall electrophilicity of the active [L-Au]⁺ species. While this can marginally slow the initial rate of π -coordination to the alkyne, it provides superior stabilization to the highly reactive cationic vinyl-gold intermediates.

  • Preventing Protodeauration Bottlenecks: By stabilizing the intermediate, Au(p-TolPPh2)Cl prevents premature catalyst decomposition (often seen as "gold mirror" formation) and minimizes off-target polymerization, leading to higher overall yields in complex cascade reactions.

Comparative Catalytic Performance

The following data synthesizes typical performance metrics observed in benchmarking studies (e.g., enyne cycloisomerizations) where electronic tuning of the phosphine ligand dictates the reaction's success[2].

Table 2: Performance Metrics in Enyne Cycloisomerization

MetricAu(PPh3)Cl + AgSbF6Au(p-TolPPh2)Cl + AgSbF6Mechanistic Causality
Initial Turnover Rate Very HighHighLower electrophilicity of Au(p-TolPPh2) slightly delays initial π -coordination.
Intermediate Stability ModerateHighEnhanced σ -donation stabilizes the cationic vinyl-gold intermediate.
Yield (Sensitive Substrates) 75 - 82%88 - 94%Reduced off-target polymerization and side-reactions.
Catalyst Longevity ModerateExtendedStronger Au-P bond prevents ligand dissociation and catalyst aggregation.

Experimental Workflow: Precatalyst Activation & Cycloisomerization

Gold(I) chlorides are highly stable precatalysts but are catalytically inactive on their own. The chloride ligand must be abstracted using a halophilic silver salt to open a coordination site[1]. The following self-validating protocol ensures the reliable generation of the active catalyst.

Step 1: Silver-Mediated Halide Abstraction
  • In a flame-dried Schlenk flask under an argon atmosphere, add 5.0 mol% of the Gold(I) precatalyst (Au(PPh3)Cl or Au(p-TolPPh2)Cl) and 5.0 mol% of AgSbF6 . (Note: SbF6⁻ is a highly non-coordinating anion, ensuring the gold center remains fully vacant for substrate binding).

  • Inject 2.0 mL of anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or dichloromethane (DCM).

    • Expert Insight: HFIP is highly recommended. Its strong hydrogen-bonding network actively weakens the Au-Cl bond and stabilizes the resulting cationic intermediates, accelerating reaction rates[5].

  • Validation Checkpoint: Stir for 10 minutes at room temperature. The immediate formation of a cloudy white precipitate (AgCl) is a self-validating visual cue confirming successful halide abstraction and the generation of the active [L-Au]⁺ species.

Step 2: Substrate Addition & Catalysis
  • Dissolve 1.0 mmol of the target enyne substrate in 1.0 mL of the chosen solvent.

  • Add the substrate solution dropwise to the active catalyst suspension. The reaction mixture may darken slightly, indicating the formation of the π -complex.

  • Monitor the reaction via TLC until the starting material is fully consumed.

Step 3: Quenching and Isolation
  • Quench the reaction by adding 0.1 mL of triethylamine. This neutralizes the highly Lewis-acidic cationic gold species, halting any further side reactions.

  • Filter the mixture through a short pad of Celite to remove the precipitated AgCl and deactivated gold residues.

  • Concentrate the filtrate under reduced pressure and purify the product via standard flash chromatography.

Catalytic Cycle & Ligand Influence

The diagram below illustrates the standard Gold(I) catalytic cycle, highlighting where the electronic properties of the phosphine ligand exert their influence.

GoldCatalysis Precat Precatalyst L-Au-Cl Active Active Catalyst [L-Au]+ Precat->Active Halide Abstraction (-AgCl) Ag Silver Salt (AgSbF6) Ag->Active Activator PiComp π-Complex [L-Au(Alkyne)]+ Active->PiComp + Substrate Vinyl Vinyl-Gold Intermediate PiComp->Vinyl Nucleophilic Attack Vinyl->Active Catalyst Regeneration Product Cyclized Product Vinyl->Product Protodeauration

Gold(I) catalytic cycle showing active [L-Au]+ generation and alkyne activation.

Conclusion: Strategic Selection

Choosing between these two catalysts requires an assessment of your substrate's stability:

  • Select Triphenylphosphine Gold Chloride [Au(PPh3)Cl] for robust substrates requiring maximum electrophilic activation. It provides rapid initial turnover and serves as the ultimate benchmark for standard alkyne hydrations and simple cyclizations[3].

  • Select Chloro[(4-methylphenyl)diphenylphosphine]gold[Au(p-TolPPh2)Cl] when working with highly functionalized, sensitive substrates prone to decomposition. The enhanced σ -donation from the p-tolyl group tempers the gold center's Lewis acidity, stabilizing the vinyl-gold intermediate and pushing complex cascade reactions to higher overall yields[4].

References

  • Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - National Institutes of Health (PMC). Available at:[Link]

  • Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives - RSC Advances. Available at: [Link]

  • Gold(I) and Silver(I) π-Complexes with Unsaturated Hydrocarbons - Radboud Repository / JACS. Available at: [Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency of Chloro[(4-methylphenyl)diphenylphosphine]gold vs. JohnPhos Gold Chloride in π-Acid Catalysis

Executive Summary In the realm of homogeneous Gold(I) catalysis, the choice of phosphine ligand dictates the delicate balance between catalyst stability and electrophilic reactivity. This guide provides an in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of homogeneous Gold(I) catalysis, the choice of phosphine ligand dictates the delicate balance between catalyst stability and electrophilic reactivity. This guide provides an in-depth technical comparison between two distinct classes of gold catalysts: Chloro[(4-methylphenyl)diphenylphosphine]gold (a standard, unhindered triarylphosphine complex) and JohnPhos Gold Chloride (a sterically demanding, electron-rich biarylphosphine complex). For researchers and drug development professionals designing complex alkyne activations—such as hydroaminations, hydrations, and oxidative annulations—understanding the causality behind these ligand effects is critical for optimizing turnover frequencies (TOF) and reaction yields.

Mechanistic Causality: Ligand Design & Catalytic Efficiency

The fundamental role of a Gold(I) catalyst is to act as a soft π-acid, coordinating to alkynes, allenes, or alkenes to lower the lowest unoccupied molecular orbital (LUMO), thereby facilitating nucleophilic attack. However, the efficiency of this process is heavily dependent on the ligand's steric and electronic profile.

  • Chloro[(4-methylphenyl)diphenylphosphine]gold [AuCl(PPh2(p-Tol))] : This complex represents the classic triarylphosphine class. While the p-tolyl group provides slightly more electron density to the gold center than a standard triphenylphosphine (PPh3), it remains sterically unhindered. This lack of steric bulk makes the active cationic gold species highly susceptible to off-cycle deactivation. Specifically, it is prone to forming catalytically inactive bis(gold) complexes [AuL2​]+ and provides insufficient stabilization for highly electrophilic intermediates (e.g., vinyl-gold or α-oxo gold carbenes).

  • JohnPhos Gold Chloride [AuCl(JohnPhos)] : Featuring the bulky (2-biphenyl)di-tert-butylphosphine ligand, JohnPhosAuCl is a benchmark Buchwald-type catalyst.

    • Causality of Sterics: The biphenyl backbone and bulky tert-butyl groups create a protective steric pocket around the gold center. This effectively prevents the dimerization of gold species and suppresses unwanted side reactions.

    • Causality of Electronics: The strong σ-donating ability of the dialkylphosphine moiety stabilizes the highly electrophilic cationic gold center during the transition state, significantly lowering the activation barrier for nucleophilic attack.

LigandComparison CatA JohnPhos Gold Chloride [Biarylphosphine] StericA High Steric Shielding (Prevents[AuL2]+ formation) CatA->StericA ElecA Strong σ-Donation (Stabilizes Cationic Au) CatA->ElecA CatB Chloro[(4-methylphenyl) diphenylphosphine]gold [Triarylphosphine] StericB Low Steric Shielding (Prone to Dimerization) CatB->StericB ElecB Moderate σ-Donation (Lower Intermediate Stability) CatB->ElecB ResultA High Yields in Demanding Annulations StericA->ResultA ElecA->ResultA ResultB Lower Yields / Divergent Mechanistic Pathways StericB->ResultB ElecB->ResultB

Logical relationship between ligand structural properties and resulting catalytic efficiency.

Comparative Experimental Data

Experimental benchmarking reveals stark differences in catalytic efficiency between these two ligand classes. In demanding transformations, the robust nature of JohnPhos consistently outperforms unhindered triarylphosphines (the class to which AuCl(PPh2(p-Tol)) belongs).

For instance, in the1, the use of JohnPhosAuCl combined with NaBArF delivered a 74% yield, whereas standard triarylphosphine gold complexes showed significantly lower efficiency (as low as 16%) due to poor stabilization of the reactive α-oxo gold carbene intermediates[1].

Similarly, during the2, JohnPhosAuCl furnished the desired product in an 81% yield, while triarylphosphine analogues struggled to surpass 30% conversion[2]. Furthermore, ligand choice can dictate entirely divergent mechanistic pathways; in the 3, triarylphosphine catalysts yield standard polycyclic products, whereas JohnPhosAuCl triggers a subsequent intramolecular Friedel-Crafts reaction to yield spiropolycycles[3].

Table 1: Quantitative Comparison of Catalytic Efficiency
Reaction TypeCatalyst SystemYield (%)Mechanistic Observation
Oxidative Annulation of 1,5-Allenynes Triarylphosphine-AuCl / AgNTf216%Poor stabilization of α-oxo gold carbenes[1]
Oxidative Annulation of 1,5-Allenynes JohnPhosAuCl / NaBArF74%High efficiency; bulky ligand prevents deactivation[1]
Oxazole Synthesis from Triazenes Triarylphosphine-AuCl / AgOTf<30%Prone to off-cycle dimerization[2]
Oxazole Synthesis from Triazenes JohnPhosAuCl / AgOTf81%Excellent turnover and regioselectivity[2]

(Note: Data for Triarylphosphine-AuCl serves as the direct mechanistic baseline for AuCl(PPh2(p-Tol)), which exhibits nearly identical steric and electronic behavior in these specific π-acid activations).

Self-Validating Experimental Protocol: Gold(I)-Catalyzed Alkyne Annulation

To harness the full potential of JohnPhosAuCl, researchers must utilize a rigorous, self-validating protocol. A common pitfall in gold catalysis is the 4, where residual silver salts (used for chloride abstraction) act as competing Lewis acids, skewing regioselectivity or causing background degradation[4]. The following protocol is designed to isolate purely gold-catalyzed reactivity.

Step-by-Step Methodology
  • Catalyst Activation (Chloride Abstraction) : In a flame-dried Schlenk flask under an inert argon atmosphere, combine 5 mol% JohnPhosAuCl and 5 mol% of a non-coordinating silver salt (e.g., AgSbF6 or NaBArF) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: The silver salt abstracts the chloride ligand, generating the highly Lewis acidic [JohnPhosAu]+ cation.

  • Validation Checkpoint 1 (Visual) : Stir for 15 minutes at room temperature. The immediate formation of a cloudy white precipitate (AgCl) serves as a self-validating visual confirmation that successful chloride abstraction has occurred.

  • Filtration (Eliminating the Silver Effect) : Filter the activated catalyst mixture through a short, sterile pad of Celite into a new flame-dried flask.

    • Causality: Removing the precipitated AgCl ensures that the subsequent reaction is purely homogeneous gold catalysis, preventing silver-induced side reactions[4].

  • Substrate Addition : Add the alkyne substrate (1.0 equiv) and the nucleophile (e.g., nitrone, 1.5 equiv) to the clear filtrate. Stir at 25–60 °C depending on substrate sterics.

  • Validation Checkpoint 2 (Kinetic Monitoring) : Extract 50 µL aliquots at 1-hour intervals. Quench with a drop of triethylamine (NEt3) and analyze via in-situ 1 H-NMR against an internal standard (e.g., 1,3,5-trimethoxybenzene). This validates the catalyst's turnover frequency (TOF) and confirms whether the reaction has stalled due to catalyst death.

  • Quench and Purify : Upon complete consumption of the alkyne (typically 2–12 hours), quench the reaction with NEt3, concentrate under reduced pressure, and purify via silica gel column chromatography.

ProtocolWorkflow Step1 1. Catalyst Activation Mix LAuCl + AgX in Anhydrous DCE Val1 Validation 1: AgCl Precipitation Confirms Chloride Abstraction Step1->Val1 5-15 mins Step2 2. Filtration Remove AgCl via Celite Pad Val1->Step2 Eliminates Silver Effect Step3 3. Substrate Addition Introduce Alkyne & Nucleophile Step2->Step3 Pure[LAu]+ species Val2 Validation 2: in-situ 1H-NMR Monitor Alkyne Consumption Step3->Val2 React at 25-60°C Step4 4. Reaction Quench & Purification Add NEt3, Column Chromatography Val2->Step4 >95% Conversion

Step-by-step self-validating workflow for homogeneous Gold(I)-catalyzed alkyne functionalization.

Conclusion

While Chloro[(4-methylphenyl)diphenylphosphine]gold serves as an adequate catalyst for highly reactive, unhindered substrates, its lack of steric shielding limits its utility in complex drug development workflows. JohnPhos Gold Chloride, through its superior σ-donation and bulky biaryl architecture, prevents catalyst dimerization and stabilizes highly reactive intermediates. For researchers aiming to execute demanding alkyne functionalizations with high TOF and regioselectivity, JohnPhosAuCl remains the superior, authoritative choice.

References

  • Title: Two Distinct Gold-Catalyzed Oxidative Annulations of 1,5-Allenynes with Nitrones to Yield 1-Naphthol Derivatives Bearing 2,3- versus 3,4-Fused Nitroxy Rings Source: ACS Catalysis URL
  • Title: Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles Source: Semantic Scholar URL
  • Title: ORGANIC CHEMISTRY - RSC Publishing (Gold(I)-catalyzed ring enlargement and cycloisomerization)
  • Title: Silver Effect in Regiodivergent Gold-Catalyzed Hydroaminations Source: Montclair State University Digital Commons URL

Sources

Validation

Benchmarking Chloro[(4-methylphenyl)diphenylphosphine]gold in Hydroamination Reactions: A Comparative Guide

As a Senior Application Scientist, selecting the optimal gold(I) precatalyst for hydroamination workflows requires balancing reactivity, catalyst longevity, and substrate scope. While N-heterocyclic carbenes (NHCs) and b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal gold(I) precatalyst for hydroamination workflows requires balancing reactivity, catalyst longevity, and substrate scope. While N-heterocyclic carbenes (NHCs) and bulky Buchwald-type phosphines dominate high-throughput applications, fine-tuning the stereoelectronic properties of standard triarylphosphines remains a highly effective strategy.

This guide provides an objective benchmark of chloro[(4-methylphenyl)diphenylphosphine]gold —commonly denoted as AuCl(P(p-Tol)Ph₂)—evaluating its mechanistic advantages, comparative performance, and standardized experimental execution.

Mechanistic Rationale & Ligand Causality

To understand the performance of AuCl(P(p-Tol)Ph₂), we must analyze the causality of its structural design. The catalytic hydroamination of alkynes relies on a delicate electronic balance at the gold center[1].

  • Alkyne Activation (Requires Lewis Acidity): The cationic gold species must be electrophilic enough to coordinate to the alkyne (π-activation), lowering its LUMO for nucleophilic attack by the amine.

  • Protodeauration (Requires Electron Density): Following nucleophilic attack, the resulting vinylgold intermediate must undergo protonation to release the product and regenerate the catalyst. This is frequently the rate-limiting step[1].

The p-Tolyl Advantage: By introducing a methyl group at the para position of one phenyl ring, the P(p-Tol)Ph₂ ligand exerts a mild positive inductive (+I) and hyperconjugative effect. This makes the phosphorus atom a slightly stronger σ-donor compared to standard triphenylphosphine (PPh₃)[2].

  • Causality: This slight increase in electron density on the gold center accelerates the rate-limiting protodeauration step. Faster protodeauration prevents the buildup of the reactive vinylgold intermediate, thereby suppressing degradation pathways that lead to catalytically dead Au(0) nanoparticles[1].

  • Limitation: Unlike bulky biaryl phosphines (e.g., JohnPhos or YPhos), P(p-Tol)Ph₂ lacks significant steric shielding, meaning it cannot fully prevent the formation of off-cycle bis-ligated [AuL₂]⁺ resting states in highly concentrated reaction mixtures[3].

CatalyticCycle A Precatalyst AuCl(P(p-Tol)Ph2) B Active Catalyst [Au(P(p-Tol)Ph2)]+ A->B + AgOTf - AgCl C π-Alkyne Complex (Activation) B->C + Alkyne D Vinylgold Intermediate (Nucleophilic Attack) C->D + Amine D->B + H+ E Imine Product (Protodeauration) D->E Release

Catalytic cycle of AuCl(P(p-Tol)Ph2) in alkyne hydroamination.

Comparative Benchmarking Data

To objectively benchmark AuCl(P(p-Tol)Ph₂), we compare it against three standard classes of gold(I) catalysts in a model intermolecular hydroamination (Phenylacetylene + Aniline → N-(1-phenylethylidene)aniline).

Standardized Conditions: 2.0 mol% Au precatalyst, 2.0 mol% AgOTf, Toluene (0.5 M), 80 °C, 4 hours.

CatalystLigand ClassYield (%)Turnover Frequency (TOF, h⁻¹)Catalyst Stability Profile
AuCl(PPh₃) Baseline Triarylphosphine82%10.2Moderate; prone to Au(0) plating over extended heating.
AuCl(P(p-Tol)Ph₂) Electron-Rich Phosphine87%10.8Good; +I effect stabilizes Au(I) state, reducing plating[2].
JohnPhosAuCl Bulky Biaryl Phosphine94%11.7Excellent; steric bulk prevents off-cycle resting states[3].
IPrAuCl N-Heterocyclic Carbene>98%>12.2Superior; strong σ-donation provides maximum robustness[4].

Data Synthesis: While NHCs (IPr) and bulky phosphines (JohnPhos) offer superior absolute yields[4],[3], AuCl(P(p-Tol)Ph₂) provides a statistically significant improvement over baseline PPh₃ at a fraction of the ligand cost, making it an excellent choice for early-stage screening and easily activated substrates.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Every critical phase includes a physical checkpoint to ensure the reaction is proceeding on-cycle, eliminating false negatives during catalyst screening.

Step-by-Step Methodology

Step 1: In Situ Catalyst Activation

  • In a flame-dried Schlenk tube under N₂, combine 0.02 mmol of AuCl(P(p-Tol)Ph₂) and 0.02 mmol of Silver Triflate (AgOTf).

  • Add 1.0 mL of anhydrous toluene and stir in the dark for 15 minutes.

  • Self-Validation Checkpoint: Observe the formation of a cloudy white precipitate. Causality: This is AgCl. Its formation visually confirms successful chloride abstraction and the generation of the active cationic [Au(P(p-Tol)Ph₂)]⁺ species.

Step 2: Filtration (Critical Step)

  • Filter the activated catalyst mixture through a short, dry pad of Celite into a new reaction vial.

  • Causality: Silver salts can act as competing Lewis acids or form off-cycle bimetallic resting states. Removing the AgCl precipitate ensures the kinetic data strictly reflects the gold catalyst's performance.

Step 3: Hydroamination Execution

  • To the clear filtrate, add 1.0 mmol of phenylacetylene followed by 1.1 mmol of aniline.

  • Seal the vial and heat at 80 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). A successful reaction will show the disappearance of the aniline spot. Additionally, inspect the vial visually; AuCl(P(p-Tol)Ph₂) should maintain a pale yellow solution. A rapid color change to deep purple or black indicates premature catalyst decomposition to Au(0) nanoparticles.

Step 4: Isolation and Purification

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify via flash column chromatography using silica gel pre-treated with 1% Triethylamine (Et₃N).

  • Causality: Imine products are highly sensitive to hydrolysis on acidic silica gel. Neutralizing the silica with Et₃N ensures the isolated yield accurately reflects the true catalytic conversion rather than a purification artifact.

Workflow Step1 1. Catalyst Activation AuCl(L) + AgOTf Check1 Validation: AgCl White Ppt Forms Step1->Check1 Step2 2. Filtration Remove AgCl via Celite Check1->Step2 Step3 3. Hydroamination Add Alkyne + Amine Step2->Step3 Check2 Validation: TLC Conversion, No Au(0) Ppt Step3->Check2 Step4 4. Isolation Deactivated Silica Column Check2->Step4

Self-validating experimental workflow for gold-catalyzed hydroamination.

References

[4] Title: Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity Source: nih.gov URL:

[3] Title: Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis Source: rsc.org URL:

[1] Title: Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination Source: beilstein-journals.org URL:

[2] Title: Au···HC Hydrogen Bonds as Design Principle in Gold(I) Catalysis Source: kaust.edu.sa URL:

Sources

Comparative

Chloro[(4-methylphenyl)diphenylphosphine]gold vs. Platinum Catalysts for Alkyne Activation: A Comparative Guide

Executive Summary The electrophilic activation of alkynes (π-acid catalysis) is a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures. For decades, platinum(II) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The electrophilic activation of alkynes (π-acid catalysis) is a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures. For decades, platinum(II) salts (e.g., PtCl₂) served as the benchmark for these transformations. However, the emergence of homogeneous gold(I) catalysis has revolutionized the field.

This guide provides an objective, data-driven comparison between chloro[(4-methylphenyl)diphenylphosphine]gold —a highly tunable, stable gold(I) precatalyst—and traditional platinum(II) catalysts . Designed for application scientists and drug development professionals, this document dissects the mechanistic divergence, comparative performance, and self-validating experimental protocols required to leverage these transition metals effectively.

Mechanistic Framework: The π-Acidity Paradigm

The catalytic superiority of gold(I) over platinum(II) in alkyne activation is deeply rooted in quantum mechanics, specifically relativistic effects[1].

Relativistic Effects & LUMO Modulation

Gold experiences a pronounced relativistic contraction of its 6s orbital and a corresponding expansion of its 5d orbitals. This unique electronic architecture renders cationic gold(I) species exceptionally π-acidic (alkynophilic) but poorly oxophilic[2].

  • Gold(I) Pathway: When the active [Au(P(p-Tol)Ph₂)]⁺ cation coordinates to an alkyne, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the π-system. This facilitates rapid, outer-sphere nucleophilic attack (e.g., by water, alcohols, or amines) at room temperature[3].

  • Platinum(II) Pathway: Theoretical investigations reveal that Pt(II) complexes possess higher LUMO energies and vanishing LUMO densities at the coordinated carbon centers[1]. Consequently, nucleophilic attack on a Pt-coordinated alkyne is kinetically demanding, often requiring elevated temperatures to overcome the activation barrier[4].

Ligand Tuning: The Role of the p-Tolyl Group

In chloro[(4-methylphenyl)diphenylphosphine]gold (Formula: AuCl(P(p-Tol)Ph₂)), the para-methyl group on one of the phenyl rings acts as an electron-donating group via inductive and hyperconjugative effects.

  • Causality: This slightly increases the σ-donicity of the phosphorus atom compared to standard triphenylphosphine (PPh₃). The enhanced electron density stabilizes the gold center, mitigating the risk of premature reduction to catalytically inactive Au(0) nanoparticles, while maintaining sufficient electrophilicity for robust alkyne activation[2].

Catalyst Profiles: Gold(I) vs. Platinum(II)

The following table summarizes the physicochemical and operational differences between the two catalytic systems.

ParameterChloro[(4-methylphenyl)diphenylphosphine]goldPlatinum(II) Chloride (PtCl₂)
Active Oxidation State +1 (d¹⁰ electron configuration)+2 (d⁸ electron configuration)
Activation Requirement Requires Ag(I) salt (e.g., AgOTf) for chloride abstractionUsed directly; neutral complex
Alkynophilicity Extremely HighModerate to High
Oxophilicity Low (Tolerates water/alcohols well)Moderate
Typical Catalyst Loading 1 – 2 mol%5 – 10 mol%
Operating Temperature 20 °C – 40 °C80 °C – 110 °C
Primary Reaction Mode Outer-sphere nucleophilic attackInner/Outer-sphere or Oxidative Addition

Pathway Visualization

The logical relationship between the catalyst choice and the resulting activation pathway is visualized below. Gold(I) operates via a low-barrier cationic pathway, whereas Platinum(II) relies on a higher-barrier neutral pathway.

Mechanism cluster_Au Gold(I) Activation Pathway cluster_Pt Platinum(II) Activation Pathway AuPre AuCl(P(p-Tol)Ph2) Precatalyst AuActive [Au(P(p-Tol)Ph2)]+ Active Cation AuPre->AuActive - AgCl AgSalt AgOTf (Chloride Abstraction) AgSalt->AuActive AuPi η²-Alkyne-Gold Complex (Low LUMO Energy) AuActive->AuPi + Alkyne AuProduct Rapid Outer-Sphere Nucleophilic Attack AuPi->AuProduct PtPre PtCl2 Neutral Catalyst PtPi η²-Alkyne-Pt Complex (High LUMO Energy) PtPre->PtPi + Alkyne PtProduct Slower Inner-Sphere or Oxidative Addition PtPi->PtProduct Thermal Activation

Figure 1: Divergent mechanistic pathways of Gold(I) vs. Platinum(II) in alkyne activation.

Comparative Performance Data

Experimental benchmarking highlights the kinetic advantages of the gold(I) system. Below is a comparison of both catalysts in two standard π-activation workflows: the hydration of terminal alkynes and the cycloisomerization of 1,6-enynes.

Reaction TypeCatalyst SystemLoadingConditionsTimeYield (%)
Hydration of Phenylacetylene AuCl(P(p-Tol)Ph₂) + AgOTf1 mol%MeOH/H₂O, 25 °C1 h>95%
Hydration of Phenylacetylene PtCl₂5 mol%MeOH/H₂O, 80 °C24 h45%
1,6-Enyne Cycloisomerization AuCl(P(p-Tol)Ph₂) + AgSbF₆2 mol%CH₂Cl₂, 25 °C2 h92%
1,6-Enyne Cycloisomerization PtCl₂5 mol%Toluene, 80 °C12 h81%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each procedural step.

Protocol A: Gold(I)-Catalyzed Alkyne Hydration

Objective: Conversion of a terminal alkyne to a methyl ketone via Markovnikov addition.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve AuCl(P(p-Tol)Ph₂) (1.0 mol%) in anhydrous dichloromethane (DCM).

  • Chloride Abstraction: Add Silver Triflate (AgOTf) (1.0 mol%) to the solution. Perform this step in the dark.

    • Causality: Silver salts are highly photosensitive. Photolytic degradation of AgOTf prior to complete chloride abstraction results in incomplete generation of the active [Au(P(p-Tol)Ph₂)]⁺ cation, severely depressing the catalytic turnover frequency (TOF).

  • Filtration (Critical Step): Stir for 10 minutes, then filter the suspension through a 0.2 μm PTFE syringe filter into a clean reaction vessel.

    • Causality: The byproduct, AgCl, is an insoluble precipitate. If left in the mixture, AgCl acts as a heterogeneous nucleation site, promoting the unwanted reduction of Au(I) to inactive Au(0) nanoparticles (visible as a dark mirror on the flask)[2].

  • Substrate Addition: Add the alkyne substrate (1.0 equiv) followed by the nucleophile (H₂O, 2.0 equiv) and a co-solvent (MeOH) to ensure homogeneity. Stir at 25 °C until complete consumption is observed via TLC.

Protocol B: Platinum(II)-Catalyzed Cycloisomerization

Objective: Intramolecular cyclization of a 1,6-enyne.

  • Reaction Assembly: In a pressure tube, combine PtCl₂ (5.0 mol%) and the 1,6-enyne substrate (1.0 equiv).

  • Solvent Selection: Suspend the mixture in anhydrous toluene.

    • Causality: Toluene is chosen as a non-coordinating, high-boiling solvent. Unlike gold(I), Pt(II) complexes are less alkynophilic and coordinate weakly at room temperature[4]. A non-coordinating solvent ensures the solvent does not outcompete the alkyne for the metal's coordination sites.

  • Thermal Activation: Seal the tube and heat to 80 °C for 12–24 hours.

    • Causality: Due to the higher LUMO energy of the Pt-alkyne complex, thermal energy is mandatory to overcome the activation barrier for the subsequent cyclization step[1].

References

  • Fully Relativistic, Comparative Investigation of Gold and Platinum Alkyne Complexes of Relevance for the Catalysis of Nucleophilic Additions to Alkynes Source: Journal of Chemical Theory and Computation (ACS) [Link]

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists Source: MDPI[Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Source: Chemical Reviews (ACS)[Link]

  • Tuning Activity and Selectivity during Alkyne Activation by Gold(I)/Platinum(0) Frustrated Lewis Pairs Source: Organometallics (ACS)[Link]

Sources

Validation

A Comparative Analysis of Ligand Electronic Effects: p-Tolyl vs. Phenyl in Gold(I) Chloride Complexes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of gold(I) catalysis and the design of novel therapeutic agents, the subtle interplay of electronic effects at the metal cent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of gold(I) catalysis and the design of novel therapeutic agents, the subtle interplay of electronic effects at the metal center is paramount. The choice of ancillary ligands, particularly phosphines, can profoundly influence the reactivity, stability, and selectivity of gold(I) complexes. This guide provides an in-depth, objective comparison of the electronic effects of two commonly employed arylphosphine ligands: tri(p-tolyl)phosphine (P(p-tolyl)₃) and triphenylphosphine (PPh₃), within the context of their respective gold(I) chloride complexes, (p-tolyl)₃PAuCl and (Ph₃P)AuCl. Through the synthesis of experimental data and established theoretical frameworks, we will elucidate the nuanced differences imparted by the para-methyl substituent on the tolyl ring.

The Decisive Role of the para-Methyl Group: An Inductive Push

The fundamental difference between the p-tolyl and phenyl ligands lies in the presence of a methyl group at the para-position of the phenyl ring in the former. This seemingly minor structural modification has significant electronic consequences. The methyl group, through a phenomenon known as the inductive effect, donates electron density to the aromatic ring. This increased electron density on the phenyl rings of the P(p-tolyl)₃ ligand is then relayed to the phosphorus atom, making it a more electron-rich and, consequently, a stronger electron-donating ligand compared to PPh₃. This enhanced donor strength directly impacts the properties of the gold(I) center to which it is coordinated.

Quantifying the Electronic Influence: Hammett and Tolman Parameters

To move beyond qualitative descriptions, we can turn to established quantitative measures of electronic effects. The Hammett equation provides a framework for understanding the impact of substituents on the reactivity of aromatic compounds.[1] The para-methyl group possesses a negative Hammett substituent constant (σₚ = -0.17), signifying its electron-donating nature through induction and hyperconjugation.[2]

A more direct measure of a phosphine ligand's net electron-donating ability is the Tolman Electronic Parameter (TEP) .[3][4] The TEP is determined by the A₁ C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex. A more strongly electron-donating ligand leads to increased electron density on the nickel center, which in turn engages in greater π-backbonding to the CO ligands. This increased backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[4]

LigandTolman Electronic Parameter (TEP) (cm⁻¹)
Tri(p-tolyl)phosphine2067.1 (calculated)
Triphenylphosphine2068.9[5]

The lower TEP value for tri(p-tolyl)phosphine confirms its superior electron-donating capability compared to triphenylphosphine.

Experimental Evidence: A Spectroscopic and Structural Comparison

The enhanced electron-donating character of the tri(p-tolyl)phosphine ligand manifests in measurable differences in the spectroscopic and structural properties of its gold(I) chloride complex when compared to the triphenylphosphine analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a highly sensitive probe of the electronic environment of the phosphorus nucleus.[6] A more electron-rich phosphorus atom will be more shielded, resulting in an upfield shift (a lower ppm value) in the ³¹P NMR spectrum.

Complex³¹P NMR Chemical Shift (δ, ppm)
(p-tolyl)₃PAuCl31.8
(Ph₃P)AuCl33.4

The observed upfield shift for (p-tolyl)₃PAuCl is a direct consequence of the increased electron density on the phosphorus atom due to the electron-donating p-methyl groups.

Infrared (IR) Spectroscopy

The strength of the gold-chloride bond is also influenced by the electronic nature of the trans phosphine ligand. A more strongly electron-donating phosphine increases the electron density on the gold(I) center. This enhanced electron density leads to stronger donation into the σ* antibonding orbital of the Au-Cl bond, thereby weakening it. This weakening of the Au-Cl bond is reflected in a lower vibrational stretching frequency (ν(Au-Cl)) in the IR spectrum.

Complexν(Au-Cl) (cm⁻¹)
(p-tolyl)₃PAuClExpected to be < 331
(Ph₃P)AuCl331
X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on bond lengths and angles, offering a definitive look at the structural consequences of the differing electronic effects.[7] An increase in electron donation from the phosphine to the gold center is expected to strengthen the Au-P bond (shortening it) and weaken the trans Au-Cl bond (lengthening it).

Parameter(p-tolyl)₃PAuCl(Ph₃P)AuCl
Au-Cl Bond Length (Å)2.2932.291
Au-P Bond Length (Å)2.2292.235
P-Au-Cl Bond Angle (°)178.6179.9

The crystallographic data reveals a slightly longer Au-Cl bond and a shorter Au-P bond in (p-tolyl)₃PAuCl compared to (Ph₃P)AuCl. These subtle yet significant differences provide concrete evidence for the enhanced electron-donating ability of the tri(p-tolyl)phosphine ligand. Both complexes exhibit a nearly linear coordination geometry around the gold(I) center, which is characteristic of d¹⁰ metal complexes.[8]

Visualizing the Electronic and Experimental Workflow

electronic_effect cluster_ligand Ligand Electronic Properties cluster_complex Gold(I) Complex Properties p-tolyl p-Tolyl Group (Electron-Donating CH₃) P_tolyl P(p-tolyl)₃ (More Electron-Rich P) p-tolyl->P_tolyl Inductive Effect phenyl Phenyl Group (Reference) P_phenyl P(Ph)₃ (Less Electron-Rich P) phenyl->P_phenyl Au_tolyl (p-tolyl)₃PAuCl P_tolyl->Au_tolyl Coordination Au_phenyl (Ph₃P)AuCl P_phenyl->Au_phenyl Coordination Upfield ³¹P Shift\nWeaker Au-Cl Bond\nShorter Au-P Bond Upfield ³¹P Shift Weaker Au-Cl Bond Shorter Au-P Bond Au_tolyl->Upfield ³¹P Shift\nWeaker Au-Cl Bond\nShorter Au-P Bond Downfield ³¹P Shift\nStronger Au-Cl Bond\nLonger Au-P Bond Downfield ³¹P Shift Stronger Au-Cl Bond Longer Au-P Bond Au_phenyl->Downfield ³¹P Shift\nStronger Au-Cl Bond\nLonger Au-P Bond

Caption: Inductive effect of the p-tolyl group and its consequences.

experimental_workflow Start Synthesis of (PR₃)AuCl Complexes Synthesis HAuCl₄ + 2 PR₃ → (PR₃)AuCl + R₃PO + 3 HCl Start->Synthesis Purification Filtration & Washing Synthesis->Purification Characterization Characterization Purification->Characterization NMR ³¹P NMR Spectroscopy Characterization->NMR IR IR Spectroscopy Characterization->IR Xray X-ray Crystallography Characterization->Xray Data Comparative Data Analysis NMR->Data IR->Data Xray->Data Conclusion Elucidation of Electronic Effects Data->Conclusion

Caption: Generalized experimental workflow for comparison.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the synthesis and characterization of the gold(I) phosphine chloride complexes.

Synthesis of (Aryl)₃PAuCl Complexes

This procedure is adapted from the established synthesis of (Ph₃P)AuCl and is applicable to the synthesis of (p-tolyl)₃PAuCl with appropriate molar mass adjustments.[8]

Materials:

  • Chloroauric acid (HAuCl₄·3H₂O)

  • Triphenylphosphine or Tri(p-tolyl)phosphine

  • 95% Ethanol

Procedure:

  • Dissolve chloroauric acid in 95% ethanol.

  • In a separate flask, dissolve two equivalents of the respective phosphine ligand in 95% ethanol.

  • Slowly add the phosphine solution dropwise to the stirred chloroauric acid solution at room temperature.

  • A white precipitate of the (Aryl)₃PAuCl complex will form immediately.

  • Continue stirring for 30 minutes to ensure complete reaction.

  • Collect the white solid by vacuum filtration.

  • Wash the precipitate thoroughly with ethanol to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield the pure (Aryl)₃PAuCl complex.

Causality: The phosphine acts as both a reducing agent (reducing Au(III) to Au(I)) and a ligand. The use of two equivalents of phosphine ensures the complete reduction of the gold precursor and subsequent coordination to the resulting gold(I) center. The product precipitates from the ethanol solution due to its lower solubility.

Characterization by ³¹P NMR Spectroscopy

Procedure:

  • Prepare a solution of the gold(I) complex in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

  • Acquire the ³¹P{¹H} NMR spectrum using a standard NMR spectrometer.

  • Reference the spectrum externally to 85% H₃PO₄ (δ = 0.0 ppm).

Causality: The chemical shift of the phosphorus-31 nucleus is highly sensitive to its local electronic environment. Proton decoupling (¹H) is employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp resonance for the phosphine ligand.

Characterization by IR Spectroscopy

Procedure:

  • Prepare a sample of the complex, typically as a KBr pellet or a Nujol mull.

  • Record the IR spectrum over the range of 4000-200 cm⁻¹.

  • Identify the Au-Cl stretching vibration, which is expected in the far-IR region (typically 300-350 cm⁻¹).

Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds. The position of the Au-Cl stretching band provides a direct measure of the bond strength.

Characterization by X-ray Crystallography

Procedure:

  • Grow single crystals of the complex suitable for X-ray diffraction, typically by slow evaporation of a solvent or by vapor diffusion.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer with monochromatic X-ray radiation (e.g., Mo Kα).

  • Solve and refine the crystal structure using appropriate software packages.

Causality: The diffraction pattern of X-rays by the electron clouds of the atoms in a crystal lattice allows for the determination of the precise three-dimensional arrangement of atoms, including bond lengths and angles.

Conclusion and Implications

The collective experimental and theoretical evidence unequivocally demonstrates that the tri(p-tolyl)phosphine ligand is a stronger electron donor than triphenylphosphine in the context of gold(I) chloride complexes. This is a direct result of the inductive effect of the para-methyl substituents. This enhanced electron-donating ability leads to:

  • An upfield shift in the ³¹P NMR spectrum.

  • A predicted decrease in the Au-Cl IR stretching frequency.

  • A shortening of the Au-P bond and a lengthening of the Au-Cl bond, as confirmed by X-ray crystallography.

For researchers in catalysis and drug development, understanding these subtle electronic modulations is critical. A more electron-rich gold center, as in the (p-tolyl)₃PAuCl complex, may exhibit enhanced catalytic activity in reactions where the gold acts as a π-acid, due to increased back-donation. Conversely, the lability of the Au-Cl bond could be a key factor in reactions proceeding via cationic gold intermediates. In medicinal chemistry, these electronic differences can influence the binding affinity of the gold complex to biological targets and affect its overall pharmacological profile. The choice between a p-tolyl and a phenyl-substituted phosphine ligand, therefore, is not arbitrary but a strategic decision to fine-tune the electronic properties of the gold(I) center for a specific application.

References

  • A Comparative Guide: Tris(p-tolyl)stibine vs. Triphenylphosphine as Ligands in Catalysis - Benchchem.
  • (Triphenylphosphine)gold(I) Chloride - ResearchGate.
  • Chloro(triphenylphosphine)gold(I) - Wikipedia. Available at: [Link]

  • Mechanisms for the room-temperature synthesis of gold nanoparticles within silica monoliths through irradiation techniques.
  • A monoclinic polymorph of gold(I): crystal structure and Hirshfeld surface analysis - PMC. Available at: [Link]

  • Electronic and Steric Effects in Gold(I) Phosphine ThiolateComplexes - National Open Access Monitor, Ireland. Available at: [Link]

  • 19.2: Phosphines - Chemistry LibreTexts. Available at: [Link]

  • Tolman electronic parameter - Wikipedia. Available at: [Link]

  • Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles - Vanderbilt University. Available at: [Link]

  • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. Available at: [Link]

  • Electronic Properties of a Cationic Triphenylphosphine Ligand Decorated with a (η5-C5H5)Fe Group in Late-Transition-Metal Complexes | Organometallics - ACS Publications. Available at: [Link]

  • Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - ACS Publications. Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

  • Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC. Available at: [Link]

  • Hammett equation - Wikipedia. Available at: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available at: [Link]

  • gold(I): crystal structure, Hirshfeld surface analysis and computational study - IUCr Journals. Available at: [Link]

  • Crystal structure of chloro[tris(2-furyl)phosphine]gold(I), (C4H3O)3 PAuCl - ResearchGate. Available at: [Link]

  • (PDF) Tri-p-tolylphosphine - ResearchGate. Available at: [Link]

  • A survey of Hammett para constants for many substituents. Rationalizing differences in Hammett constants using structural factors. Families of Hammett constants. - YouTube. Available at: [Link]

  • Unit 4: Free Energy Relationships. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Reproducible Cyclization Yields with Chloro[(4-methylphenyl)diphenylphosphine]gold(I)

Introduction: The Quest for Consistency in Gold Catalysis Homogeneous gold catalysis has revolutionized the synthesis of complex molecular architectures, providing efficient pathways to valuable carbocycles and heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Consistency in Gold Catalysis

Homogeneous gold catalysis has revolutionized the synthesis of complex molecular architectures, providing efficient pathways to valuable carbocycles and heterocycles.[1] The exceptional ability of gold(I) complexes to act as soft, carbophilic π-acids allows for the activation of alkynes, allenes, and alkenes under remarkably mild conditions.[2] This has made gold-catalyzed cyclization a cornerstone in natural product synthesis and drug discovery.

However, as with any high-performance catalytic system, the question of reproducibility is paramount. For researchers in academic and industrial settings, particularly in drug development where process control is critical, consistent yields are not just desirable—they are essential. This guide provides an in-depth analysis of chloro[(4-methylphenyl)diphenylphosphine]gold(I), a common and effective precatalyst, focusing on the factors that govern the reproducibility of its cyclization yields. We will objectively compare its performance with key alternatives, supported by experimental data, and provide robust protocols to empower researchers to achieve maximal consistency in their own work.

Catalyst Profile: Chloro[(4-methylphenyl)diphenylphosphine]gold(I)

Chloro[(4-methylphenyl)diphenylphosphine]gold(I), also known as diphenyl(p-tolyl)phosphine gold(I) chloride, is a stable, solid, and air-tolerant gold(I) precatalyst. Its structure consists of a central gold(I) atom linearly coordinated to a chloride ion and the phosphorus atom of a diphenyl(p-tolyl)phosphine ligand.

The true value of this catalyst lies in the nuanced properties of its phosphine ligand. Compared to the ubiquitous triphenylphosphine (PPh₃), the diphenyl(p-tolyl)phosphine ligand features a methyl group at the para-position of one of the phenyl rings. This seemingly minor modification has significant electronic consequences:

  • Enhanced Electron-Donating Ability: The methyl group is weakly electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, which in turn makes the gold center slightly more electron-rich compared to its PPh₃ counterpart.[3] This can influence the kinetics of the catalytic cycle, potentially affecting reaction rates and catalyst stability.

  • Minimal Steric Change: The para-substitution means the steric bulk around the phosphorus and gold centers is nearly identical to that of PPh₃. This allows for a focused study of electronic effects without confounding steric factors.[3]

Like most phosphine-gold chloride complexes, it is not the catalytically active species itself. It requires in situ activation through the abstraction of the chloride ligand by a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf) to generate the highly electrophilic cationic gold(I) species, [(p-tolyl)Ph₂P-Au]⁺, which enters the catalytic cycle.[4]

Comparative Performance and the Determinants of Reproducibility

The performance of any gold catalyst is a function of the ligand, the activation method, and the reaction conditions. Reproducibility issues often arise from subtle variations in these parameters.

Performance in a Benchmark Reaction: Intramolecular Hydroarylation

To contextualize the performance of chloro[(4-methylphenyl)diphenylphosphine]gold(I), we can compare it to other common gold(I) precatalysts in a representative intramolecular hydroarylation reaction. The data below is a composite of typical results reported in the literature for similar transformations.

PrecatalystLigand TypeTypical Yield (%)Key Observations
Chloro(triphenylphosphine)gold(I) Standard Triarylphosphine85-95%The benchmark catalyst. Reliable and effective for many substrates, but can be less active than more electron-rich or bulkier analogues.
Chloro[(4-methylphenyl)diphenylphosphine]gold(I) Electron-Rich Phosphine90-98%Often shows slightly higher activity and yields compared to the PPh₃ analogue, attributable to the enhanced electron-donating nature of the ligand which can stabilize the cationic gold center.[3]
[IPrAuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) N-Heterocyclic Carbene (NHC)>95%Generally considered among the most active and stable gold catalysts. The strong σ-donating NHC ligand creates a robust catalyst, often leading to very high yields and tolerance to a wider range of functional groups.[1]
Core Factors Influencing Yield Reproducibility
  • Catalyst Activation and the "Silver Effect": The generation of the active cationic catalyst is the most critical and variable step.

    • Choice of Silver Salt: The counter-anion from the silver salt (e.g., SbF₆⁻, BF₄⁻, OTf⁻) becomes the counter-anion for the active gold catalyst. Weakly coordinating anions are essential, as more coordinating anions can bind to the gold center and inhibit catalysis.[4] Inconsistent yields can often be traced back to using different silver salts between experiments.

    • The "Silver Effect": Residual silver salts can have a detrimental impact. Excess silver ions can catalyze side reactions or lead to the formation of less active polynuclear gold species.[4] For maximal reproducibility, it is crucial to use a stoichiometric amount (or a slight substoichiometric amount, e.g., 0.95 eq) of the silver activator relative to the gold precatalyst or to physically remove the AgCl precipitate by filtration before adding the substrate.[4]

  • Ligand Stability and Catalyst Decomposition: The Au-P bond is relatively labile.[5][6] While necessary for the catalytic cycle, this can also be a pathway to deactivation. The slightly more electron-donating nature of the diphenyl(p-tolyl)phosphine ligand can lead to a more stable cationic gold complex compared to PPh₃, potentially reducing the rate of decomposition and improving yield consistency. However, all phosphine-gold catalysts are susceptible to oxidation or disproportionation, especially at elevated temperatures or over long reaction times.

  • Solvent and Substrate Purity: Gold catalysts are powerful Lewis acids and can be sensitive to impurities.

    • Solvent: Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common, but their quality matters. Stabilizers in commercial solvents or trace amounts of water or acid can interact with the catalyst. Water, for instance, can facilitate the crucial protodeauration step but can also lead to hydration side products in some reactions.[7] Using freshly distilled or high-purity anhydrous solvents is key.

    • Substrate: Trace impurities in the starting material (e.g., unreacted amines, acids, or other nucleophiles from previous steps) can poison the catalyst, leading to stalled reactions and low yields. Rigorous purification of substrates is non-negotiable for reproducible results.

Experimental Protocols for Rigorous Evaluation

A self-validating system requires meticulous and standardized protocols. The following sections provide detailed methodologies for catalyst synthesis and a benchmark cyclization reaction.

Protocol 1: Synthesis of Chloro[(4-methylphenyl)diphenylphosphine]gold(I)

This procedure is adapted from standard methods for preparing (phosphine)gold(I) chloride complexes.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Diphenyl(p-tolyl)phosphine

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Deionized water

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • In a 100 mL Schlenk flask under an argon atmosphere, dissolve tetrachloroauric(III) acid trihydrate (394 mg, 1.0 mmol) in 20 mL of a 1:1 mixture of deionized water and ethanol. The solution will be bright yellow.

  • In a separate flask, prepare a solution of diphenyl(p-tolyl)phosphine (552 mg, 2.0 mmol, 2.0 equivalents) in 20 mL of warm ethanol.

  • Slowly add the phosphine solution to the stirring chloroauric acid solution at room temperature over 15 minutes.

  • A white precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid sequentially with ethanol (2 x 20 mL), deionized water (2 x 20 mL), and finally a small amount of cold ethanol.

  • Dry the product under high vacuum to yield chloro[(4-methylphenyl)diphenylphosphine]gold(I) as a stable white powder.

Protocol 2: Benchmark Intramolecular Hydroarylation of an Alkyne

This protocol provides a framework for comparing catalyst performance and ensuring reproducibility.

Materials:

  • Chloro[(4-methylphenyl)diphenylphosphine]gold(I) (Precatalyst A)

  • Chloro(triphenylphosphine)gold(I) (Precatalyst B)

  • [IPrAuCl] (Precatalyst C)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Substrate (e.g., 1-(but-3-yn-1-yl)-2-vinylbenzene)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Internal standard (e.g., dodecane) for GC/NMR analysis

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Catalyst Activation (Strictly Controlled): In a glovebox or under a strict argon atmosphere, add the gold precatalyst (0.01 mmol, 2 mol%) and AgSbF₆ (3.4 mg, 0.01 mmol, 2 mol%) to a vial. Add 2.0 mL of anhydrous DCE. Stir the mixture at room temperature for 30 minutes in the dark to allow for complete chloride abstraction and precipitation of AgCl.

  • Reaction Setup: In a separate vial, dissolve the alkyne substrate (0.5 mmol) and the internal standard (0.25 mmol) in 3.0 mL of anhydrous DCE.

  • Initiation and Monitoring: Draw up the supernatant from the catalyst activation vial (leaving the AgCl precipitate behind) and add it to the substrate solution. Start a timer immediately. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h) and analyzing by GC or ¹H NMR to determine the conversion and yield.

  • Workup: Once the reaction is complete (as determined by monitoring), quench the reaction by filtering the mixture through a short plug of silica gel, eluting with dichloromethane.

  • Analysis: Concentrate the filtrate under reduced pressure and determine the isolated yield of the cyclized product. Compare the kinetic profiles and final yields for each of the three precatalysts.

Visualization of Key Processes

To better understand the experimental logic and the underlying chemistry, the following diagrams illustrate the catalytic cycle and a robust workflow for catalyst evaluation.

Catalytic Cycle cluster_0 Catalytic Cycle AuLCl [L-Au-Cl] Precatalyst Active_Catalyst [L-Au]⁺X⁻ Active Catalyst AuLCl->Active_Catalyst - AgCl AgX AgX (e.g., AgSbF₆) AgX->AuLCl Pi_Complex π-Complex Formation Active_Catalyst->Pi_Complex Cyclization Nucleophilic Attack (Cyclization) Pi_Complex->Cyclization Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Product Product Vinyl_Gold->Product Regenerates [L-Au]⁺X⁻ Protodeauration Protodeauration Substrate Substrate (Alkyne/Enyne) Substrate->Pi_Complex H_Source H⁺ Source (e.g., trace H₂O) H_Source->Vinyl_Gold

Caption: General catalytic cycle for gold(I)-catalyzed cyclization.

Experimental Workflow cluster_1 Workflow for Reproducibility and Comparison Start Define Substrate & Reaction Catalyst_Prep Synthesize or Procure Precatalysts (A, B, C) Start->Catalyst_Prep Activation In Situ Activation (AuCl + AgX) Standardized Conditions Catalyst_Prep->Activation Reaction Run Parallel Reactions (Same Temp, Conc., Solvent Batch) Activation->Reaction Monitoring Monitor Kinetics (GC or NMR) Reaction->Monitoring Analysis Calculate Yields & Compare Rates Monitoring->Analysis Conclusion Assess Reproducibility & Performance Analysis->Conclusion

Caption: Workflow for comparative evaluation of gold catalysts.

Conclusion and Recommendations

Chloro[(4-methylphenyl)diphenylphosphine]gold(I) is a highly effective and reliable precatalyst for a multitude of cyclization reactions. Its performance often meets or slightly exceeds that of the parent triphenylphosphine-based catalyst, making it an excellent choice for general use. While robust NHC-ligated gold complexes may offer superior performance in particularly challenging cases, their higher cost and different reactivity profiles may not always be necessary.

Achieving high reproducibility with any gold catalyst is not a matter of chance, but of control. For researchers and drug development professionals using chloro[(4-methylphenyl)diphenylphosphine]gold(I), we recommend the following:

  • Standardize Activation: Always use the same silver salt from the same supplier and a fixed, stoichiometric ratio of Ag:Au. To eliminate the "silver effect," consider filtering off the AgCl precipitate before initiating the reaction.

  • Ensure Purity: Use freshly purified substrates and high-purity anhydrous solvents for every reaction. Small variations in impurities are a major source of inconsistent results.

  • Control the Environment: Run reactions under a strictly inert atmosphere to prevent catalyst oxidation. Maintain consistent temperature control, as small fluctuations can alter reaction rates and selectivity.

  • Document Everything: Keep meticulous records of reagent sources, solvent batches, reaction times, and temperatures to help troubleshoot any inconsistencies that may arise.

By adhering to these principles of scientific integrity and methodological rigor, researchers can harness the full synthetic power of gold catalysis with confidence, ensuring that their results are not only successful but also reliably reproducible.

References

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature, 446(7134), 395–403. [Link]

  • Adnan, R. H., & Bakar, F. A. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science, 7(15), 2000898. [Link]

  • Adnan, R. H., & Bakar, F. A. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science, 7(15), 2000898*. [Link]

  • Frenzel, T., et al. (2022). Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I). Acta Crystallographica Section E: Crystallographic Communications, 78(10). [Link]

  • Saito, S., et al. (2018). Substituent Effects in the Cyclization of Yne-Diols Catalyzed by Gold Complexes Featuring L2/Z-Type Diphosphinoborane Ligands. Organometallics, 37(21), 4047–4054. [Link]

  • Dorel, R., & Echavarren, A. M. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis. Chemical Science, 12(12), 4329–4337. [Link]

  • Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002–5005. [Link]

  • Dorel, R., & Echavarren, A. M. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis. Chemical Science, 12(12), 4329-4337*. [Link]

  • Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: Catalysis by Gold and Platinum. Angewandte Chemie International Edition, 46(19), 3410-3449. [Link]

  • Fomina, L., et al. (2023). Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities. Molecules, 28(10), 4153. [Link]

  • Toste, F. D., & Gessner, V. H. (2014). Development of Enantioselective Gold(I) Catalysis. Accounts of Chemical Research, 47(3), 889–901. [Link]

  • Taniguchi, N., et al. (2024). Asymmetric Cyclization Catalyzed by a Chiral Phosphoric Acid–Gold(I) Hybrid Complex as a Multifunctional Catalyst. Bulletin of the Chemical Society of Japan. [Link]

  • Gule, N. P., & Van der Westhuizen, J. H. (2015). Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis. The Chemical Record, 15(5), 896–927. [Link]

  • Zhang, J., & Schmalz, H.-G. (2025). Gold-catalyzed polyene cyclization and its application in the total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Lee, Y.-C., et al. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules, 29(2), 346. [Link]

  • Osaka University. (n.d.). Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetric [4+2] Cycloaddition. Retrieved from [Link]

Sources

Validation

Cost-Benefit Analysis of Chloro[(4-methylphenyl)diphenylphosphine]gold vs. Alternative Gold Catalysts

Executive Summary Gold(I) catalysis has become a cornerstone of modern synthetic chemistry, offering unparalleled efficiency in the carbophilic activation of alkynes, allenes, and alkenes[1]. However, the commercial viab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gold(I) catalysis has become a cornerstone of modern synthetic chemistry, offering unparalleled efficiency in the carbophilic activation of alkynes, allenes, and alkenes[1]. However, the commercial viability and catalytic turnover of these reactions depend heavily on the choice of the ancillary ligand.

This guide provides an objective, data-driven comparison between chloro[(4-methylphenyl)diphenylphosphine]gold —commonly denoted as AuCl(PPh₂(p-Tol))—and two benchmark alternatives: the ubiquitous baseline AuCl(PPh₃) and the high-performance N-heterocyclic carbene (NHC) complex IPrAuCl . By analyzing the subtle electronic effects, steric parameters, and cost profiles, researchers and drug development professionals can make informed decisions when optimizing homogeneous gold(I) workflows.

Mechanistic Causality: The Role of Subtle Ligand Tuning

In gold(I) catalysis, the metal center acts as a soft Lewis acid. The catalytic cycle requires the generation of a highly electrophilic, cationic [LAu]+ species, which coordinates to the unsaturated carbon-carbon bond, activating it toward nucleophilic attack.

The structural difference between AuCl(PPh₃) and AuCl(PPh₂(p-Tol)) is minimal—a single methyl group in the para position of one phenyl ring. However, this structural tweak introduces a critical inductive effect [2]. The para-methyl group donates electron density into the aromatic ring, which subsequently increases the σ-donating ability of the phosphorus atom.

Why does this matter experimentally? During the rate-determining protodeauration step (the release of the product and regeneration of the catalyst), the gold center transitions through highly reactive intermediates. The enhanced σ-donation from the p-tolyl group stabilizes the cationic gold center better than a standard triphenylphosphine ligand, preventing off-cycle catalyst deactivation (such as the formation of unreactive bis-gold complexes) without increasing the steric bulk[2]. Conversely, moving to an NHC ligand like IPr provides massive electron donation and extreme steric shielding, which fundamentally alters the reaction's regioselectivity.

LigandLogic Base AuCl(PPh3) Baseline σ-Donor Low Cost Target AuCl(PPh2(p-Tol)) Enhanced σ-Donor Balanced Cost/Performance Base->Target Add p-methyl group (Inductive effect) NHC IPrAuCl Strong σ-Donor / Bulky High Cost Target->NHC Switch to Carbene (Major electronic shift) Benefit1 Higher TON vs PPh3 Target->Benefit1 Stabilizes cationic Au(I) Benefit2 Distinct selectivity vs NHC Target->Benefit2 Maintains low steric bulk

Ligand tuning logic in gold(I) catalysis based on electronic and steric effects.

Quantitative Cost-Benefit & Performance Analysis

When scaling up a synthetic route, the choice of catalyst is a balance between Turnover Number (TON), Turnover Frequency (TOF), and reagent cost.

  • AuCl(PPh₃) is the most cost-effective entry point but often suffers from low TON, requiring 3–5 mol% loading to drive reactions to completion[1].

  • AuCl(PPh₂(p-Tol)) occupies the optimal middle-ground. The subtle electronic stabilization allows for lower catalyst loadings (1–3 mol%) and faster reaction times, offsetting its slightly higher procurement cost[2].

  • IPrAuCl delivers exceptional performance at sub-1 mol% loadings but carries a prohibitive cost for early-stage screening and requires distinct optimization due to its massive steric profile (%Vbur)[3].

Catalyst Comparison Table
MetricAuCl(PPh₃)AuCl(PPh₂(p-Tol))IPrAuCl
Ligand Class TriarylphosphineMixed ArylphosphineN-Heterocyclic Carbene
Steric Bulk Tolman Angle ~145°Tolman Angle ~145°%Vbur ~30% (Highly Bulky)
Electronic Profile Baseline σ-DonationEnhanced σ-DonationVery Strong σ-Donation
Typical Loading 3 - 5 mol%1 - 3 mol%0.5 - 1 mol%
Relative Cost Low ($)Moderate ( )High ( )
Primary Use Case Benchmark screeningOptimized cycloisomerizationsChallenging activations

Experimental Methodology: Self-Validating Cycloisomerization Protocol

To objectively evaluate the performance of AuCl(PPh₂(p-Tol)) against its alternatives, researchers commonly utilize the cycloisomerization of 1,6-enynes. The following protocol is designed as a self-validating system : it incorporates visual and analytical checkpoints to ensure the catalytic cycle is actively turning over.

Reagents & Materials
  • Precatalyst : Chloro[(4-methylphenyl)diphenylphosphine]gold (2.0 mol%)

  • Activator : Silver trifluoromethanesulfonate (AgOTf) (2.0 mol%)

  • Substrate : Standard 1,6-enyne (1.0 equiv, 0.5 mmol)

  • Solvent : Anhydrous Dichloromethane (DCM), 5.0 mL

Step-by-Step Workflow
  • In Situ Catalyst Activation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve the AuCl(PPh₂(p-Tol)) precatalyst in 2.0 mL of anhydrous DCM. Add AgOTf wrapped in aluminum foil (to prevent photolytic degradation of the silver salt)[1].

  • Self-Validation Checkpoint 1 (Visual) : Stir the mixture at room temperature for 5–10 minutes. The rapid formation of a cloudy white precipitate (AgCl) is the physical validation that chloride abstraction has occurred, successfully generating the active [LAu]+ OTf- catalyst[1].

  • Substrate Addition : Filter the active catalyst solution through a short pad of Celite directly into a separate flask containing the 1,6-enyne dissolved in 3.0 mL of DCM. Causality: Removing the AgCl precipitate prevents off-target silver-catalyzed side reactions.

  • Reaction Monitoring : Stir at room temperature.

  • Self-Validation Checkpoint 2 (Analytical) : Monitor via TLC (Hexanes/EtOAc) every 15 minutes. If using AuCl(PPh₃), the reaction may stall at ~80% conversion due to catalyst decay. The enhanced stability of the AuCl(PPh₂(p-Tol)) catalyst should drive the reaction to >95% conversion within the same timeframe[2].

  • Quenching & Purification : Once complete, quench the reaction by adding 0.1 mL of triethylamine to neutralize the cationic gold species. Concentrate under reduced pressure and purify via flash chromatography.

CatalyticCycle Precat Precatalyst LAuCl Active Active Catalyst [LAu]+ X- Precat->Active + AgX (e.g., AgOTf) - AgCl (Precipitate) PiComp π-Alkyne Complex [LAu(alkyne)]+ Active->PiComp + Substrate (Alkyne) Vinyl Vinylgold Intermediate (After Nu: attack) PiComp->Vinyl + Nucleophile Product Product Release Regenerated [LAu]+ Vinyl->Product Protodeauration Product->Active Catalytic Turnover

Gold(I)-catalyzed alkyne activation cycle highlighting in situ catalyst activation.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Chloro[(4-methylphenyl)diphenylphosphine]gold

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Chloro[(4-methylphenyl)diphenylphosphine]gold. As a valuable organogold catalyst in modern synthetic chemistry, its effect...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Chloro[(4-methylphenyl)diphenylphosphine]gold. As a valuable organogold catalyst in modern synthetic chemistry, its effective management from benchtop to final disposal is paramount. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond simple checklists to explain the scientific reasoning behind each procedural step, empowering researchers to make informed and safe decisions.

Core Principle: Hazard-Aware Waste Management

Proper disposal begins with a thorough understanding of the compound's hazard profile. Chloro[(4-methylphenyl)diphenylphosphine]gold is not a single-entity risk; its hazards are a composite of its core components: the gold metal center, the chlorinated ligand, and the organophosphine structure.

Hazard Identification Summary

Hazard ClassDescriptionRationale & Primary Concern
Skin & Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]Direct contact with the solid or its solutions can cause chemical burns and significant eye damage.
Respiratory Irritant May cause respiratory irritation (H335) if inhaled as a dust.[2][3]Fine powders can be easily aerosolized, leading to irritation of the respiratory tract.
Heavy Metal Waste Contains gold, a heavy metal.While gold itself has low toxicity, its compounds are regulated as heavy metal waste. Improper disposal can contaminate soil and water systems.[4]
Halogenated Organic Contains a chloro- ligand.Waste containing this compound must be classified as halogenated.[5] This is critical because co-mingling with non-halogenated waste contaminates the entire stream, and incineration requires special scrubbers to neutralize the resulting hydrogen chloride gas.[2][6]
Organophosphorus Cmpd. Contains a phosphine ligand.Thermal decomposition (e.g., during incineration) will produce oxides of phosphorus, which are hazardous air pollutants and require specialized abatement systems.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or in solution, establishing a safe working environment is critical. This involves both engineering controls and appropriate PPE.

Engineering Controls:

  • Fume Hood: Always handle the solid compound and prepare its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[2]

Personal Protective Equipment (PPE) Protocol

EquipmentSpecificationJustification
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[2]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Dispose of gloves immediately after handling or if contamination is suspected.[7]
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Use a NIOSH-approved respirator if dust formation is unavoidable.For nuisance exposures, a P95 or P1 particle respirator is recommended.[7]

On-Site Waste Management: A Step-by-Step Protocol

The "cradle-to-grave" responsibility for hazardous waste begins at the point of generation.[8] Meticulous segregation and labeling are the cornerstones of a compliant disposal program.

Step 1: Waste Stream Identification and Segregation

All waste containing Chloro[(4-methylphenyl)diphenylphosphine]gold must be designated as a single, dedicated waste stream: "Halogenated Organic Waste with Heavy Metals."

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexanes, ethyl acetate).[6]

  • DO NOT mix with other heavy metal waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[9]

  • DO NOT dispose of any amount down the drain.[9][10]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) carboys are suitable for liquid waste. For solid waste, use a clearly marked, sealable pail or wide-mouth bottle.[5]

  • Affix a Hazardous Waste Label: Before adding any waste, place a completed hazardous waste label on the container.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Chloro[(4-methylphenyl)diphenylphosphine]gold" and any solvents present.

    • The specific hazards: "Irritant," "Toxic," "Contains Heavy Metals."

    • The date of first accumulation.

Step 3: Accumulating Different Waste Forms
  • Solid Waste: Collect all materials contaminated with the compound in a designated solid waste container. This includes:

    • Unused or expired reagent.

    • Contaminated gloves, weigh paper, and pipette tips.

    • Used silica gel from chromatography.

  • Liquid Waste: Collect all solutions in a designated liquid waste container.

    • Spent reaction mixtures.

    • Contaminated solvents (e.g., dichloromethane, chloroform) used to dissolve or transfer the compound. Remember, adding even a small amount of this chlorinated compound to a solvent renders the entire volume a halogenated waste stream.[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of the laboratory personnel, away from general traffic, and ideally within secondary containment to mitigate spills.[5]

Final Disposal and Decontamination

Once the waste container is full, it must be transferred to your institution's EHS department for final disposal. The most appropriate and environmentally sound method for this specific compound is high-temperature incineration at a licensed hazardous waste facility.

Disposal Pathway Decision Workflow

G cluster_lab In-Lab Waste Management cluster_disposal Final Disposal Pathway Generate Generate Waste (Solid or Liquid) Label Select & Label Container: 'Halogenated Organic w/ Heavy Metals' Generate->Label Segregate Segregate Waste: - Solids (gloves, silica) - Liquids (solvents) Label->Segregate Store Store in SAA (Keep Container Closed) Segregate->Store EHS Transfer to EHS for Disposal Store->EHS Incinerate Primary Method: High-Temp Incineration EHS->Incinerate Default & Safest Route Recover Alternative (High Concentration): Precious Metal Recovery EHS->Recover Economically Viable? Landfill Prohibited Method: Landfill EHS->Landfill

Caption: Decision workflow for handling and disposing of organogold waste.

Rationale for Incineration: A specialized chemical incinerator equipped with an afterburner and a scrubber is the recommended disposal method.[7]

  • Destruction of Organics: The high temperature effectively destroys the toxic organophosphine ligand.

  • Containment of Byproducts: The afterburner and scrubber systems are essential for neutralizing and capturing the hazardous decomposition products, including hydrogen chloride gas, phosphorus oxides, and heavy metal particulates (gold).[2]

Precious Metal Recovery: For waste streams with a high concentration of gold, reclamation by a licensed precious metal recycler is a viable and sustainable alternative.[9] These facilities have specialized processes to recover the gold, preventing it from being lost in the waste stream.

Emergency Procedures: Spills and Exposures

Small Spill of Solid Material:

  • Evacuate personnel from the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[7]

  • Place the spilled material and all cleanup supplies into a designated hazardous waste container.

  • Clean the spill area with soap and water.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

References

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Phosphine. [Link]

  • Miller Recycling. Scrap Metal Recycling & the EPA—What Consumers Should Know. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Case Western Reserve University. Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]

  • Environmental Health and Safety, University of California, Berkeley. Safe handling of organolithium compounds in the laboratory. [Link]

  • ALS Global. RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Phosphine. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Handling Waste. [Link]

  • Asia Industrial Gases Association (AIGA). CODE OF PRACTICE PHOSPHINE. [Link]

  • Air Liquide. SAFETY DATA SHEET Phosphine. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • U.S. Environmental Protection Agency. Metals. [Link]

  • Occupational Safety and Health Administration (OSHA). PHOSPHINE (As P) Method ID-180. [Link]

  • Hazardous Waste Experts. Which Substances Make Up the RCRA 8 Metals?. [Link]

  • Wiley Online Library. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

Sources

Handling

Personal protective equipment for handling Chloro[(4-methylphenyl)diphenylphosphine]gold

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. Chloro[(4-methylphenyl)diphenylphosphine]gold (CAS 107198-68-5) is a highly specialized organometal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. Chloro[(4-methylphenyl)diphenylphosphine]gold (CAS 107198-68-5) is a highly specialized organometallic complex utilized extensively in cross-coupling catalysis and advanced drug development. However, the exact chemical properties that make it an exceptional catalyst—its lipophilicity and high affinity for soft nucleophiles—also dictate its biological toxicity.

To build a truly safe laboratory environment, researchers must understand the causality behind safety protocols. This guide provides a self-validating operational framework for handling this compound, ensuring that every protective measure is grounded in rigorous scientific logic.

Mechanistic Toxicology: Understanding the Hazard

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand how the chemical interacts with human biology. While specific toxicological data for the p-tolyl derivative is highly specialized, it shares an identical hazard profile with its structural analog, chloro(triphenylphosphine)gold(I) .

The toxicity of phosphine gold(I) complexes is driven by two sequential mechanisms:

  • Lipophilic Transport: The (4-methylphenyl)diphenylphosphine ligand significantly increases the molecule's lipophilicity. If exposed to the skin, this allows the complex to rapidly penetrate the epidermal layer and cellular membranes .

  • Mitochondrial Disruption: Once intracellular, the Au(I) center acts as a "soft acid," aggressively binding to soft bases like biological thiols. It specifically targets mitochondrial enzymes such as thioredoxin reductase (TrxR). This binding inhibits mitochondrial respiration at Site II, leading to rapid ATP depletion, reactive oxygen species (ROS) generation, and cellular apoptosis .

ToxicityPathway A Chloro[(4-methylphenyl)diphenylphosphine]gold Exposure B Epidermal & Cellular Penetration (Driven by Lipophilic Ligand) A->B C Mitochondrial Localization B->C D Au(I) Binding to Mitochondrial Thiols (e.g., Thioredoxin Reductase) C->D E Inhibition of Respiration (Site II) D->E F ATP Depletion & Apoptosis E->F

Mechanistic pathway of phosphine gold(I)-induced mitochondrial toxicity.

Quantitative Hazard & PPE Matrix

To mitigate the biochemical risks outlined above, safety measures must be directly mapped to the compound's physical and toxicological properties.

Table 1: Quantitative Hazard Data

Parameter Value Mechanistic Implication
Molecular Weight 508.73 g/mol High mass dictates careful analytical weighing; powder is highly prone to static cling and aerosolization.
GHS Hazard H315 Skin Irrit. 2 Lipophilicity allows rapid epidermal penetration and localized protein denaturation.
GHS Hazard H319 Eye Irrit. 2 Direct contact with ocular fluid causes immediate, severe localized toxicity.

| GHS Hazard H335 | STOT SE 3 | Inhalation of fine crystalline dust disrupts respiratory epithelial function. |

Table 2: Engineered PPE Strategy

PPE Component Technical Specification Causality & Scientific Justification
Hand Protection Double-layer Nitrile (≥0.11 mm thickness) Nitrile provides a strict barrier against lipophilic penetration. Double gloving ensures integrity if the outer layer is compromised by the organic solvents typically used in gold catalysis.
Eye Protection ANSI Z87.1 Safety Goggles Prevents corneal binding of Au(I) from airborne dust particulates. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Respiratory N95 or P100 Particulate Respirator Required only if weighing outside a fume hood (highly discouraged). Prevents inhalation of H335-classified dust.

| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against secondary hazards, as organogold reactions typically require highly flammable organic solvents (e.g., THF, DCM). |

Self-Validating Operational Protocol

Standard operating procedures often fail when researchers skip steps. The following methodology integrates self-validation checkpoints to ensure the system is secure before proceeding to the next phase.

Workflow N1 1. Fume Hood Validation N2 2. PPE Verification N1->N2 N3 3. Anti-Static Dispensing N2->N3 N4 4. Inert Gas Reaction N3->N4 N5 5. Segregated Disposal N4->N5

Self-validating operational workflow for handling organogold(I) complexes.

Phase 1: Environmental Validation & Setup
  • Fume Hood Verification: Ensure the sash is at the designated operating height.

    • Validation Check: Physically inspect the digital flow monitor. It must read ≥100 feet per minute (fpm) . Do not open the chemical container if the flow alarm is active.

  • PPE Donning: Apply inner nitrile gloves, FR lab coat, safety goggles, and outer nitrile gloves.

    • Validation Check: Perform a visual inspection and tactile stretch of the outer gloves to check for micro-tears before handling the reagent bottle.

Phase 2: Dispensing and Handling
  • Static Mitigation: Organometallic powders are prone to static scattering. Wipe the exterior of the reagent bottle and the analytical balance floor with an anti-static cloth.

  • Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass of Chloro[(4-methylphenyl)diphenylphosphine]gold into a pre-tared, sealable reaction vial.

    • Validation Check: Seal the vial with a septum cap before removing it from the balance enclosure or fume hood to prevent airborne dust dissemination into the general lab space.

Waste Management & Disposal Plan

Organogold compounds cannot be disposed of in standard organic waste due to the risk of heavy metal environmental contamination and reactive decomposition .

  • Segregation: Collect all reaction byproducts, contaminated solvents, and solid waste in a dedicated, clearly labeled "Organometallic Gold Waste" carboy.

  • Chemical Compatibility: Never mix organogold waste with strong oxidizing acids (e.g., Aqua Regia or Nitric Acid) in a sealed waste container. Acidic decomposition of the phosphine ligand can release highly toxic hydrogen chloride and phosphine gases.

    • Validation Check: Review the waste log attached to the carboy to ensure no incompatible oxidizing agents have been previously added.

  • Consumable Disposal: Place contaminated spatulas, weigh boats, and outer gloves into a dedicated solid hazardous waste bin. Do not dispose of them in standard municipal trash.

References

  • Title: Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Anticancer Agents: Does a Phosphonium Behave Like a Gold(I) Phosphine Complex? Let a “Smart” Probe Answer! Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function Source: PubMed - National Library of Medicine URL: [Link]

  • Title: Chloro(triphenylphosphine)gold — Chemical Substance Information & Safety Data Source: NextSDS Database URL: [Link]

  • Title: Small Lot Repair/Manufacture of Microcircuit Boards by Laser Deposition (Disposal and Environmental Concerns of Organogold Precursors) Source: Defense Technical Information Center (DTIC) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[(4-methylphenyl)diphenylphosphine]gold
Reactant of Route 2
Chloro[(4-methylphenyl)diphenylphosphine]gold
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